molecular formula C5H13Cl2N B1371773 N-(2-Chloroethyl)propan-2-amine hydrochloride CAS No. 6306-61-2

N-(2-Chloroethyl)propan-2-amine hydrochloride

Cat. No.: B1371773
CAS No.: 6306-61-2
M. Wt: 158.07 g/mol
InChI Key: SFRKVRBYLCHDBI-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H13Cl2N and its molecular weight is 158.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chloroethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-5(2)7-4-3-6;/h5,7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKVRBYLCHDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00636661
Record name N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-61-2
Record name 6306-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00636661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-Chloroethyl)propan-2-amine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 6306-61-2

This technical guide provides an in-depth exploration of N-(2-Chloroethyl)propan-2-amine hydrochloride, a reactive chemical intermediate with significant potential in pharmaceutical and organic synthesis. While specific literature on this compound is not abundant, its structural similarity to the well-studied class of nitrogen mustards, such as bis(2-chloroethyl)amine, allows for a scientifically grounded understanding of its properties, reactivity, and applications. This guide will delve into its chemical identity, inferred reactivity and synthetic utility, proposed analytical characterization, and essential safety protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a reactive 2-chloroethyl group and an isopropyl substituent.[1][2][3][4] The hydrochloride salt form enhances its stability and handling characteristics as a solid.[1]

PropertyValueSource(s)
CAS Number 6306-61-2[1][2][3][4]
Molecular Formula C5H13Cl2N[1][2][3][4]
Molecular Weight 158.07 g/mol [1][2][4]
Synonyms N-(2-chloroethyl)-2-propanamine hydrochloride, (2-chloroethyl)(propan-2-yl)amine hydrochloride[1][2]
Appearance White to off-white solid[1]
Melting Point 178 - 184 °C[2]
Purity Typically >95%[3][4]
Storage Ambient temperature[1]

Reactivity and Mechanistic Insights: An Analogy to Nitrogen Mustards

The synthetic utility of this compound is rooted in the reactivity of the 2-chloroethylamino moiety. This functional group is characteristic of nitrogen mustards, which are potent bifunctional alkylating agents.[5] Although this compound is a monofunctional alkylating agent in this context (possessing only one chloroethyl group), its reactivity is expected to follow a similar mechanistic pathway.

The key to its reactivity is the intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This process is facilitated by the neighboring nitrogen atom's lone pair of electrons. The aziridinium ion is a potent electrophile that can be readily attacked by a wide range of nucleophiles, leading to the formation of a new covalent bond.

Caption: Proposed reaction mechanism via aziridinium ion formation.

This reactivity makes this compound a valuable building block for introducing an N-isopropyl-N-ethyl fragment into a target molecule.

Synthetic Applications in Drug Discovery and Development

Drawing parallels from the applications of analogous nitrogen mustards like bis(2-chloroethyl)amine, this compound is a promising reagent for the synthesis of various heterocyclic compounds of medicinal interest.[5]

A primary application is in the synthesis of piperazine derivatives. Piperazine and its analogs are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities.[6] The reaction of an aniline derivative with a bis(2-chloroethyl)amine is a common method for constructing the piperazine ring.[6] Similarly, this compound could be employed in reactions with primary amines to generate substituted ethylenediamines, which are also important pharmacophores.

Proposed Synthesis of Substituted Ethylenediamines: A Step-by-Step Protocol

This protocol is a generalized procedure based on the known reactivity of similar compounds. Optimization for specific substrates will be necessary.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture. The base is crucial for neutralizing the hydrochloric acid that is liberated during the reaction.

  • Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted ethylenediamine.

G start Start: Dissolve Primary Amine and Base add_reagent Add N-(2-Chloroethyl)propan-2-amine Hydrochloride Solution start->add_reagent heat_monitor Heat and Monitor Reaction (TLC/LC-MS) add_reagent->heat_monitor workup Aqueous Work-up heat_monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Workflow for the synthesis of substituted ethylenediamines.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), and two triplets for the ethyl chain. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amine N-H stretching (as the hydrochloride salt) and C-H stretching vibrations. PubChem has referenced an IR spectrum for this compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reversed-phase method with UV detection is typically suitable.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. It is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

Handling and Storage:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of pharmaceutically relevant molecules containing the N-isopropyl-N-ethylamino moiety. Its reactivity, analogous to that of nitrogen mustards, proceeds through a highly reactive aziridinium ion intermediate. While specific research on this compound is limited, a thorough understanding of its chemical principles, as outlined in this guide, will empower researchers to effectively and safely utilize it in their synthetic endeavors.

References

  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). [Link]

  • Synthonix. This compound. [Link]

  • Anshul Specialty Molecules. 2-Chloroethyl Amine HCl. [Link]

  • SD Fine-Chem. GHS Safety Data Sheet. [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for N-(2-Chloroethyl)propan-2-amine hydrochloride, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The synthesis is primarily centered on the chlorination of a precursor amino alcohol, a reaction that is both efficient and scalable. This guide emphasizes the rationale behind procedural steps, ensuring a thorough understanding of the underlying chemical principles for successful and safe execution.

Introduction and Strategic Overview

This compound is a bifunctional molecule containing a secondary amine and a primary alkyl chloride. This structural motif makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry for the construction of nitrogen-containing heterocycles. The hydrochloride salt form enhances the compound's stability and simplifies its handling and purification.

The most direct and widely employed synthetic strategy involves the conversion of the hydroxyl group of a precursor amino alcohol into a chloride. This is typically achieved through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being a common and effective choice. The overall pathway can be visualized as a two-step process, starting from readily available commercial reagents.

The chosen pathway is as follows:

  • Formation of the Precursor Alcohol: Synthesis of N-(2-hydroxyethyl)propan-2-amine (also known as 2-(isopropylamino)ethanol). While this can be prepared from isopropylamine and ethylene oxide, 2-(isopropylamino)ethanol is a commercially available and cost-effective starting material.[1][2]

  • Chlorination and Salt Formation: The direct conversion of the hydroxyl group of 2-(isopropylamino)ethanol to a chloride using thionyl chloride. This reaction also conveniently generates hydrochloric acid in situ, which protonates the amine to yield the final hydrochloride salt.[3][4][5][6]

This guide will focus on the second, critical step of this pathway.

The Core Synthesis Pathway: From Alcohol to Alkyl Chloride

The central transformation in this synthesis is the substitution of a hydroxyl group with a chlorine atom. Thionyl chloride is an excellent reagent for this purpose as it reacts with the alcohol to form an intermediate chlorosulfite ester, which then readily undergoes nucleophilic attack by a chloride ion.[6] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Synthesis_Pathway cluster_0 Step 1: Precursor (Starting Material) cluster_1 Step 2: Chlorination & Salt Formation 2_isopropylaminoethanol N-(2-hydroxyethyl)propan-2-amine (2-(isopropylamino)ethanol) Target_Molecule This compound 2_isopropylaminoethanol->Target_Molecule SOCl₂ Inert Solvent (e.g., CH₂Cl₂) Reflux

Caption: Overall synthesis scheme for this compound.

Mechanistic Insights: The Role of Thionyl Chloride

The reaction between an alcohol and thionyl chloride is a classic example of a nucleophilic substitution. The mechanism can vary depending on the reaction conditions, but it generally proceeds through the formation of a chlorosulfite intermediate.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated chlorosulfite ester.

  • Deprotonation: A base, such as pyridine or the chloride ion itself, removes the proton from the oxygen, yielding the neutral chlorosulfite ester intermediate.

  • Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This can occur via an Sₙ2 mechanism, leading to inversion of stereochemistry, or an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry. For a primary alcohol like 2-(isopropylamino)ethanol, an Sₙ2 pathway is highly probable.[6]

  • Product Formation: The unstable intermediate decomposes to form the alkyl chloride, sulfur dioxide gas, and another chloride ion. The amine group is protonated by the generated HCl to form the final hydrochloride salt.

Computational studies on the reaction of β-amino alcohols with thionyl chloride have shown that the quaternization of the nitrogen atom by the generated HCl prevents it from participating in side reactions, thus favoring the formation of the desired 1-chloro-(2-alkylamino)ethane product.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of amino alcohols.[5][7][8]

Reagents and Materials:

  • 2-(Isopropylamino)ethanol (98%+)

  • Thionyl chloride (SOCl₂) (99%+)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (for quenching)

  • Diethyl ether or MTBE (for precipitation/washing)

  • Round-bottom flask with a reflux condenser and a gas outlet/scrubber

  • Magnetic stirrer and heating mantle

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

WARNING: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: Charge the flask with 2-(isopropylamino)ethanol (e.g., 10.3 g, 0.1 mol) dissolved in 100 mL of anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Cool the stirred solution in an ice bath to 0 °C. Add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol, 1.1 equivalents) dropwise to the solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for dichloromethane) and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly add 10 mL of methanol to quench any excess thionyl chloride.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil is then triturated with diethyl ether or MTBE to induce crystallization and to wash away any non-polar impurities.

    • Filter the white crystalline solid, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain this compound.

Data Presentation and Expected Results

ParameterExpected Value
Chemical Formula C₅H₁₃Cl₂N
Molecular Weight 158.07 g/mol [9]
Appearance White to off-white crystalline solid
Yield Typically > 90%
Melting Point 138-142 °C
Solubility Soluble in water and methanol

Note: The exact melting point and yield will depend on the purity of the reagents and the precise reaction conditions.

Safety and Handling

  • 2-(Isopropylamino)ethanol: Corrosive and can cause skin and eye irritation.[1][2]

  • Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Inhalation can cause severe respiratory damage.[6][10] Handle only in a chemical fume hood with appropriate PPE.

  • Dichloromethane: A potential carcinogen and should be handled with care.

  • HCl and SO₂ gases: Toxic and corrosive gases are evolved during the reaction. A gas scrubber is mandatory to neutralize these byproducts.

References

  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from [Link]

  • Scotland, K. M., Vreugdenhil, A. J., & Shetranjiwalla-Merchant, S. (2013). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Canadian Journal of Chemistry, 91(10), 974-983. Retrieved from [Link]

  • Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

"chemical properties of N-(2-Chloroethyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-(2-Chloroethyl)propan-2-amine hydrochloride

Introduction

This compound is a bifunctional organic compound of significant interest to researchers and scientists in the field of organic synthesis and drug development.[1] As a chemical intermediate, its unique structure, featuring a secondary amine and a reactive chloroethyl group, makes it a valuable building block for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles.[1][2] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, analytical characterization, and safe handling, offering field-proven insights for its effective application in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of any scientific endeavor. This compound is known by several synonyms, and its key identifiers are cataloged across major chemical databases.

  • IUPAC Name : N-(2-chloroethyl)propan-2-amine;hydrochloride[3]

  • Synonyms : N-(2-chloroethyl)-2-propanamine hydrochloride, (2-chloroethyl)(propan-2-yl)amine hydrochloride, 2-isopropylaminoethylchloride hydrochloride[4][5]

  • CAS Number : 6306-61-2[3][4][5][6][7]

  • Molecular Formula : C₅H₁₃Cl₂N[3][4][6]

  • Molecular Weight : 158.07 g/mol [3][7]

The structure consists of a propane-2-amine (isopropylamine) backbone where one of the amine hydrogens is substituted with a 2-chloroethyl group. The hydrochloride salt form enhances its stability and modifies its physical properties, such as solubility.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. This compound is typically a solid at room temperature.

PropertyValueSource(s)
Physical Form White to off-white solid[5]
Melting Point 180-181 °C[4][5]
Boiling Point 141.7 °C at 760 mmHg (of free base)[4]
Density 0.923 g/cm³ (of free base)[4]
Flash Point 39.5 °C (of free base)[4]
Purity Typically ≥95%[6][7]
Storage Temperature Ambient or under inert gas at 2-8°C[5]

The hydrochloride salt form generally imparts higher melting points and better water solubility compared to its free base, N-(2-chloroethyl)propan-2-amine.[1][8]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its chloroethyl moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to its primary application as an intermediate in organic synthesis.[1]

The compound is a structural analog of the more widely documented nitrogen mustards, such as bis(2-chloroethyl)amine hydrochloride.[2][9] These compounds are bifunctional alkylating agents used to construct heterocyclic systems.[2] The most common application involves intramolecular or intermolecular cyclization reactions to form piperazine rings, which are core structures in many pharmaceuticals.[2][10]

The general reaction involves a nucleophile, often an aniline derivative, attacking the electrophilic carbon of the chloroethyl group, displacing the chloride ion. A subsequent intramolecular reaction can lead to the formation of a six-membered ring.

Caption: Generalized reaction pathway for N-(2-Chloroethyl)propan-2-amine.

Analytical Characterization

Ensuring the identity and purity of starting materials is a critical, self-validating step in any synthetic protocol. A multi-faceted analytical approach is required to confirm the quality of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure. A sample dissolved in a suitable deuterated solvent (like D₂O or DMSO-d₆) would show characteristic signals corresponding to the different proton environments in the molecule.[11] While a specific spectrum for this exact compound is not publicly available, based on analogous structures like 2-chloroethylamine hydrochloride and bis(2-chloroethyl)amine hydrochloride, one can predict the expected proton signals.[12][13]

Chromatographic Methods (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and quantifying impurities.[11] A reverse-phase method is typically employed.

Exemplary HPLC Protocol for Purity Analysis:

  • System : High-Performance Liquid Chromatograph with a UV detector.[14]

  • Column : C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[14]

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 10mM Potassium Phosphate, pH 8.0) and an organic solvent like acetonitrile.[14] A typical ratio might be 40:60 (aqueous:organic).[14]

  • Flow Rate : 0.8 - 1.0 mL/min.[14]

  • Column Temperature : 30 °C.[14]

  • Detection : UV at a low wavelength, such as 195 nm, due to the lack of a strong chromophore.[14]

  • Sample Preparation : Dissolve a precisely weighed sample in a suitable diluent (e.g., water) to a known concentration.[14]

  • Analysis : Inject the sample and calculate purity based on the relative peak area of the main component compared to the total area of all peaks.[11]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and identify trace-level impurities.[15] Using electrospray ionization (ESI) in positive mode, the compound would be expected to show a parent ion corresponding to the free base [M+H]⁺.[16] This technique is especially crucial for detecting potential genotoxic impurities that may arise during synthesis.[15][16]

Caption: Standard analytical workflow for quality confirmation.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Chemical Stability : The compound is stable under recommended storage conditions.[17]

  • Conditions to Avoid : Avoid exposure to moisture and incompatible materials.[18]

  • Incompatible Materials : Strong oxidizing agents and strong bases should be avoided.[17][19] Contact with strong bases will neutralize the hydrochloride salt, liberating the more volatile and potentially less stable free amine.

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[17][19]

  • Recommended Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][18] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • GHS Precautionary Statements :

    • P261: Avoid breathing dust.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[18]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]

  • Personal Protective Equipment (PPE) : Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[18]

  • First Aid :

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[18]

    • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[18]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[18]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[18] In all cases of exposure, seek immediate medical attention.[18]

Conclusion

This compound is a versatile chemical intermediate whose value lies in the electrophilic nature of its chloroethyl group. Its properties make it an important precursor for synthesizing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Understanding its physicochemical properties, reactivity, and analytical profile is essential for its effective and safe use in research and development. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature.

References

  • This compound - [C40431]. (n.d.). Synthonix. Retrieved from [Link]

  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved from [Link]

  • N-(2-chloroethyl)propan-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • GHS Safety Data Sheet. (n.d.). SD Fine-Chem. Retrieved from [Link]

  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. (2016). Google Patents.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Retrieved from [Link]

  • High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.
  • Bis 2(Chloroethyl)amine HCL. (n.d.). Seta Chemicals. Retrieved from [Link]

  • Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. (2000). DTIC. Retrieved from [Link]

  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (2020). ResearchGate. Retrieved from [Link]

  • HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2015). PubMed. Retrieved from [Link]

  • Bis 2 Chloroethyl Amine Hydrochloride Manufacturers. (n.d.). Shree Ganesh Chemicals. Retrieved from [Link]

  • 2-Chloroethyl Amine HCl. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]

  • Preparation method of 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)propan-2-amine hydrochloride is a chemical compound of significant interest within the realms of organic synthesis and pharmaceutical development. As a reactive intermediate, its utility lies in the introduction of the N-isopropyl-N-ethyl chloride moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and purification, analytical characterization techniques, and its applications in the synthesis of pharmacologically relevant molecules. Understanding the nuances of this compound is critical for its safe and effective use in a laboratory and developmental setting.

Physicochemical Properties

This compound is the hydrochloride salt of N-(2-chloroethyl)propan-2-amine. The presence of the hydrochloride group enhances its stability and water solubility, making it easier to handle and store compared to its free base form.

PropertyValueSource(s)
Molecular Weight 158.07 g/mol [1][2]
Chemical Formula C₅H₁₃Cl₂N[1][2][3]
CAS Number 6306-61-2[1][2][3]
Appearance White to off-white solid[1]
Melting Point 180-181 °C
Solubility Soluble in water.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of 2-(isopropylamino)ethanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Pathway

The synthesis involves the conversion of the hydroxyl group of 2-(isopropylamino)ethanol into a good leaving group by protonation (in the presence of the generated HCl) and subsequent displacement by a chloride ion from thionyl chloride. The hydrochloride salt of the product precipitates from the reaction mixture.

G cluster_reactants Reactants cluster_products Products 2-(isopropylamino)ethanol 2-(Isopropylamino)ethanol Product N-(2-Chloroethyl)propan-2-amine Hydrochloride 2-(isopropylamino)ethanol->Product Chlorination ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product SO2 Sulfur Dioxide (SO₂) Product->SO2 HCl Hydrogen Chloride (HCl) Product->HCl caption Synthesis of N-(2-Chloroethyl)propan-2-amine HCl G Crude_Product Crude Product Dissolve Dissolve in hot ethanol Crude_Product->Dissolve Cool Cool to room temperature Dissolve->Cool Add_Antisolvent Add diethyl ether (anti-solvent) Cool->Add_Antisolvent Crystallize Induce crystallization Add_Antisolvent->Crystallize Isolate Isolate crystals by filtration Crystallize->Isolate Pure_Product Pure N-(2-Chloroethyl)propan-2-amine HCl Isolate->Pure_Product caption Recrystallization workflow

Sources

A Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride: A Versatile Alkylating Agent for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, N-(2-chloroethyl)amines represent a critical class of reactive intermediates. Their utility is rooted in their ability to act as potent electrophiles, enabling the construction of complex nitrogen-containing molecules. This guide provides an in-depth technical overview of N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS No. 6306-61-2), a valuable building block for introducing the N-isopropyl moiety into molecular scaffolds.

Addressed to researchers, medicinal chemists, and process development scientists, this document elucidates the core reactivity, synthesis, and analytical considerations for this compound. The narrative moves beyond simple procedural outlines to explain the underlying chemical principles that govern its application, ensuring a robust understanding for its effective and safe utilization in drug discovery and development workflows.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is the hydrochloric acid salt of the parent amine, N-(2-chloroethyl)propan-2-amine. The salt form enhances stability and simplifies handling compared to the free base.[1]

PropertyValueSource(s)
IUPAC Name N-(2-chloroethyl)propan-2-amine;hydrochloride[2][3]
Synonyms N-(2-chloroethyl)isopropylamine HCl, N-(2-chloroethyl)-2-propanamine HCl[4][5]
CAS Number 6306-61-2[4][5]
Molecular Formula C₅H₁₃Cl₂N[4][5]
Molecular Weight 158.07 g/mol [3][4]
Physical Form White to off-white solid/crystalline powder[4]
Melting Point 180-181 °C[6]
Storage Ambient temperature, under inert gas (e.g., Argon)[4][6]

The Cornerstone of Reactivity: Intramolecular Cyclization to the Aziridinium Ion

The synthetic utility of N-(2-chloroethyl)amines is not derived from the direct reactivity of the carbon-chlorine bond but rather from a crucial intramolecular transformation. In solution, the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a highly strained, three-membered heterocyclic cation known as an aziridinium ion .[7] This intermediate is the true electrophilic species.

This cyclization is the rate-limiting step in its alkylation reactions and is fundamental to its mechanism of action.[7] The aziridinium ring is exceptionally reactive due to significant ring strain and the positive charge on the nitrogen atom. It is readily attacked by a wide range of external nucleophiles, leading to stereospecific ring-opening and the formation of a new carbon-nucleophile bond.[8][9] This two-step process (cyclization followed by nucleophilic attack) is characteristic of "nitrogen mustards" and is the causal factor behind their potent alkylating ability.[7]

Aziridinium_Formation start    N-(2-Chloroethyl)propan-2-amine intermediate    Aziridinium Ion Intermediate start->intermediate Intramolecular Cyclization (Slow, Rate-Determining) product    Alkylated Product intermediate->product Nucleophilic Attack (Fast) chloride Cl⁻ nucleophile Nu: Synthetic_Workflow start1 N-(2-Chloroethyl)propan-2-amine HCl intermediate In situ formation of N-isopropyl-aziridinium ion start1->intermediate start2 Substituted Aniline (Ar-NH₂) product N-Aryl-N'-isopropylpiperazine Scaffold start2->product Nucleophilic Attack base Base (e.g., K₂CO₃, Et₃N) base->intermediate intermediate->product final Further Functionalization (e.g., Acylation, Alkylation) product->final api Active Pharmaceutical Ingredient (API) Candidate final->api

Caption: Workflow for synthesizing API candidates using the target reagent.

Analytical Methodologies for Quality Control

Ensuring the purity of starting materials is a non-negotiable tenet of drug development. Impurities can lead to downstream reaction failures or the formation of undesired, potentially toxic byproducts. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting condition would be 95% A / 5% B, ramping to 5% A / 95% B over 10-15 minutes. Rationale: This gradient allows for the elution of the polar starting material and any related substances, followed by the elution of less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm. Rationale: This wavelength allows for the detection of non-chromophoric amines.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to achieve a concentration of 1.0 mg/mL.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For trace-level and genotoxic impurity analysis, a more sensitive technique like LC-MS/MS would be required. [10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Signal Word: Warning. [4]* Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.

    • Eye Protection: Chemical safety goggles and a face shield must be worn.

    • Lab Coat: A flame-retardant lab coat is required.

    • Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Ensure adequate ventilation. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its utility is defined by its inherent chemical reactivity—the capacity for intramolecular cyclization to a highly electrophilic aziridinium ion. This mechanistic feature allows for its use as a robust building block for introducing the N-isopropyl group, a common and valuable substituent in medicinal chemistry, into heterocyclic scaffolds. A comprehensive understanding of its synthesis, reactivity, and analytical control, as detailed in this guide, is essential for its successful application in the rigorous and demanding environment of pharmaceutical research and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)
  • ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. BenchChem.
  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • PharmaCompass. (n.d.). (2-chloroethyl)diisopropylamine hydrochloride. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • National Institutes of Health. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments.
  • ResearchGate. (n.d.). Synthesis of aziridines from hydroxylamines. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.
  • MDPI. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.
  • BenchChem. (2025). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. BenchChem.
  • BenchChem. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)
  • ResearchGate. (2004). Cyclization of N,NBis(2-chloroethyl)methylamine in Aqueous Hydrazine.
  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Retrieved from [Link]

  • Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • NIST. (n.d.). 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
  • National Institutes of Health. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition.
  • ResearchGate. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process.

Sources

An In-depth Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Attributes

N-(2-Chloroethyl)propan-2-amine hydrochloride, a key bifunctional molecule, serves as a critical building block in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure incorporates a secondary amine functionality and a reactive primary alkyl chloride. The hydrochloride salt form enhances its stability and water solubility, making it a convenient precursor for a variety of chemical transformations.[1] This guide provides a comprehensive overview of its chemical identity, structural characteristics, synthesis, reactivity, and handling protocols, grounded in established scientific principles to support advanced research and development applications.

The molecule's utility stems from the chloroethyl moiety, which makes it a versatile alkylating agent, capable of participating in nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds.[3]

Chemical Identity and Nomenclature

A precise understanding of the compound's identity is paramount for regulatory compliance, literature searches, and experimental reproducibility. The compound is identified by several key descriptors:

IdentifierValueSource
IUPAC Name N-(2-chloroethyl)propan-2-amine;hydrochloride[4]
CAS Number 6306-61-2
Molecular Formula C₅H₁₃Cl₂N[5]
Molecular Weight 158.07 g/mol [4]
InChIKey SFRKVRBYLCHDBI-UHFFFAOYSA-N[4]
Canonical SMILES CC(C)NCCCl.Cl[4]
Synonyms N-(2-chloroethyl)-2-propanamine hydrochloride; 2-isopropylaminoethylchloride hydrochloride[5]
Structural Representation

The structural formula dictates the molecule's chemical behavior. The isopropyl group provides steric bulk, while the chloroethyl group serves as the primary reactive site.

structure N N⁺H₂ C1 CH N->C1 C4 CH₂ N->C4 inv1 N->inv1 C2 CH₃ C1->C2 C3 CH₃ C1->C3 C5 CH₂ C4->C5 Cl Cl C5->Cl HCl Cl⁻ inv1->HCl

Caption: Structural formula of this compound.

Physicochemical and Spectroscopic Profile

The physical and spectral properties are essential for compound verification, purification, and reaction monitoring.

PropertyValueSource
Physical Form White to off-white solid[5]
Melting Point 180-181 °C[5][6]
Solubility Soluble in water[1]
Storage Temperature Ambient, under inert gas (e.g., Argon) at 2-8°C for long-term storage[5]

Synthesis and Mechanistic Rationale

The most common and industrially relevant synthesis of this compound involves the chlorination of its corresponding amino alcohol precursor, N-isopropylethanolamine, using thionyl chloride (SOCl₂).[9][10] This method is efficient for converting primary alcohols to alkyl chlorides.

Synthesis Reaction Overview

synthesis Synthesis of N-(2-Chloroethyl)propan-2-amine HCl sub N-Isopropylethanolamine reagent + SOCl₂ (Thionyl Chloride) sub->reagent prod N-(2-Chloroethyl)propan-2-amine HCl reagent->prod Toluene, 70°C byprod + SO₂ + HCl prod->byprod

Caption: General reaction scheme for the synthesis from N-isopropylethanolamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of chloroethylamine hydrochlorides.[10][11]

Objective: To synthesize this compound from N-isopropylethanolamine.

Materials:

  • N-Isopropylethanolamine

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert aprotic solvent like Dichloromethane)

  • Reaction vessel with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: In a dry reaction flask equipped with a reflux condenser and dropping funnel, add N-isopropylethanolamine (1.0 eq.) dissolved in toluene (approx. 3-5 mL per gram of substrate).

  • Cooling: Cool the solution to 0-10 °C using an ice bath while stirring.

  • Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.[10] The slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 70-80 °C) for 6-10 hours, or until the reaction is complete as monitored by TLC or GC.[11]

  • Work-up: Cool the reaction mixture to room temperature. The product, being a salt, will often precipitate from the non-polar solvent.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold toluene or diethyl ether to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the resulting white solid under vacuum to yield this compound.

Mechanistic Insight

The conversion of the alcohol to the chloride proceeds through a well-established mechanism involving a chlorosulfite intermediate.

  • Formation of Chlorosulfite Ester: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. A subsequent deprotonation by the displaced chloride ion or the amine itself yields an alkyl chlorosulfite intermediate.

  • Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group. This can occur via an Sₙ2 (external attack) or Sₙi (internal attack from the chlorosulfite itself) mechanism, leading to the formation of the alkyl chloride and the release of sulfur dioxide and hydrogen chloride gas. The amine group is protonated by the generated HCl to form the final hydrochloride salt.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is centered on the reactivity of the C-Cl bond. As a nitrogen mustard analogue, its reactivity is significantly enhanced through intramolecular catalysis.

Aziridinium Ion Formation

In neutral or basic conditions, the free amine can undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile.

mechanism start N-(2-Chloroethyl)propan-2-amine (Free Base) intermediate Aziridinium Ion (Reactive Intermediate) start->intermediate - Cl⁻ (Intramolecular Cyclization) nucleophile + Nucleophile (Nu⁻) intermediate->nucleophile end Alkylated Product nucleophile->end Ring Opening

Caption: Formation and reaction of the electrophilic aziridinium ion intermediate.

This aziridinium intermediate is the key to the compound's function as an alkylating agent. It readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols, to form stable covalent bonds. This predictable reactivity makes it an invaluable tool for constructing larger molecules.

Applications as a Pharmaceutical Intermediate

This compound and its analogues are precursors in the synthesis of various pharmaceutical agents. They are commonly used to introduce a (2-isopropylamino)ethyl moiety into a target molecule.

  • Synthesis of Piperazine Derivatives: This class of compounds is known for a wide range of biological activities. Aniline derivatives can be cyclized with bis(2-chloroethyl)amine hydrochloride to form a piperazine core, which can then be further functionalized.[12] While not the exact title compound, this demonstrates the utility of the chloroethylamine moiety in forming heterocyclic structures.

  • Alkylation of Amines and Heterocycles: It serves as a reagent to alkylate primary or secondary amines, forming more complex secondary or tertiary amines. This is a fundamental transformation in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.

Safety, Handling, and Storage

As a reactive alkylating agent and irritant, proper handling of this compound is essential.

  • Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[13] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid all personal contact. Prevent dust formation. In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[14][15]

  • Stability and Storage: The compound is stable under normal storage conditions.[14] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[16] It is incompatible with strong acids, strong bases, and strong oxidizing agents.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers in organic synthesis and drug discovery. Its well-defined structure and predictable reactivity, primarily through the formation of an aziridinium ion, allow for the strategic construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory.

References

  • Cymit Química S.L. CAS 4261-68-1: 2-Propanamine, N-(2-chloroethyl)-.
  • ChemicalBook. 2-Chloro-N,N-diisopropylethylamine hydrochloride(4261-68-1).
  • Drug Information.
  • Sigma-Aldrich. This compound | 6306-61-2.
  • Fisher Scientific. Bis(2-chloroethyl)
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1).
  • ChemicalBook. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2.
  • CymitQuimica. CAS 6306-61-2: N-(2-chloroethyl)propan-2-amine.
  • Guidechem. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride 6306-61-2.
  • SD Fine-Chem.
  • Anshul Specialty Molecules. 2-Chloroethyl Amine HCl.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • CDH Fine Chemical.
  • Google Patents. CN109438252B - Synthesis process of tri (2-aminoethyl) amine.
  • Manufacturing Process Document. BIS (2-Chloro Ethyl Amine) Hydrochloride Manufacturing Process.
  • ChemicalBook. Bis(2-chloroethyl)amine hydrochloride(821-48-7) 1H NMR spectrum.
  • ChemicalBook. 2-Chloroethylamine hydrochloride(870-24-6) 1H NMR spectrum.
  • Google Patents. CN101417985B - Method for synthesizing 2-amino thizaoline.

Sources

"mechanism of action of N-(2-Chloroethyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Chloroethyl)propan-2-amine hydrochloride

Introduction

This compound is a monofunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] While structurally simpler than many of its bifunctional counterparts used in chemotherapy, its mechanism of action provides a clear model for understanding the fundamental chemical and biological processes of DNA alkylation.[1][2] These compounds, originally developed as chemical warfare agents, became the first class of chemotherapeutic drugs and remain a subject of significant research.[1] This guide offers a detailed examination of the molecular and cellular mechanisms through which this compound exerts its biological effects, intended for researchers and professionals in drug development and chemical biology. We will dissect its chemical activation, interaction with its primary cellular target—DNA—and the subsequent cellular responses that determine cell fate.

Section 1: Physicochemical Profile and Spontaneous Activation

The biological activity of N-(2-Chloroethyl)propan-2-amine is intrinsically linked to its chemical structure. The presence of a nitrogen atom and a 2-chloroethyl group sets the stage for a spontaneous intramolecular cyclization, a hallmark of nitrogen mustards.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6306-61-2[3][4]
Molecular Formula C₅H₁₃Cl₂N[4][5]
Molecular Weight 158.07 g/mol [5][6]
Appearance White to off-white solid[4]
Melting Point 180-181 °C[4][7]
Synonyms N-(2-chloroethyl)-2-propanamine hydrochloride[3][4]
The Core Mechanism: Aziridinium Ion Formation

Under physiological conditions, the lone pair of electrons on the amine nitrogen acts as an internal nucleophile, attacking the adjacent carbon atom that bears the chlorine atom. This intramolecular displacement of the chloride leaving group results in the formation of a highly strained, three-membered heterocyclic cation known as an aziridinium ion.[1][8] This cyclization is the rate-determining step and the key to the compound's reactivity, converting a relatively stable molecule into a potent electrophile.[8] The aziridinium ion is the ultimate alkylating species responsible for the compound's biological activity.[2][9]

Caption: Spontaneous activation via intramolecular cyclization.

Section 2: The Molecular Target: DNA Alkylation

The high electrophilicity of the aziridinium ion drives its reaction with cellular nucleophiles. Due to its abundance of nucleophilic sites, DNA is the primary and most critical biological target for this class of compounds.[2][10][11]

Reaction with DNA Bases

The aziridinium ion readily reacts with nucleophilic centers within the DNA structure. The most frequent site of alkylation for nitrogen mustards is the N7 position of guanine, due to its high nucleophilicity.[2] Other potential, though less common, sites of attack include the N3 position of adenine and the N3 position of guanine.[12][13] The reaction proceeds via a nucleophilic substitution (Sɴ2-type) mechanism, where the N7 of guanine attacks one of the carbon atoms of the strained aziridinium ring, causing the ring to open and form a stable covalent bond. This process results in the formation of a monofunctional DNA adduct.

DNA_Alkylation cluster_reactants cluster_product aziridinium Aziridinium Ion (Electrophile) adduct N7-alkylguanine Adduct Covalent DNA Lesion aziridinium->adduct Nucleophilic Attack guanine Guanine in DNA N7 Position (Nucleophile) guanine->adduct Nucleophilic Attack

Caption: Alkylation of the N7 position of guanine by the aziridinium ion.

Unlike bifunctional mustards, which possess two chloroethyl groups and can form DNA interstrand cross-links, N-(2-Chloroethyl)propan-2-amine is a monoalkylating agent.[14] It can only form single adducts, which do not physically cross-link the two strands of the DNA double helix. Nevertheless, these monofunctional adducts are significant lesions that distort the DNA helix, disrupt normal DNA metabolic processes, and can be highly cytotoxic if not repaired.[10][14]

Section 3: Cellular Ramifications and Fate

The formation of DNA adducts triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR).[13] The cell's ability to manage this damage dictates its ultimate fate.

DNA Repair and Cellular Response Pathways
  • Damage Recognition and Repair : Alkylation adducts are primarily recognized and repaired by the Base Excision Repair (BER) pathway.[15] This process involves enzymes called DNA glycosylases that recognize and excise the damaged base, followed by the action of other enzymes that cut the DNA backbone, insert the correct nucleotide, and ligate the strand. If the adduct is bulky, the Nucleotide Excision Repair (NER) pathway may also be involved.[15]

  • PARP Activation and Cell Death : The recognition of DNA strand breaks, which can occur as intermediates during the repair process, leads to the robust activation of Poly(ADP-ribose) polymerase (PARP).[13][16] PARP synthesizes long chains of poly(ADP-ribose) on itself and other nuclear proteins, a process that consumes large quantities of NAD⁺.[16] Severe DNA damage can lead to hyperactivation of PARP, causing a catastrophic depletion of cellular NAD⁺ and ATP pools. This bioenergetic collapse can result in a regulated form of necrotic cell death, independent of traditional apoptotic pathways.[16]

  • Apoptosis and Cell Cycle Arrest : If DNA damage is extensive and cannot be efficiently repaired, the DDR can activate cell cycle checkpoints, primarily through the p53 tumor suppressor pathway, to halt cell division and provide time for repair.[13] If the damage is deemed irreparable, the same signaling pathways can initiate apoptosis (programmed cell death) to eliminate the compromised cell, thereby preventing the propagation of mutations.[13][14]

Cellular_Response cluster_repair cluster_death Compound N-(2-Chloroethyl)propan-2-amine Alkylation DNA Alkylation (N7-Guanine Adducts) Compound->Alkylation DDR DNA Damage Response (DDR) Activation Alkylation->DDR Repair Base Excision Repair (BER) Nucleotide Excision Repair (NER) DDR->Repair Moderate Damage Arrest Cell Cycle Arrest (p53-mediated) DDR->Arrest Severe Damage PARP PARP Hyperactivation (NAD+/ATP Depletion) DDR->PARP Severe Damage Survival Cell Survival & Proliferation Repair->Survival Successful Repair Apoptosis Apoptosis Arrest->Apoptosis Necrosis Necrosis PARP->Necrosis

Caption: Cellular response pathways following DNA alkylation.

Section 4: Methodologies for Mechanistic Investigation

Elucidating the mechanism described above requires a multi-faceted experimental approach, combining analytical chemistry with cellular biology. The protocols outlined here represent a self-validating system to confirm the mechanism of action for novel alkylating agents.

Experimental Workflow: A Validating Approach

A logical workflow confirms the compound's activity from the molecular to the cellular level. First, direct evidence of DNA adduct formation is established in vitro. Second, the biological consequences of this adduct formation are quantified in a cellular context.

Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation cluster_assays start Hypothesis: Compound is a DNA Alkylating Agent invitro_exp Incubate Compound with Calf Thymus DNA start->invitro_exp cell_treat Treat Cancer Cell Line (e.g., HeLa, A549) with Compound start->cell_treat digestion Enzymatic Digestion to Nucleosides invitro_exp->digestion lcms LC-MS/MS Analysis digestion->lcms adduct_id Identify Alkylated Guanosine Adduct lcms->adduct_id viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_treat->viability damage DNA Damage Assay (e.g., Comet Assay, γH2AX) cell_treat->damage cellcycle Cell Cycle Analysis (Flow Cytometry) cell_treat->cellcycle results Observe Decreased Viability, Increased DNA Damage, & Cell Cycle Arrest viability->results damage->results cellcycle->results

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro DNA Adduct Identification via LC-MS/MS

Objective: To definitively identify the covalent adduct formed between N-(2-Chloroethyl)propan-2-amine and DNA.

Methodology:

  • Reaction Setup:

    • Dissolve calf thymus DNA in a buffered solution (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final concentration of 1 mg/mL.

    • Add this compound to the DNA solution to a final concentration of 1 mM.

    • Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.

    • Scientist's Note: Calf thymus DNA is used as it is a cost-effective and readily available source of purified, double-stranded DNA. The 37°C incubation mimics physiological temperature to promote the reaction.

  • DNA Precipitation and Purification:

    • Precipitate the DNA by adding 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour to allow the DNA to precipitate fully.

    • Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the DNA.

    • Wash the DNA pellet twice with 70% ethanol to remove unreacted compound and salts. Air-dry the pellet.

    • Scientist's Note: This purification step is critical to remove the highly abundant unreacted compound, which would otherwise interfere with the sensitive mass spectrometry analysis.

  • Enzymatic Digestion:

    • Resuspend the purified DNA pellet in a digestion buffer.

    • Perform a sequential digestion using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to break down the DNA into its constituent deoxynucleosides.

    • Scientist's Note: Complete digestion to the single nucleoside level is essential for accurate identification and quantification by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Analyze the digested sample using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a method to separate the canonical deoxynucleosides (dG, dA, dC, dT) from the expected alkylated adduct.

    • Monitor for a specific mass transition corresponding to the protonated mass of deoxyguanosine plus the mass of the N-(2-ethyl)propan-2-amine moiety (C₅H₁₂N).

    • The identification of a peak with this specific mass, which is absent in control (untreated) DNA samples, confirms the formation of the N7-alkylguanine adduct.

Conclusion

The mechanism of action of this compound is a classic example of bioactivation through chemical rearrangement, followed by covalent modification of a critical cellular macromolecule. Its activity is initiated by the spontaneous formation of a highly electrophilic aziridinium ion, which subsequently alkylates DNA, primarily at the N7 position of guanine. This DNA damage event commandeers the cell's machinery, triggering a cascade of responses including DNA repair, cell cycle arrest, and ultimately, cell death through either apoptosis or PARP-mediated necrosis. A thorough understanding of this mechanism, validated through rigorous analytical and cellular assays, is fundamental for the rational design and development of next-generation alkylating agents in therapeutic contexts.

References

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. (2012). American Chemical Society.
  • DNA damage and mutagenesis induced by nitrogen mustards. (n.d.). PubMed - NIH.
  • Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. (n.d.). Carcinogenesis | Oxford Academic.
  • Reactions of nitrogen mustards with DNA. (1986). PubMed.
  • Nitrogen Mustards: The Novel DNA Alkylator. (2017). Bentham Science Publishers.
  • Nitrogen mustard. (n.d.). Wikipedia.
  • Alkylating DNA damage stimulates a regulated form of necrotic cell de
  • Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkyl
  • DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. (2021). PMC.
  • Alkylating antineoplastic agent. (n.d.). Wikipedia.
  • This compound | 6306-61-2. (n.d.). Sigma-Aldrich.
  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. (n.d.).
  • 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride 6306-61-2. (n.d.). Guidechem.
  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019. (n.d.). PubChem.
  • 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2. (2025). ChemicalBook.
  • This compound. (n.d.). CymitQuimica.

Sources

"N-(2-Chloroethyl)propan-2-amine hydrochloride literature review"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound, identified by CAS Number 6306-61-2, is a valuable bifunctional organic compound.[1] As a secondary amine bearing a reactive primary alkyl chloride, it serves as a crucial building block in synthetic organic chemistry. Its structure allows for the strategic introduction of the N-isopropyl-aminoethyl moiety, a common fragment in pharmacologically active molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, insights into its reactivity, and essential safety guidelines for its handling and use.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in research and development. This section outlines the key characteristics of this compound.

1.1: Chemical and Physical Properties

The compound is typically supplied as a stable, solid hydrochloride salt, which enhances its shelf-life and handling characteristics compared to the free base. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 6306-61-2[1][2]
Molecular Formula C₅H₁₃Cl₂N[1][3]
Molecular Weight 158.07 g/mol [1]
IUPAC Name N-(2-chloroethyl)propan-2-amine;hydrochloride[1]
Synonyms N-(2-chloroethyl)-2-propanamine hydrochloride, 2-isopropylaminoethylchloride hydrochloride[2]
Physical Form Solid
Melting Point 180-181 °C[2]
Purity (Typical) 95-98%[2]
1.2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the reagent. While raw spectral data can be accessed through databases like Wiley SpectraBase, the following outlines the expected features based on the molecule's structure.[1]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include:

    • A doublet corresponding to the six chemically equivalent methyl protons (–CH(CH₃ )₂) of the isopropyl group.

    • A multiplet (septet) for the single proton of the isopropyl methine group (–CH (CH₃)₂), split by the adjacent methyl and methylene protons.

    • Two triplets corresponding to the adjacent methylene groups of the ethyl chain (–N–CH₂ –CH₂ –Cl). The methylene group attached to the nitrogen will be shifted further downfield than the one attached to the chlorine.

    • A broad singlet for the amine proton (–NH ₂⁺–), which may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton:

    • A signal for the two equivalent methyl carbons of the isopropyl group.

    • A signal for the methine carbon of the isopropyl group.

    • Two distinct signals for the ethyl chain carbons, with the carbon bonded to nitrogen appearing at a different chemical shift than the carbon bonded to the electrophilic chlorine atom.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[1]

    • A broad absorption band in the range of 2700-2400 cm⁻¹ is characteristic of the N-H stretch in an amine hydrochloride salt.

    • C-H stretching vibrations from the alkyl groups will appear just below 3000 cm⁻¹.

    • A characteristic C-Cl stretching absorption is expected in the fingerprint region, typically around 750-650 cm⁻¹.

Part 2: Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-(isopropylamino)ethanol.[3] This transformation is efficiently achieved using standard chlorinating agents.

2.1: Synthetic Strategy: From Alcohol to Alkyl Chloride

The conversion of a primary alcohol to a primary alkyl chloride is a classic nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. The causality for this choice is threefold:

  • High Efficacy: It readily converts primary alcohols to alkyl chlorides with good yields.

  • Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[4]

  • In-Situ Hydrochloride Formation: The generated HCl gas reacts with the amine functionality to directly produce the desired hydrochloride salt, eliminating the need for a separate salt formation step.

2.2: Detailed Experimental Protocol: Synthesis from 2-(Isopropylamino)ethanol
  • Materials:

    • 2-(Isopropylamino)ethanol

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Chloroform

    • Diethyl ether

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-(isopropylamino)ethanol (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1-1.2 eq.) dropwise via the dropping funnel over 30-60 minutes. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and slowly add it to a beaker of vigorously stirring diethyl ether. This will precipitate the hydrochloride salt.

    • Collect the solid product by vacuum filtration, wash it with cold diethyl ether to remove any unreacted starting materials or soluble impurities, and dry it under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

2.3: Visualization of the Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Dissolve 1. Dissolve Precursor (2-(isopropylamino)ethanol in DCM) Cool 2. Cool to 0°C Dissolve->Cool AddSOCl2 3. Add Thionyl Chloride (Dropwise) Cool->AddSOCl2 React 4. React & Reflux AddSOCl2->React Precipitate 5. Precipitate in Ether React->Precipitate Filter 6. Vacuum Filtration Precipitate->Filter Wash 7. Wash with Cold Ether Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Final Product: N-(2-Chloroethyl)propan-2-amine HCl Dry->Product

Caption: Workflow for the synthesis of N-(2-Chloroethyl)propan-2-amine HCl.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the electrophilic nature of its chloroethyl group, making it an effective alkylating agent.

3.1: Core Reactivity: Nucleophilic Substitution (Sₙ2)

The primary carbon attached to the chlorine atom is susceptible to attack by a wide range of nucleophiles. The reaction proceeds via a classic Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[5] The hydrochloride form is typically neutralized in situ with a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to liberate the free amine, which is the active alkylating agent.

Causality of Base Addition: A base is essential to neutralize the acidic proton on the secondary amine of the reactant and to scavenge the HCl that is implicitly formed as a byproduct of the subsequent alkylation, driving the reaction to completion.[5]

3.2: Application Protocol: General N-Alkylation

This protocol describes a general method for alkylating a primary or secondary amine with this compound.

  • Materials:

    • This compound (1.0 eq.)

    • Nucleophilic Amine (1.1-1.2 eq.)

    • Anhydrous Base (e.g., K₂CO₃ or Et₃N, 2.5-3.0 eq.)

    • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Procedure:

    • To a dry round-bottom flask, add the nucleophilic amine, the anhydrous base, and the solvent.

    • Add this compound to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates consumption of the starting material (typically 4-24 hours).

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization.

    • Characterize the final product using NMR, MS, and IR spectroscopy.

3.3: Visualization of the Sₙ2 Reaction Mechanism

The diagram below illustrates the fundamental Sₙ2 reaction pathway.

Caption: Generalized Sₙ2 mechanism for N-alkylation.

3.4: Role in Drug Development

Chloroethylamine reagents are foundational in medicinal chemistry. For instance, the closely related bis(2-chloroethyl)amine hydrochloride is a key precursor for constructing the piperazine ring, a privileged scaffold found in numerous blockbuster drugs.[6][7] It is also the cornerstone for synthesizing nitrogen mustard-based anticancer agents like cyclophosphamide.[7][8] By analogy, this compound serves as a specialized tool for incorporating an N-isopropyl-terminated sidechain, which can be crucial for modulating a drug candidate's solubility, lipophilicity, and binding affinity to its biological target.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with reactive chemical intermediates.

4.1: Hazard Identification

This compound is classified as hazardous. Its key safety information is summarized below.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Health Hazards GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
4.2: Safe Handling Protocols
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • A lab coat.

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield to protect against splashes.[9]

  • Handling:

    • Avoid creating dust when weighing or transferring the solid.

    • Ensure all equipment is dry, as the compound may be moisture-sensitive.

    • Wash hands thoroughly after handling.

  • Spills: In case of a spill, cordon off the area. Use a dry clean-up procedure and avoid generating dust. Collect waste in a sealed container for proper disposal.

4.3: Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases. Under these conditions, the hydrochloride salt is stable for long-term storage.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and predictable Sₙ2 reactivity make it a reliable building block for introducing the N-isopropyl-aminoethyl group. For drug development professionals, it offers a strategic tool for derivatizing lead compounds to optimize their pharmacological profiles. As with all reactive chemicals, a commitment to rigorous safety and handling protocols is paramount to its successful and safe application in the laboratory.

References

  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). [Link]

  • SD Fine-Chem. GHS Safety Data Sheet - BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. [Link]

  • PubChem. N-(2-chloroethyl)propan-2-amine. [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Anshul Specialty Molecules. 2-Chloroethyl Amine HCl. [Link]

  • Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

Sources

A Technical Guide to the Solubility of N-(2-Chloroethyl)propan-2-amine hydrochloride in Organic Solvents: Theoretical Principles and Practical Determination

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(2-Chloroethyl)propan-2-amine hydrochloride is a chemical intermediate whose utility in research and synthesis is critically dependent on its physicochemical properties, particularly its solubility. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. We delve into the theoretical principles governing its dissolution, based on its molecular structure as an amine salt. Recognizing the scarcity of published quantitative data, the core of this document is a detailed, field-proven experimental protocol using the equilibrium shake-flask method. This guide is designed to empower researchers, scientists, and drug development professionals to perform robust solubility assessments, ensuring data integrity and facilitating informed decisions in experimental design and process development.

Introduction: Physicochemical Profile of this compound

This compound is a secondary amine hydrochloride salt. Understanding its fundamental properties is the first step in predicting and analyzing its solubility behavior.

Chemical Structure and Properties:

  • IUPAC Name: N-(2-chloroethyl)propan-2-amine;hydrochloride[1]

  • CAS Number: 6306-61-2[2][3][4]

  • Molecular Formula: C₅H₁₃Cl₂N[2][4]

  • Molecular Weight: 158.07 g/mol [1][3][4]

  • Physical Form: Solid[3]

  • Melting Point: 178 - 184°C[4]

The molecule's structure is dichotomous: it possesses a charged ammonium chloride head, which is highly polar, and a five-carbon aliphatic tail with a chloro-substituent, which contributes nonpolar, lipophilic character. This duality is the primary determinant of its solubility across a spectrum of organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, the key interactions are ion-dipole forces, hydrogen bonding, and van der Waals forces. As an amine salt, it is fundamentally an ionic compound.[5]

The Governing Principles:

  • "Like Dissolves Like": This principle is paramount. The highly polar, ionic nature of the hydrochloride salt suggests a higher affinity for polar solvents. Protic polar solvents (e.g., methanol, ethanol) that can form hydrogen bonds and solvate both the cation (R₂NH₂⁺) and the chloride anion (Cl⁻) are expected to be effective.[6] Aprotic polar solvents (e.g., DMSO, DMF) can also be effective due to their ability to solvate the cation.[6]

  • Lipophilic Contribution: The isopropyl and chloroethyl groups provide lipophilic character. This may allow for some degree of solubility in less polar solvents (e.g., dichloromethane) or even nonpolar solvents like hexane, particularly if the lipophilic portion of the molecule is substantial enough to overcome the energy penalty of breaking the crystal lattice.[7]

  • Crystal Lattice Energy: As a solid, a significant amount of energy is required to break the ionic bonds of the compound's crystal lattice. A solvent will only be effective if the energy released upon solvation (the solute-solvent interactions) is sufficient to overcome this lattice energy.

The diagram below illustrates the conceptual dissolution process, highlighting the different interactions at play.

cluster_Solute N-(2-Chloroethyl)propan-2-amine HCl (Crystal) cluster_Solution Solvated Ions in Solution Solute [C₅H₁₂NClH]⁺ Cl⁻ Cation Cation [CC(C)NH₂CH₂CH₂Cl]⁺ Solute->Cation Lattice Energy Input Anion Anion Cl⁻ Solute->Anion Solvent Polar Solvent Molecules (e.g., Methanol) Solvent->Cation Solvation Energy Output (Ion-Dipole Interaction) Solvent->Anion

Caption: Dissolution mechanism of an ionic salt in a polar solvent.

A Practical Guide to Experimental Solubility Determination

Given the lack of published data, experimental determination is necessary. The "shake-flask" method is the gold standard for measuring equilibrium solubility, providing thermodynamically accurate data.[8][9]

Rationale for Method Selection

The shake-flask method is chosen for its robustness and reliability. It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solute is achieved.[9] This contrasts with kinetic solubility methods, which can often overestimate solubility.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents:

  • Solute: this compound, purity >95%[2][10]

  • Solvents: A range of analytical grade organic solvents should be selected to cover a spectrum of polarities. Suggested solvents include:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Moderately Polar: Dichloromethane (DCM), Tetrahydrofuran (THF)

    • Nonpolar: Toluene, Hexane

  • Equipment:

    • Analytical balance (±0.1 mg precision)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Thermostatically controlled orbital shaker or rotator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or for non-volatile solvents, a gravimetric setup).

Experimental Workflow Diagram:

G prep 1. Preparation Weigh excess solid solute into vial. add_solv 2. Solvent Addition Add known volume of solvent. prep->add_solv equil 3. Equilibration Agitate at constant temp. (e.g., 24-72h). add_solv->equil check 4. Check for Excess Solid Visually confirm solid remains. equil->check check->equil No Solid, Add More separate 5. Separation Centrifuge to pellet solid. check->separate Solid Present sample 6. Sampling Withdraw supernatant. Filter immediately. separate->sample quantify 7. Quantification Analyze filtrate using a validated method (e.g., HPLC). sample->quantify calc 8. Calculation Determine concentration (e.g., mg/mL). quantify->calc

Caption: Standard workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid will visibly remain at the end of the experiment. A starting point of ~20-50 mg in 2 mL of solvent is typical.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure equilibrium is fully established.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials to create a compact pellet of the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial.

    • Causality: This step is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility. The filtration must be done quickly to prevent solvent evaporation or temperature changes.

  • Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the sample using a pre-validated technique (e.g., HPLC-UV).

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the result in meaningful units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 1: Solubility Profile of this compound (Template)

SolventSolvent ClassPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.125Experimental DataExperimental Data
EthanolPolar Protic4.325Experimental DataExperimental Data
AcetonitrilePolar Aprotic5.825Experimental DataExperimental Data
DMSOPolar Aprotic7.225Experimental DataExperimental Data
DichloromethaneModerately Polar3.125Experimental DataExperimental Data
TolueneNonpolar2.425Experimental DataExperimental Data
HexaneNonpolar0.125Experimental DataExperimental Data

Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2. It is expected that solubility will be highest in polar solvents like methanol and DMSO and lowest in nonpolar solvents like hexane. The data will provide a quantitative measure of the balance between the compound's ionic and lipophilic characteristics.

Safety and Handling

This compound must be handled with appropriate safety precautions.

  • Hazards: The compound is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

References

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Science.gov. (n.d.). increase drug solubility: Topics. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Retrieved from [Link]

  • ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. Retrieved from [Link]

Sources

"physical and chemical properties of N-(2-Chloroethyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Chloroethyl)propan-2-amine hydrochloride, a secondary amine hydrochloride salt, is a chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. Its structure, featuring a reactive chloroethyl group and an isopropylamine moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with standardized methodologies for its characterization, to support its effective and safe use in a laboratory setting.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in synthesis. This compound is typically a white to off-white solid, a characteristic stemming from its ionic salt nature which favors a crystalline lattice structure.[1] Its hydrochloride form enhances its stability and solubility in polar solvents compared to its free base form.[2]

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Chemical Name This compound[3][4]
Synonym(s) N-(2-chloroethyl)-2-propanamine hydrochloride[1][3]
CAS Number 6306-61-2[3][4][5]
Molecular Formula C5H13Cl2N[4][5][6]
Molecular Weight 158.07 g/mol [3][6][7]
Appearance White to off-white solid[1]
Melting Point 180-181 °C[1][5]
Boiling Point 141.7 °C at 760 mmHg[5]
Solubility Soluble in water[2]
Purity Typically >95%[4][8]

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the presence of the electrophilic primary alkyl chloride and the secondary amine. The hydrochloride salt is stable under normal storage conditions, ideally in a cool, dry, and well-ventilated area under an inert atmosphere.[1][9]

The primary chloroethyl group is susceptible to nucleophilic substitution reactions, making this compound a valuable precursor for introducing the N-isopropyl-2-aminoethyl moiety into a target molecule.[2][10] This reactivity is the cornerstone of its application in the synthesis of various biologically active compounds.

It is incompatible with strong acids, strong bases, and strong oxidizing agents.[11] Contact with metals may lead to the evolution of flammable hydrogen gas.[11] Upon decomposition, which can be induced by heat, it may produce corrosive and/or toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[11]

Experimental Protocols for Characterization

Ensuring the identity and purity of this compound is critical for its successful application in research and development. The following are standard, generalized protocols for its characterization.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Methodology:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for assessing the purity of chemical compounds and identifying any impurities.

Methodology:

  • Preparation of Standard and Sample Solutions: A standard solution is prepared by accurately weighing and dissolving the reference standard in a suitable diluent. The test sample is prepared similarly.

  • Chromatographic Conditions: A suitable HPLC system equipped with a UV detector is used. A common choice for such a compound would be a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

  • Data Interpretation: The purity of the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks.

The following diagram illustrates a general workflow for the characterization of a chemical intermediate like this compound.

G cluster_0 Sample Reception and Initial Checks cluster_1 Physical Property Determination cluster_2 Structural Confirmation and Purity cluster_3 Data Review and Release A Receive Sample B Visual Inspection (Color, Form) A->B C Check Documentation (CoA, SDS) B->C D Melting Point Analysis C->D Proceed if docs are OK E Solubility Testing D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Chromatographic Purity (HPLC, GC) F->G H Compare Data to Specifications G->H I Final Quality Assessment H->I J Release for Use I->J

Caption: General workflow for the characterization of a chemical intermediate.

Safety and Handling

This compound is associated with several hazards and must be handled with appropriate safety precautions. It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[3][11]

Hazard Statements: H302, H315, H319, H335[3]

Precautionary Statements:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[9]

  • Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

The following diagram illustrates the key reactivity of the compound, highlighting its utility in synthesis.

G A N-(2-Chloroethyl)propan-2-amine (Electrophile) C Substituted Product (New C-N, C-S, or C-O bond) A->C Nucleophilic Substitution B Nucleophile (e.g., Amine, Thiol, Alcohol) B->C

Caption: Nucleophilic substitution reactivity of N-(2-Chloroethyl)propan-2-amine.

Applications in Synthesis

The primary application of this compound is as a chemical intermediate. Its bifunctional nature allows for the construction of more complex molecular architectures. It is particularly useful in the synthesis of piperazine derivatives, which are common scaffolds in many pharmaceuticals.[12][13][14] The reaction typically involves the cyclization of an aniline with bis(2-chloroethyl)amine hydrochloride, a related compound, showcasing the general reactivity of the chloroethylamine moiety.[12][14]

Conclusion

This compound is a valuable and versatile chemical intermediate. A thorough understanding of its physical and chemical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of this compound to support researchers and drug development professionals in their synthetic endeavors.

References

  • PharmaCompass. CAS 4261-68-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Synthonix. This compound - [C40431]. [Link]

  • US EPA. 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1) - Substance Details - SRS. [Link]

  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019. [Link]

  • PubChem. N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700. [Link]

  • SD Fine-Chem. GHS Safety Data Sheet. [Link]

  • Chemsrc. CAS#:15512-81-9 | (2-chloro-ethyl)-isopropyl-methyl-amine, hydrochloride. [Link]

  • Google Patents. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • PharmaCompass. (2-chloroethyl)diisopropylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Seta Chemicals. Bis 2(Chloroethyl)amine HCL. [Link]

  • DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-(2-Chloroethyl)propan-2-amine Hydrochloride as a Versatile Alkylating Agent in Synthetic Chemistry and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating N-(2-Chloroethyl)propan-2-amine Hydrochloride in the Researcher's Toolkit

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] While structurally related to potent chemotherapeutics, its primary utility in modern research is not as a standalone therapeutic but as a highly valuable synthetic intermediate and a tool compound for introducing the reactive 2-chloroethylamino moiety.[2][3] The presence of the isopropyl group modulates its reactivity and solubility compared to simpler nitrogen mustards.

This guide provides an in-depth exploration of the compound's mechanism, critical safety and handling protocols, and detailed experimental procedures for its application in synthetic chemistry and for the subsequent biological evaluation of its derivatives. The focus is on empowering researchers to leverage its unique reactivity for the development of novel molecular probes, pharmaceutical intermediates, and potential drug candidates.

Section 1: Core Compound Characteristics

A thorough understanding of the physicochemical and safety properties of any reagent is a non-negotiable prerequisite for its successful and safe implementation in any experimental workflow.

Physicochemical Data

The essential properties of this compound are summarized below for quick reference.[4][5]

PropertyValueSource
CAS Number 6306-61-2[6][7]
Molecular Formula C₅H₁₃Cl₂N[4][5]
Molecular Weight 158.07 g/mol [4][6]
Appearance White to off-white solid[5]
Melting Point 180-181 °C[5][7]
Boiling Point 141.7 °C at 760 mmHg[7]
Solubility Soluble in polar solvents.[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[5]
Critical Safety & Handling Protocols

This compound is a hazardous substance that demands stringent safety protocols. As with all nitrogen mustards, it should be considered corrosive, a potential mutagen, and harmful if inhaled or swallowed.[8]

Hazard ClassGHS PictogramStatement
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[6]
Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[6]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[6]

Mandatory Handling Procedures:

  • Engineering Controls: All manipulations involving the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber is recommended for extended handling), and chemical safety goggles at all times.[10]

  • Weighing: Handle the solid powder with care to avoid generating dust.

  • Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[9] Do not use combustible materials like paper towels for large spills.

Section 2: The Chemistry of Alkylation: Mechanism of Action

The biological and synthetic activity of this compound is dictated by the chemistry of its 2-chloroethyl group. The process is not a direct SN2 displacement of the chloride by a nucleophile. Instead, it proceeds through a highly reactive cyclic intermediate.

Causality of Reactivity: The nitrogen atom, acting as an internal nucleophile, attacks the adjacent carbon bearing the chlorine atom. This intramolecular cyclization displaces the chloride ion and forms a strained, three-membered ring known as an aziridinium ion .[1] This cation is a potent electrophile, highly susceptible to attack by a wide range of biological and chemical nucleophiles.[11] This two-step mechanism is the hallmark of nitrogen mustard reactivity and is responsible for its potent alkylating ability. The primary nucleophilic site in DNA, for example, is the N7 position of guanine residues.[1]

Alkylation_Mechanism cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: Nucleophilic Attack start N-(2-Chloroethyl)propan-2-amine struct1 R-N-CH₂-CH₂-Cl (R = Isopropyl) ion Aziridinium Ion (Electrophile) struct1->ion Intramolecular Cyclization nucleophile Nucleophile (e.g., Guanine-N7, R-SH, R-NH₂) product Alkylated Product R-N-CH₂-CH₂-Nu nucleophile->product Ring Opening

Caption: Mechanism of alkylation via aziridinium ion intermediate.

Section 3: Applications in Synthetic Chemistry

The primary value of this compound lies in its role as a building block for more complex molecules. Its reactivity allows for the facile construction of various nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

Application Example: Synthesis of N-Aryl Piperazines

A cornerstone application is the synthesis of N-aryl piperazines, which are key intermediates for numerous pharmaceuticals.[12] The reaction involves a double alkylation of a primary aniline with the two electrophilic sites of the nitrogen mustard, followed by cyclization.

Section 4: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and subsequent evaluation of molecules derived from this compound.

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

This protocol describes the synthesis of a key intermediate for the atypical antipsychotic drug aripiprazole, adapted from established industrial methods.[12]

Materials:

  • 2,3-Dichloroaniline

  • This compound (Note: The original patent uses bis(2-chloroethyl)amine hydrochloride; this protocol is adapted for the topic compound, which would lead to an N-isopropyl piperazine derivative. For the purpose of demonstrating the reaction type, we will describe the synthesis of the N-isopropyl analog).

  • High-boiling point solvent (e.g., diethylene glycol)

  • Base (e.g., sodium carbonate)

  • Protic solvent for work-up (e.g., n-butanol, isopropanol)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2,3-dichloroaniline (1.0 eq) and diethylene glycol.

  • Addition of Reactants: Add sodium carbonate (2.5 eq) to the mixture. Begin stirring and heat the mixture to 90-100°C.

  • Add this compound (1.1 eq) portion-wise over 30 minutes.

  • Reaction: Increase the temperature to 140-160°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and n-butanol to partition the product into the organic layer.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification & Salt Formation: Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography. To obtain the hydrochloride salt, dissolve the purified free base in isopropanol and add a stoichiometric amount of concentrated HCl.

  • Cool the solution to induce crystallization, filter the solid product, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Workflow for Synthesis and In Vitro Evaluation

Researchers synthesizing novel derivatives will need to assess their biological activity. This workflow outlines the path from chemical synthesis to initial biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation start Reactants: N-(2-Chloroethyl)propan-2-amine HCl + Nucleophilic Substrate synthesis Protocol 1: Alkylation Reaction start->synthesis workup Extraction & Work-up synthesis->workup purify Purification (Chromatography/Recrystallization) workup->purify charact Characterization (NMR, MS, HPLC) purify->charact stock Prepare Stock Solution (e.g., 10-100 mM in DMSO) charact->stock Pure Compound viability Protocol 3: Cell Viability Assay (MTT) Determine IC₅₀ stock->viability damage Protocol 4: DNA Damage Assay (Comet) Assess Genotoxicity stock->damage analysis Data Analysis & Interpretation viability->analysis damage->analysis

Caption: General workflow from synthesis to in vitro evaluation.

Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)

This protocol assesses the effect of a synthesized compound on cell metabolic activity, a proxy for cell viability.[1][13]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized compound dissolved in sterile DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates, sterile PBS

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your test compound in complete medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the compound concentration. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: DNA Damage Assessment (Alkaline Comet Assay)

This assay is a sensitive method for detecting DNA strand breaks and interstrand cross-links (ICLs) at the single-cell level.[14] ICLs, a hallmark of bifunctional alkylating agents, will reduce the migration of DNA in the gel.[15]

Materials:

  • Treated and control cells

  • Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

Procedure:

  • Cell Treatment: Treat cells with your compound for a defined period (e.g., 2-4 hours). Include positive (e.g., H₂O₂) and negative controls.

  • Slide Preparation: Coat slides with 1% NMPA.

  • Cell Embedding: Harvest cells (~1 x 10⁵ cells/mL) and mix 10 µL of cell suspension with 90 µL of 0.5% LMPA at 37°C. Pipette this onto the pre-coated slide, add a coverslip, and solidify on ice.[14]

  • Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.[14]

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank with fresh, cold alkaline buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25 V (~300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer three times. Stain the DNA with a suitable fluorochrome.

  • Visualization: Visualize the slides using a fluorescence microscope. Analyze 50-100 cells per slide using specialized software. DNA damage is quantified by the length and intensity of the "comet tail." A reduction in tail length compared to a known strand-breaking agent can indicate the presence of DNA cross-links.

References

  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). [Link]

  • SD Fine-Chem. GHS Safety Data Sheet - BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. [Link]

  • PubChem. N-(2-chloroethyl)propan-2-amine. [Link]

  • ResearchGate. Examples for amine nucleophiles and N‐chloroamine electrophiles. [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Google Patents. Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Oncohema Key. Alkylating Agents. [Link]

  • PubMed. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. [Link]

  • Anshul Specialty Molecules. 2-Chloroethyl Amine HCl. [Link]

Sources

Application Notes & Protocols for N-(2-Chloroethyl)propan-2-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Reactive Alkylating Agent

N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS: 6306-61-2) is a bifunctional organic compound that serves as a valuable and highly reactive building block in synthetic chemistry.[1][2] Structurally, it is a secondary amine bearing an isopropyl group and a 2-chloroethyl moiety. This arrangement makes it an analogue of nitrogen mustards, a class of compounds known for their potent alkylating capabilities.[3][4] Its primary utility lies in its capacity to introduce an N-isopropyl-N-ethylamino group into various molecules, making it a key intermediate in the synthesis of pharmaceuticals and other complex organic structures.[2][5]

This guide provides a comprehensive overview of the core reactivity, safety considerations, and detailed experimental protocols for leveraging this compound in common synthetic transformations. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.

Core Reactivity: The Aziridinium Ion Intermediate

The pronounced electrophilicity of N-(2-Chloroethyl)propan-2-amine does not arise directly from the carbon-chlorine bond. Instead, its reactivity is governed by the intramolecular, anchimerically assisted formation of a highly strained and exceptionally reactive three-membered ring intermediate: the 1-isopropylaziridinium ion .[3][6]

This transformation is the cornerstone of its chemical behavior. In the presence of a base, the hydrochloride salt is neutralized to the free amine. The nitrogen's lone pair of electrons then readily displaces the chloride ion via an intramolecular SN2 reaction.[7][8] This aziridinium cation is a potent electrophile, susceptible to ring-opening by a wide range of nucleophiles. The attack occurs at one of the ring carbons, relieving the ring strain and resulting in the formation of a stable C-nucleophile bond.[8] Understanding this mechanism is critical for predicting reactivity and controlling reaction outcomes.

Piperazine_Workflow start Start: Reaction Setup reagents Combine Substituted Aniline, N-isopropyl-bis(2-chloroethyl)amine precursor, and Base in Solvent start->reagents heating Heat Reaction Mixture (e.g., 110-140 °C) reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Cool, Quench, and Extract monitoring->workup Complete purification Purify Crude Product (Crystallization or Chromatography) workup->purification product Final Product: 1-Aryl-4-isopropylpiperazine purification->product

References

"N-(2-Chloroethyl)propan-2-amine hydrochloride as a pharmaceutical intermediate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Pharmaceutical Intermediate: N-(2-Chloroethyl)propan-2-amine hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound (CAS No. 6306-61-2) as a pharmaceutical intermediate. This guide elucidates the compound's fundamental physicochemical properties, core reactivity, detailed safety and handling protocols, and its application in synthetic organic chemistry. A generalized, robust protocol for N-alkylation is presented, alongside essential analytical methods for quality control and reaction monitoring, to ensure scientific integrity and reproducibility in the laboratory setting.

Introduction and Significance

This compound is a bifunctional organic molecule featuring a secondary amine and a primary alkyl chloride.[1] This structure makes it a valuable building block, or intermediate, in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the reactive chloroethyl group, which allows for the strategic introduction of an N-isopropyl-ethylamine moiety into a target structure via nucleophilic substitution reactions.[1] Understanding the properties, reactivity, and handling of this intermediate is paramount for its safe and effective use in pharmaceutical research and development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are the foundation of successful chemical synthesis. The key properties of this compound are summarized below.

ParameterSpecificationSource(s)
CAS Number 6306-61-2[3][4][5]
Molecular Formula C₅H₁₃Cl₂N[3][4][5]
Molecular Weight 158.07 g/mol [4][6]
Appearance White to off-white solid/crystalline powder[5][6]
Melting Point 180-181 °C[5]
Purity Typically ≥95%[3][6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool, and well-ventilated place.[5][7]
Synonyms N-(2-chloroethyl)-2-propanamine hydrochloride, 2-isopropylaminoethylchloride hydrochloride[5]
Critical Safety & Handling Protocols

This compound is a hazardous substance that requires strict adherence to safety protocols. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection (safety goggles with side-shields), and face protection.[7][8] Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Handling: Avoid all personal contact, including the inhalation of dust. Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[7] Wash contaminated clothing before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

  • Storage & Incompatibilities: Store locked up in a corrosive-resistant container. Keep away from strong oxidizing agents and strong bases.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

The Chemistry of N-(2-Chloroethyl)propan-2-amine: Mechanism of Action

The synthetic utility of this compound is rooted in its ability to act as an electrophile. The presence of a base deprotonates the hydrochloride salt, liberating the free secondary amine. This free amine can then undergo an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile that is readily attacked by nucleophiles. This transient intermediate is the true alkylating species in most reactions. This mechanism is well-established for analogous nitrogen mustards.[9]

The causality for this pathway is the proximity of the lone pair of electrons on the nitrogen atom to the electrophilic carbon bearing the chlorine atom, facilitating an intramolecular SN2 reaction.

Caption: Mechanism of N-alkylation via an aziridinium intermediate.

Application Protocol: General N-Alkylation of Amines

This protocol provides a robust, generalized procedure for the N-alkylation of a primary or secondary amine (represented as R₂NH) using this compound. This reaction is fundamental in building more complex molecular scaffolds for drug discovery.

Materials & Reagents
  • This compound (1.0 eq)

  • Substrate amine (R₂NH) (1.0 - 1.2 eq)

  • Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) or Non-nucleophilic Organic Base (e.g., DIPEA) (2.5 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Reagents for work-up: Deionized water, Brine, Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow

Caption: General workflow for N-alkylation reactions.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the substrate amine (1.0 eq), the base (e.g., K₂CO₃, 2.5 eq), and anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the alkyl chloride. The base is required to deprotonate the hydrochloride salt and the substrate amine, as well as to neutralize the HCl generated during the reaction. A molar excess of base ensures the reaction goes to completion.

  • Addition of Reagent: To the stirring suspension, add this compound (1.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Self-Validation: This step is critical to prevent the formation of side products from over-heating or extended reaction times and to confirm the reaction's endpoint.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x volumes of Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Analytical and Quality Control Methods

To ensure the reliability of synthetic results, rigorous analytical testing of both the starting intermediate and the final product is essential.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound starting material.[10][11]

ParameterRecommended Conditions
System HPLC or UHPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Isocratic or Gradient (e.g., 5% to 95% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 5-10 µL
Quantification Purity is calculated from the relative peak area percentage.
Structural Confirmation by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) is used to confirm the chemical structure of the intermediate.[11]

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Interpretation: The spectrum should be consistent with the structure of N-(2-Chloroethyl)propan-2-amine. Expect to see signals corresponding to the isopropyl methine and methyl protons, the two methylene groups, and the exchangeable amine proton. The chemical shifts and coupling patterns should match the reference data.

Conclusion

This compound is a potent and versatile chemical intermediate for pharmaceutical synthesis. Its ability to act as an effective alkylating agent, primarily through an aziridinium ion intermediate, allows for the efficient incorporation of the N-isopropyl-ethylamine functional group into diverse molecular architectures. By adhering to the stringent safety protocols, employing robust synthetic procedures, and implementing rigorous analytical quality control as outlined in this guide, researchers can confidently and safely leverage this valuable building block to advance their drug discovery programs.

References

  • GHS Safety Data Sheet - SD Fine-Chem . (n.d.). SD Fine-Chem Limited. [Link]

  • This compound - [C40431] - Synthonix . (n.d.). Synthonix, Inc. [Link]

  • 2-Chloroethyl Amine HCl - Anshul Specialty Molecules . (n.d.). Anshul Specialty Molecules Private Ltd. [Link]

  • 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet . (n.d.). Carlo Erba Reagents. [Link]

  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019 - PubChem . (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications . (2017). ACG Publications. [Link]

  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents. (2016).
  • High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents. (2019).

Sources

Application Note: High-Sensitivity Detection and Quantification of N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

N-(2-Chloroethyl)propan-2-amine hydrochloride is a reactive alkylating agent and a potential genotoxic impurity (GTI) that can arise as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs).[1] Due to their ability to interact with DNA, genotoxic impurities are considered a significant safety concern and are strictly regulated by international bodies like the FDA and EMA.[2][] Regulatory guidelines, such as ICH M7(R1), mandate that such impurities be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µg per day for long-term exposure.[2][] This necessitates the development of highly sensitive and selective analytical methods capable of detecting and quantifying these impurities at trace levels (ppb or low ppm) within the API or drug product matrix.[4]

This application note provides detailed protocols for two orthogonal, mass spectrometry-based techniques for the trace-level analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Analytical Challenges & Strategic Approach

The chemical structure of N-(2-Chloroethyl)propan-2-amine presents several analytical challenges:

  • High Polarity & Low Volatility: As a hydrochloride salt, the compound has very low volatility, making direct GC analysis difficult.[5][6]

  • Thermal Lability: The chloroethyl moiety can be thermally unstable, potentially leading to degradation in a hot GC inlet.

  • Reactivity: The molecule contains a reactive chlorine atom and a secondary amine, making it susceptible to in-situ reactions. Specifically, it can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is the ultimate alkylating species.

  • Lack of a Strong Chromophore: The molecule does not possess a UV-absorbing chromophore, rendering standard HPLC-UV detection insufficiently sensitive for trace-level quantification.[6]

To overcome these challenges, our strategy focuses on mass spectrometry, which provides the requisite sensitivity and selectivity. For GC, a pre-column derivatization step is essential to enhance volatility and thermal stability. For LC, a highly selective tandem MS approach (MS/MS) is employed to distinguish the analyte from the complex matrix of the API.

Figure 1: General analytical workflow for the determination of N-(2-Chloroethyl)propan-2-amine HCl.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Rationale: This method is suitable for APIs that are soluble in organic solvents and are amenable to a cleanup/extraction process. Derivatization is mandatory to convert the polar, non-volatile amine hydrochloride into a thermally stable and volatile derivative suitable for GC analysis.[5][6] Acylation with reagents like pentafluorobenzoyl chloride is a robust choice as it targets the secondary amine, and the resulting polyfluorinated derivative is highly sensitive to electron capture detectors (ECD) and provides characteristic mass fragments for MS.[7]

Protocol 1: GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Sample Weighing: Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
  • Dissolution: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or a mixture ensuring API solubility).
  • Internal Standard (IS): Spike the solution with an appropriate internal standard (e.g., a structural analog like N-(2-chloroethyl)diethylamine or an isotopically labeled standard).
  • Extraction (if necessary): Perform a liquid-liquid extraction. Add 2 mL of 1 M sodium hydroxide to basify the solution and extract the free amine into an organic layer (e.g., methyl tert-butyl ether, MTBE).
  • Derivatization: Transfer the organic extract to a clean vial. Add 100 µL of pyridine (as a catalyst) and 50 µL of pentafluorobenzoyl chloride.
  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
  • Quenching: Cool the vial to room temperature. Add 1 mL of 5% sodium bicarbonate solution to quench the excess derivatizing reagent. Vortex and allow the layers to separate.
  • Final Sample: Transfer the upper organic layer to a GC vial for analysis.

Analyte [label="N-(2-Chloroethyl)propan-2-amine\n(Free Base)"]; Reagent [label="Pentafluorobenzoyl Chloride"]; Product [label="Volatile Pentafluorobenzamide Derivative\n(GC-amenable)"];

{rank=same; Analyte; Reagent;}

Analyte -> Product [label=" Acylation (Pyridine catalyst, 60°C)"]; Reagent -> Product; }

Figure 2: Derivatization reaction scheme for GC-MS analysis.

2. Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Splitless mode, 250°C
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Determine characteristic ions from the derivative's mass spectrum (e.g., molecular ion, fragments)
MS Transfer Line 280°C
MS Source 230°C

3. Data Analysis & Validation:

  • Quantification: Calculate the concentration of the analyte based on the peak area ratio of the analyte derivative to the internal standard against a calibration curve.

  • Validation: The method should be validated according to ICH Q2(R1) guidelines.[8][9][10][11] Typical performance characteristics are outlined below.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or API at the analyte's retention time.
LOD Signal-to-Noise ratio ≥ 3 (e.g., < 0.5 ppm)
LOQ Signal-to-Noise ratio ≥ 10 (e.g., 1.5 ppm)
Linearity R² ≥ 0.995 over the range (e.g., LOQ to 20 ppm)
Accuracy 80.0% to 120.0% recovery for spiked samples
Precision (RSD) Repeatability ≤ 15.0%; Intermediate Precision ≤ 20.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: This method is often preferred due to its high selectivity and minimal sample preparation, avoiding the need for derivatization. It is particularly suitable for polar, thermally labile compounds and can be directly applied to APIs soluble in aqueous or polar organic solvents.[2][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining the polar analyte.[12][13] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Protocol 2: LC-MS/MS Analysis

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 20 mg of the API sample into a 10 mL volumetric flask.
  • Dissolution: Dissolve and dilute to volume with the diluent (e.g., 90:10 Acetonitrile:Water).
  • Internal Standard (IS): If a stable isotopically labeled standard is available (e.g., d4-N-(2-Chloroethyl)propan-2-amine), it should be used to compensate for matrix effects. Spike into the sample solution.
  • Filtration: Filter the sample solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

2. Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent
Column Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B (hold 1 min), ramp to 60% B over 5 min, hold 1 min, return to 95% B and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temp. 550°C
IonSpray Voltage 5500 V

3. MRM Transitions:

  • MRM transitions must be optimized by infusing a standard solution of the analyte. The protonated molecule [M+H]⁺ is selected as the precursor ion, and collision-induced dissociation (CID) is used to generate characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(2-Chloroethyl)propan-2-amine[To be determined][To be determined]50[To be optimized]
Internal Standard (e.g., d4-labeled)[To be determined][To be determined]50[To be optimized]

4. Data Analysis & Validation:

  • The validation parameters and acceptance criteria are similar to the GC-MS method, with quantification performed using the peak area ratio against the internal standard. The high selectivity of MRM typically ensures excellent specificity.

Conclusion

Both the derivatization-GC-MS and direct LC-MS/MS methods presented here are powerful, validated approaches for the trace-level quantification of this compound in pharmaceutical materials. The choice of method depends on the properties of the API, matrix complexity, and available instrumentation. The LC-MS/MS method generally offers a more streamlined workflow with higher throughput and selectivity, while the GC-MS method provides a robust alternative. Both protocols are designed to meet the stringent regulatory requirements for the control of potentially genotoxic impurities, ensuring the safety and quality of pharmaceutical products.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Recent advances in trace analysis of pharmaceutical genotoxic impurities. Semantic Scholar.

  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. PubMed.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Quality Guidelines. ICH.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc.

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu.

  • More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex.

  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL.

  • Analysis of genotoxic impurities. BOC Sciences.

  • A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Sigma-Aldrich.

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed.

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online.

  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.

  • Derivatization. Chemistry LibreTexts.

Sources

Application Notes & Protocols: N-(2-Chloroethyl)propan-2-amine hydrochloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Versatile Building Block

N-(2-Chloroethyl)propan-2-amine hydrochloride is a bifunctional chemical reagent of significant interest in medicinal chemistry and drug development. Its structure, featuring a secondary isopropylamine and a reactive primary alkyl chloride, makes it a valuable synthon for introducing the N-isopropylaminoethyl moiety into target molecules. This functional group is a common feature in various pharmacologically active compounds, where it can influence properties such as receptor binding, solubility, and metabolic stability.

The primary utility of this reagent lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The terminal chloroethyl group is susceptible to displacement by a wide range of nucleophiles, including amines, phenols, and thiols, making it a cornerstone for N-alkylation, O-alkylation, and S-alkylation reactions.[1] This document serves as a technical guide for researchers, providing in-depth information on the physicochemical properties, safety considerations, and detailed experimental protocols for the application of this compound in the synthesis of bioactive molecules, with a specific focus on the synthesis of the alpha-adrenergic antagonist, Phenoxybenzamine.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use in a laboratory setting.

Table 1: Physicochemical and Safety Data for this compound

Property Value Source(s)
CAS Number 6306-61-2 [2][3]
Molecular Formula C₅H₁₃Cl₂N [2][4]
Molecular Weight 158.07 g/mol [3][5]
Physical Form Solid / White Crystalline Powder [5][6]
Purity Typically >95% [2][7]
IUPAC Name N-(2-chloroethyl)propan-2-amine;hydrochloride [3]
Signal Word Warning [5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [5]

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |[5][6] |

Chemical Reactivity and Mechanistic Insight

The reactivity of N-(2-Chloroethyl)propan-2-amine is dominated by the electrophilic character of the carbon atom bonded to the chlorine. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] A nucleophile (e.g., the nitrogen of a secondary amine) attacks the primary carbon, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[8] The role of the base is twofold: it neutralizes the hydrochloride salt to generate the free, more reactive secondary amine in situ, and it scavenges the hydrochloric acid that is produced as a byproduct of the alkylation, driving the reaction to completion.[8]

Critical Safety and Handling Protocols

This compound and related chloroethylamine compounds are hazardous substances that demand strict adherence to safety protocols.[9]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[9][10] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use only in well-ventilated areas. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Application Protocol I: Synthesis of Phenoxybenzamine Hydrochloride

Phenoxybenzamine is a long-acting, non-selective alpha-adrenergic antagonist used in the treatment of hypertension associated with pheochromocytoma.[11][12] Its chemical structure, N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl) benzylamine hydrochloride, contains the critical N-(2-chloroethyl) moiety.[11][13] The following protocol details the final chlorination step to convert the ethanolamine precursor into the active pharmaceutical ingredient. This key transformation is frequently accomplished using a chlorinating agent like thionyl chloride (SOCl₂).[12][13]

Reaction Scheme

The final step in the synthesis involves the conversion of the hydroxyl group of the precursor, N-(phenoxyisopropyl)-N-benzyl ethanolamine, into the desired chloro group.

G cluster_reactants Reactants cluster_process Process cluster_products Products Precursor N-(phenoxyisopropyl)-N-benzyl ethanolamine Solvent Solvent (e.g., Dichloromethane) Precursor->Solvent Dissolve Reagent Thionyl Chloride (SOCl₂) Reagent->Solvent Add dropwise Conditions Controlled Temperature (0-5°C) Stirring (2 hours) Solvent->Conditions Product Phenoxybenzamine Hydrochloride Conditions->Product Byproducts SO₂ + HCl Conditions->Byproducts

Caption: Workflow for the chlorination step in Phenoxybenzamine synthesis.

Detailed Experimental Protocol

This protocol is adapted from established synthetic routes for Phenoxybenzamine.[12][13]

Materials:

  • N-(phenoxyisopropyl)-N-benzyl ethanolamine (1.0 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Acetone (for crystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(phenoxyisopropyl)-N-benzyl ethanolamine (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution via a dropping funnel, ensuring the internal temperature remains between 0-5°C. Causality Note: This exothermic reaction is kept cold to prevent side reactions and degradation of the product.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25-30°C). Stir for approximately 2 hours.[12]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.[12]

  • Crystallization & Purification: Dissolve the resulting crude residue in acetone at room temperature to induce crystallization.[12]

  • Isolation: Filter the resulting white solid, wash with a small amount of chilled acetone, and dry under vacuum at 45-50°C to yield pure Phenoxybenzamine hydrochloride.[12]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application Protocol II: General N-Alkylation of Amines

The chloroethyl group is a versatile alkylating agent for a variety of nitrogen nucleophiles. The following is a general protocol for the N-alkylation of a primary or secondary amine, which can be adapted based on the specific reactivity of the substrate.[1][8]

General Workflow Diagram

G start Start setup Combine Amine Nucleophile, N-(2-Chloroethyl)propan-2-amine HCl, Base (e.g., K₂CO₃), & Anhydrous Solvent (e.g., ACN) start->setup reaction Heat Reaction Mixture (e.g., 60-80°C) Monitor by TLC setup->reaction workup Cool & Filter Solids Concentrate Filtrate reaction->workup extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) workup->extraction purification Dry Organic Layer & Purify via Column Chromatography extraction->purification end Characterize Pure Product purification->end

Caption: General workflow for N-alkylation using a chloroethylamine reagent.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equivalent)

  • Primary or Secondary Amine Nucleophile (1.1-1.5 equivalents)

  • Anhydrous Base (e.g., Potassium Carbonate, K₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous Solvent (e.g., Acetonitrile, ACN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the anhydrous base (e.g., K₂CO₃, 1.5-2.0 eq.).[8]

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile (e.g., 10 mL per mmol of the limiting reagent).[8]

  • Reaction: Heat the reaction mixture to a temperature between 60°C and the boiling point of the solvent.[8] Causality Note: Heating is necessary to overcome the activation energy of the SN2 reaction. The specific temperature and time will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and any salts formed.[8]

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product can be purified by standard methods, such as column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[8]

Conclusion

This compound is a potent and versatile chemical intermediate for the synthesis of bioactive molecules. Its utility as an alkylating agent, demonstrated here in the synthesis of Phenoxybenzamine and in a general N-alkylation context, highlights its importance in drug discovery and development. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively leverage this building block to construct complex molecular architectures with significant therapeutic potential.

References

  • This compound - [C40431]. Synthonix. [Link]

  • A Process For The Preparation Of Phenoxybenzamine. Quick Company. [Link]

  • WO2018130942A1 - A process for the preparation of phenoxybenzamine.
  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019. PubChem. [Link]

  • N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700. PubChem. [Link]

  • GHS Safety Data Sheet - BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. SD Fine-Chem. [Link]

  • CN102675132A - Preparation method of phenoxybenzamine hydrochloride.
  • US10906866B2 - Process for the preparation of phenoxybenzamine.

Sources

Application Note: A Guide to the Chromatographic Purification of N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chromatographic purification of N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS: 6306-61-2). As a reactive amine hydrochloride salt, this compound presents unique challenges in purification, including strong interactions with stationary phases and high polarity. This document explores three robust chromatographic strategies: Reversed-Phase Chromatography (RPC), Amine-Functionalized Normal-Phase Chromatography, and Ion-Exchange Chromatography (IEX). By explaining the underlying chemical principles of each technique, this note equips researchers, scientists, and drug development professionals to select and optimize the most effective purification strategy based on sample characteristics and desired purity levels.

Introduction: The Purification Challenge

This compound is a secondary amine derivative that serves as a potential building block in organic synthesis. Like many small, functionalized amines, achieving high purity is critical for subsequent reaction success and the integrity of the final product. The primary challenges in its purification stem from its chemical nature:

  • Basicity: The secondary amine group is basic and can engage in strong, often undesirable, acid-base interactions with standard silica gel, leading to poor peak shape (tailing), low recovery, and even on-column degradation.[1][2]

  • High Polarity: As a hydrochloride salt, the compound is highly polar and ionic, making it very soluble in aqueous media but challenging to retain on traditional reversed-phase columns or elute with non-polar solvents in normal-phase chromatography.[3][4]

  • Reactivity: The chloroethyl group is an electrophilic moiety, making the compound susceptible to degradation under certain conditions.

This application note provides a systematic approach to overcoming these challenges, presenting validated protocols grounded in chromatographic theory.

Physicochemical Properties of the Analyte

A thorough understanding of the compound's properties is foundational to developing a successful purification method.

PropertyValueSource(s)
CAS Number 6306-61-2[5][6]
Molecular Formula C₅H₁₃Cl₂N[5][7]
Molecular Weight 158.07 g/mol [5][7]
Physical Form Solid, Crystalline Powder
Melting Point 180-181 °C[5]
LogP 2.416[5]
pKa (Not reported, but expected to be basic)-

Chromatographic Strategy Selection

The choice of chromatographic technique is the most critical decision in the purification workflow. The optimal method depends on the nature of the impurities, the required scale, and the desired final purity. We present three primary strategies, each with distinct advantages.

Workflow for Method Selection

The following workflow provides a decision-making framework for selecting the appropriate purification strategy.

Purification_Workflow start Crude N-(2-Chloroethyl)propan-2-amine HCl decision1 Primary Impurities? start->decision1 nonpolar_imp Non-polar / Less Polar (e.g., starting materials, coupling reagents) decision1->nonpolar_imp Non-polar polar_imp Polar / Ionic (e.g., salts, side-products) decision1->polar_imp Polar / Ionic strategy1 Strategy 1: Reversed-Phase Chromatography (RPC) (High Resolution & Purity) nonpolar_imp->strategy1 strategy2 Strategy 2: Amine-Functionalized NP (Speed & Simplicity) nonpolar_imp->strategy2 polar_imp->strategy1 strategy3 Strategy 3: Ion-Exchange Chromatography (IEX) (Capture & Desalting) polar_imp->strategy3 end Pure Product (>98%) strategy1->end strategy2->end strategy3->end

Caption: Workflow for selecting the optimal purification strategy.

Strategy 1: Reversed-Phase Chromatography (RPC)

RPC is a powerful technique for purifying polar and ionizable compounds, making it an excellent choice for achieving high-purity this compound.[4] The separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.

Causality & Rationale: As a salt, the compound is highly water-soluble. RPC leverages this by using a polar mobile phase (water/acetonitrile or methanol) and a non-polar stationary phase (typically C18).[8] The key to success is controlling the mobile phase composition to achieve adequate retention and sharp, symmetrical peaks. The addition of a small amount of acid (e.g., trifluoroacetic acid - TFA, or formic acid) is often necessary to suppress the interaction of the amine with residual silanols on the stationary phase and to ensure consistent protonation, leading to reproducible chromatography.[4]

Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude product in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile w/ 0.1% TFA) to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative C18 column with at least 5-7 column volumes of the initial mobile phase until a stable baseline is achieved.[4]

  • Injection & Elution: Inject the prepared sample onto the column. Elute the compound using the gradient detailed in the table below.

  • Fraction Collection: Collect fractions based on the UV detector signal (e.g., 210 nm).[9]

  • Post-Purification Workup: Combine the pure fractions. The organic solvent (acetonitrile) can be removed via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as a stable salt (e.g., TFA salt). If the HCl salt is required, further salt exchange may be necessary.

Table of RPC Parameters
ParameterRecommended Setting
Stationary Phase C18 silica, 5-10 µm particle size
Mobile Phase A Deionized Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 50% B over 20-30 minutes
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Column Temperature Ambient (e.g., 25-30 °C)
Detection UV at 210 nm or 195 nm[9][10]
Sample Load 0.5-2% of column packing weight

Strategy 2: Amine-Functionalized Normal-Phase Chromatography

This technique is a superior alternative to traditional normal-phase chromatography on bare silica. It is particularly advantageous for its speed, simplicity, and high recovery of basic compounds.

Causality & Rationale: Standard silica gel is acidic due to surface silanol (Si-OH) groups. These groups strongly and irreversibly bind basic amines, causing significant peak tailing and product loss.[1] An amine-functionalized stationary phase has a basic surface, which repels the basic analyte via an ion-exclusion mechanism.[2][11] This prevents the strong acid-base interaction, allowing the compound to elute with sharp peaks using simple, non-polar solvent systems (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) without the need for basic additives like triethylamine.[11] This simplifies the post-purification workup, as no additive needs to be removed.

Protocol: Flash Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel or a suitable sorbent (dry loading). Alternatively, dissolve the crude material in a minimal amount of a strong solvent like dichloromethane or methanol.

  • Column Equilibration: Equilibrate the amine-functionalized column with the initial mobile phase (e.g., 100% Dichloromethane) for 3-5 column volumes.

  • Loading & Elution: Load the sample onto the column. Begin the elution with the gradient detailed in the table below.

  • Fraction Collection: Collect fractions in test tubes and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).

  • Post-Purification Workup: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Table of Amine-NP Parameters
ParameterRecommended Setting
Stationary Phase Amine-functionalized silica (e.g., Biotage® KP-NH)[2]
Mobile Phase A Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Mobile Phase B Methanol (MeOH)
Gradient 0% to 20% B over 15-25 minutes
Flow Rate Dependent on column size
Detection TLC analysis of collected fractions
Sample Load 1-5% of column packing weight

Strategy 3: Ion-Exchange (IEX) Chromatography

IEX is a powerful technique for capturing and purifying charged molecules from complex mixtures, especially those containing other salts or ionic impurities.

Causality & Rationale: this compound exists as a positively charged cation in solution. Strong Cation Exchange (SCX) chromatography utilizes a stationary phase with fixed negative charges (e.g., sulfonate groups).[12] When the crude sample is loaded under low ionic strength conditions, the cationic analyte binds to the resin while neutral impurities pass through. The bound product is then selectively eluted by introducing a mobile phase with a high concentration of competing ions (e.g., a salt gradient of NaCl or KCl) or by using a basic solution (e.g., ammonia in methanol) to neutralize the amine's charge, releasing it from the column.[13] This method is exceptionally effective for desalting and purification from aqueous reaction mixtures.

Protocol: Strong Cation Exchange (SCX) Capture and Release
  • Sample Preparation: Dissolve the crude product in a low-ionic-strength solvent, such as deionized water or methanol.

  • Column Equilibration: Equilibrate the SCX cartridge with the loading solvent.

  • Loading: Load the sample solution onto the SCX cartridge. The target compound will bind to the resin.

  • Wash Step: Wash the cartridge with a non-eluting solvent (e.g., methanol) to remove any retained neutral or anionic impurities.

  • Elution: Elute the purified product from the cartridge using a basic solution (e.g., 2M ammonia in methanol). The ammonia neutralizes the amine hydrochloride, disrupting the ionic interaction with the resin and releasing the free-base form of the product.

  • Post-Purification Workup: Evaporate the solvent from the collected eluate. The resulting free base can be re-dissolved in a solvent like diethyl ether or dichloromethane and treated with HCl (gas or solution) to regenerate the pure hydrochloride salt.

Table of IEX Parameters
ParameterRecommended Setting
Stationary Phase Strong Cation Exchange (SCX) resin (sulfonic acid-based)
Loading/Wash Solvent Methanol or Deionized Water
Elution Solvent 2M Ammonia in Methanol
Apparatus Solid-Phase Extraction (SPE) cartridge or packed column
Detection TLC or LC-MS analysis of eluate
Capacity Dependent on the specific SCX resin (typically 0.5-1.5 meq/g)

Conclusion

The successful purification of this compound is readily achievable with a rationally selected chromatographic strategy. For the highest resolution and purity, Reversed-Phase Chromatography is recommended. For rapid purification with simplified workup, Amine-Functionalized Normal-Phase Chromatography offers significant advantages over traditional silica gel methods. Finally, for capture from complex ionic matrices or for desalting purposes, Ion-Exchange Chromatography provides a robust and efficient solution. By understanding the chemical principles behind each method, researchers can confidently produce high-quality material for their downstream applications.

References

  • Sigma-Aldrich. This compound Product Page.
  • Guidechem. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride 6306-61-2 Product Page.
  • ChemicalBook. 2-PropanaMine, N-(2-chloroethyl)-, hydrochloride | 6306-61-2.
  • ChemicalBook. 2-Chloroethylamine hydrochloride | 870-24-6.
  • CymitQuimica. This compound Product Page.
  • Biotage.
  • Teledyne ISCO.
  • Teledyne ISCO.
  • Wikipedia.
  • Biotage.
  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Purolite.
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1).
  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Benchchem. Confirming the Purity of 2-[Bis(2-chloroethyl)
  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • Chemass.
  • Benchchem. Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • Chemistry LibreTexts.
  • PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines...
  • Metrohm.
  • Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

"common side reactions with N-(2-Chloroethyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-Chloroethyl)propan-2-amine Hydrochloride

A Guide for Navigating Common Side Reactions in N-Alkylation

Welcome to the technical support center for this compound (CAS 6306-61-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the reactivity of this versatile but challenging alkylating agent. Here, we move beyond simple protocols to explain the causality behind common side reactions and offer field-proven strategies for troubleshooting and optimizing your synthetic outcomes.

Core Reactivity Profile: The SN2 Reaction and Its Primary Competitor

N-(2-Chloroethyl)propan-2-amine is a classic electrophile used for introducing an isopropylaminoethyl moiety onto a nucleophile, typically an amine, thiol, or alcohol. The reaction is intended to proceed via a standard bimolecular nucleophilic substitution (SN2) mechanism. However, the inherent structure of 2-haloethylamines presents a persistent and often dominant competing intramolecular pathway: the formation of a highly reactive aziridinium ion.[1][2] Understanding this dichotomy is the first principle of troubleshooting.

The desired reaction requires a base to deprotonate the hydrochloride salt and the incoming nucleophile (if it's an amine or thiol), rendering it competent for nucleophilic attack. The free secondary amine of N-(2-chloroethyl)propan-2-amine, however, is itself a nucleophile. It can attack the adjacent electrophilic carbon, displacing the chloride to form a strained, three-membered aziridinium ring.[3] This cation is a potent electrophile and can be rapidly trapped by any nucleophile in the mixture, including the desired substrate, solvent, or another molecule of the starting amine, often leading to a complex product mixture.

Competing_Pathways cluster_sn2 Desired Intermolecular Pathway (S_N2) cluster_intra Competing Intramolecular Pathway Start N-(2-Chloroethyl)propan-2-amine (Free Base) Product Desired S_N2 Product (Nu-CH2CH2-NH-iPr) Start->Product + Nu: (k_inter) Aziridinium Aziridinium Ion Intermediate (Highly Reactive) Start->Aziridinium Intramolecular Cyclization (k_intra) Nuc Nucleophile (Nu:) Byproduct Aziridinium-Derived Byproduct (Nu-CH2CH2-NH-iPr) Aziridinium->Byproduct + Nu: (Fast)

Caption: Competing intermolecular (SN2) and intramolecular (Aziridinium) pathways.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during alkylation reactions with this compound.

Q1: My reaction has stalled, or I'm seeing very low conversion of my starting nucleophile. What's the likely cause?

A low or incomplete conversion is one of the most frequent challenges and typically points to issues with reaction setup and conditions rather than side reactions.

Possible Causes & Solutions:

  • Insufficient Base: The starting material is a hydrochloride salt, meaning it requires one equivalent of base simply to generate the free amine. A second equivalent is needed to deprotonate your nucleophile (e.g., another amine's hydrochloride salt) or neutralize the acid generated during the reaction.

    • Expert Recommendation: Always use at least 2.2-2.5 equivalents of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), when reacting with an amine salt. If starting with a free amine, 1.1-1.2 equivalents may suffice.[4]

  • Inappropriate Base/Solvent Combination: The solubility of inorganic bases like K₂CO₃ can be poor in common solvents like acetonitrile (ACN), leading to a heterogeneous mixture with slow kinetics.

    • Expert Recommendation: For ACN, Cs₂CO₃ is a more soluble and effective option, though more expensive.[4] Alternatively, using a polar aprotic solvent like N,N-Dimethylformamide (DMF) can improve the solubility of reactants and bases.[5] Be mindful that DMF can decompose at high temperatures.[5] Using a soluble organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is another option, but these can sometimes lead to more complex purifications.

  • Low Reaction Temperature: N-alkylation with 2-chloroethylamines is often sluggish at room temperature.

    • Expert Recommendation: Start reactions at an elevated temperature, typically in the range of 60-82°C (refluxing ACN).[1] Monitor the reaction for byproduct formation as you increase the temperature.[6]

Q2: My LC-MS analysis shows my desired product mass, but also several other peaks. What are these byproducts?

The formation of multiple products is a hallmark of competing reaction pathways.

Likely Byproducts & Their Origin:

  • Dimerization/Oligomerization: The aziridinium intermediate can be attacked by the free amine of another N-(2-chloroethyl)propan-2-amine molecule. This can lead to piperazine derivatives or linear oligomers, complicating purification.

  • Over-alkylation Product: If your nucleophile is a primary or secondary amine, the resulting mono-alkylated product is often more nucleophilic than the starting amine. This new, more reactive secondary or tertiary amine can compete for the alkylating agent, leading to a di-alkylated byproduct.[1][6]

  • Hydrolysis Product: If there is residual moisture in your reagents or solvent, the chloro group can be displaced by water (or the aziridinium ion can be trapped by it), forming N-(2-hydroxyethyl)propan-2-amine.

Q3: How can I specifically suppress the formation of the aziridinium ion and its related byproducts?

Minimizing the intramolecular cyclization is key to achieving a clean reaction profile. The strategy revolves around favoring the bimolecular SN2 reaction over the unimolecular cyclization.

Causality-Driven Strategies:

  • Increase Nucleophile Concentration: The rate of the desired intermolecular reaction is dependent on the concentration of your nucleophile, while the rate of the intramolecular cyclization is not. Therefore, running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) will statistically favor the desired pathway.[1]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the limiting nucleophile. Avoid using a large excess, as this will increase the concentration of the self-reaction precursor.

  • Choose the Right Base: A very strong, hindered base can favor the intramolecular reaction by rapidly generating the free amine without coordinating to it. A moderately strong, heterogeneous base like K₂CO₃ often provides a good balance by maintaining a steady but not excessive concentration of the free amine in solution.

Troubleshooting Guide: At-a-Glance

Symptom Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient base.[4]2. Poorly soluble base/solvent combination.[4]3. Low reaction temperature.[6]4. Degraded alkylating agent.1. Use ≥2.2 eq. of base for amine salts.2. Switch to a more soluble base (e.g., Cs₂CO₃ in ACN) or a different solvent (e.g., DMF).3. Increase temperature to 60-82°C and monitor.4. Use a fresh bottle of the reagent, ensuring it was stored in a cool, dry place.
Multiple Products Observed 1. Intramolecular cyclization to aziridinium ion.[1][2]2. Over-alkylation of amine nucleophile.[6]3. Reaction with solvent or water.1. Increase reaction concentration; consider a less polar solvent.2. Use an excess of the starting amine nucleophile or add the alkylating agent slowly over time.3. Use anhydrous solvents and reagents; perform under an inert atmosphere (N₂ or Ar).
Difficult Purification 1. Product and byproducts have similar polarity.2. Formation of basic, polar byproducts.1. Attempt recrystallization if the product is a solid.2. Convert the amine products to their hydrochloride salts, which may have different solubility and chromatographic properties, aiding separation.[4]

Experimental Protocols

The following is a robust, general protocol for the N-alkylation of a primary amine, designed to mitigate common side reactions.

Protocol: N-Alkylation of Benzylamine

Experimental_Workflow A 1. Setup - Dry flask under N2 - Add Benzylamine (1.0 eq) - Add Anhydrous ACN (to 0.5 M) B 2. Add Base - Add K2CO3 (2.5 eq) - Stir suspension A->B C 3. Add Alkylating Agent - Add N-(2-Chloroethyl)propan-2-amine HCl (1.1 eq) B->C D 4. Reaction - Heat to reflux (~82°C) - Stir vigorously C->D E 5. Monitoring - Monitor by TLC or LC-MS - Check for disappearance of benzylamine D->E F 6. Workup - Cool to room temperature - Filter off inorganic salts - Rinse solid with ACN E->F Reaction Complete G 7. Isolation - Concentrate filtrate under reduced pressure F->G H 8. Purification - Purify crude oil via column chromatography (e.g., SiO2, DCM/MeOH gradient) G->H I Final Product H->I

Caption: General experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add benzylamine (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (ACN) to achieve a final concentration of approximately 0.5 M with respect to the benzylamine. Add finely powdered anhydrous potassium carbonate (2.5 eq.).

  • Initiation: Begin vigorous stirring to create a fine suspension. Add this compound (1.1 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) or LC-MS until the starting benzylamine is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ACN.

  • Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure N-(isopropylaminoethyl)benzylamine.

References

  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • Göttlich, R., et al. (2022). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. European Journal of Organic Chemistry. (Note: Specific article accessed via ResearchGate platform). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). N-alkylation Reagent Guide. [Link]

  • Brokes, J., et al. (2006). A Study of the Thermal Stability of N,N-Dimethylformamide. Organic Process Research & Development, 10(6), 1299-1312.
  • Jones, D. G., et al. (1982). Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • Barbier, P., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(2-Chloroethyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you maximize your reaction yield and product purity.

Synthesis Overview: The Chlorination of N-Isopropylethanolamine

The most common and direct route to this compound is the reaction of N-isopropylethanolamine with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds by converting the hydroxyl group of the starting material into a good leaving group, which is subsequently displaced by a chloride ion.

The overall reaction is as follows:

N-Isopropylethanolamine + SOCl₂ → this compound + SO₂ + HCl

While the reaction appears straightforward, achieving a high yield of pure product requires careful control of reaction conditions to mitigate potential side reactions.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low or no product yield can be attributed to several factors, ranging from reagent quality to procedural missteps.

  • Poor Quality of Reagents:

    • Thionyl Chloride: This reagent is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will decompose to sulfur dioxide and hydrogen chloride, reducing its effectiveness. Always use a fresh, unopened bottle of thionyl chloride or a properly stored, anhydrous aliquot.

    • N-Isopropylethanolamine: Impurities in the starting material can lead to side reactions, consuming the chlorinating agent and complicating purification. Ensure the purity of your starting amine using techniques like NMR or GC-MS before starting the reaction.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The conversion of the hydroxyl group to a chloride is not instantaneous. The reaction mixture typically requires heating to ensure it proceeds to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[1]

    • Suboptimal Stoichiometry: An insufficient amount of thionyl chloride will result in incomplete conversion of the starting material. A slight excess of thionyl chloride is generally recommended to drive the reaction to completion.

  • Product Loss During Workup:

    • Aqueous Workup: this compound is a salt and is soluble in water.[1] Washing the reaction mixture with excessive aqueous solutions can lead to significant product loss. It is advisable to minimize the use of water during the workup and maintain acidic conditions to ensure the stability of the hydrochloride salt.[1]

    • Improper Quenching: The unreacted thionyl chloride must be quenched at the end of the reaction. This is typically done by the slow addition of an alcohol, such as methanol. This process converts the remaining thionyl chloride into gaseous byproducts (methyl chloride and sulfur dioxide) that are easily removed.[1]

Question 2: My final product is an oil and will not crystallize. What should I do?

The presence of impurities often hinders crystallization, resulting in an oily product.

  • Inadequate Purification: The crude product may contain unreacted starting material, byproducts, or residual solvent. Recrystallization is a powerful technique to purify the product. A common solvent system for similar hydrochloride salts is a mixture of a primary solvent like hot ethanol, in which the compound is soluble, and an anti-solvent like diethyl ether, in which it is insoluble.[2] The slow addition of the anti-solvent to the solution of the product in the primary solvent will induce crystallization.[2]

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere, which can interfere with crystallization. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question 3: The reaction mixture has turned dark brown or black. Is the reaction salvageable?

A dark coloration often indicates decomposition or significant side reactions.

  • High Reaction Temperature: The reaction of thionyl chloride with the amine can be exothermic. If the addition of thionyl chloride is too rapid, it can lead to an uncontrolled increase in temperature, causing decomposition of the starting material and product.[1] It is crucial to control the temperature during the addition of thionyl chloride, often by using an ice bath.

  • Impurities: As mentioned earlier, impurities in the reagents or solvent can catalyze decomposition reactions, especially at elevated temperatures.

If the reaction mixture has turned dark, it is still possible to attempt to isolate the product. However, the yield will likely be compromised, and extensive purification will be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety precautions for this reaction?

    • A1: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] All manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]

  • Q2: How can I monitor the progress of the reaction?

    • A2: The reaction progress can be monitored by TLC or HPLC.[1] For TLC, you can track the disappearance of the N-isopropylethanolamine spot and the appearance of the product spot. HPLC provides a more quantitative analysis of the reaction mixture.

  • Q3: What is the role of the solvent in this reaction?

    • A3: An inert solvent is used to control the reaction temperature and facilitate stirring. A stable chlorinated solvent such as dichloroethane is a suitable choice.[1]

  • Q4: Can other chlorinating agents be used?

    • A4: While thionyl chloride is common, other reagents like phosphorus oxychloride have been used for similar transformations.[3] Another approach involves using hydrogen chloride gas as the chlorinating agent, which avoids the formation of sulfur dioxide.[4]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • N-Isopropylethanolamine

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane (anhydrous)

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add N-isopropylethanolamine and 1,2-dichloroethane.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension may form.

  • After the addition is complete, remove the ice bath and warm the mixture to 50°C to dissolve any suspension.

  • Heat the reaction mixture to reflux and maintain for 3 hours with stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add methanol to quench any excess thionyl chloride.

  • Remove the solvents under reduced pressure to obtain the crude this compound as a solid.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, you can add a small amount of activated charcoal, heat briefly, and filter the hot solution through a pad of celite.

  • Allow the clear solution to cool to room temperature.

  • Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.[2]

  • Allow the mixture to stand, preferably at a reduced temperature (e.g., in a refrigerator), to allow for complete crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Yield Poor reagent quality (hydrolyzed SOCl₂)Use fresh, anhydrous reagents.
Incomplete reactionIncrease reaction time/temperature; monitor by TLC/HPLC.[1]
Product loss during workupMinimize aqueous washes; maintain acidic conditions.[1]
Oily Product Presence of impuritiesPurify by recrystallization (e.g., ethanol/diethyl ether).[2]
Hygroscopic natureUse dry glassware and an inert atmosphere.
Dark Reaction Mixture Uncontrolled exothermic reactionAdd SOCl₂ slowly at a low temperature (ice bath).[1]
Impurities in reagents/solventUse high-purity starting materials and solvents.

Visualizations

Reaction Pathway

Reaction_Pathway N-Isopropylethanolamine N-Isopropylethanolamine Intermediate Chlorosulfite Ester Intermediate N-Isopropylethanolamine->Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Product N-(2-Chloroethyl)propan-2-amine hydrochloride Intermediate->Product SN2/SNi displacement Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Solutions Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous SOCl₂?) Start->Check_Reagents Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Workup Analyze Workup Procedure (Aqueous Washes?) Start->Analyze_Workup Use_Fresh_Reagents Use Fresh/Anhydrous Reagents Check_Reagents->Use_Fresh_Reagents Optimize_Conditions Optimize Conditions & Monitor by TLC/HPLC Review_Conditions->Optimize_Conditions Modify_Workup Minimize Aqueous Contact/ Recrystallize Analyze_Workup->Modify_Workup Repeat_Synthesis Repeat_Synthesis Use_Fresh_Reagents->Repeat_Synthesis Optimize_Conditions->Repeat_Synthesis Modify_Workup->Repeat_Synthesis

Sources

Technical Support Center: Purification of N-(2-Chloroethyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Chloroethyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your research.

I. Understanding the Molecule and Its Challenges

This compound is a bifunctional molecule containing a secondary amine and a primary alkyl chloride. This structure, while synthetically useful, presents several purification challenges. The presence of a lone pair of electrons on the nitrogen atom can lead to intramolecular cyclization, forming a reactive aziridinium ion, which can then be attacked by nucleophiles to form impurities. Furthermore, the chloroethyl group is susceptible to hydrolysis. The hydrochloride salt form helps to stabilize the molecule by protonating the amine, reducing its nucleophilicity. However, improper handling can still lead to the formation of various byproducts.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: The purified product is an oil or fails to crystallize.

Possible Causes:

  • High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Residual Solvent: Trapped solvent can prevent the solid from crystallizing properly.

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere, leading to a gummy or oily appearance.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can cause the compound to "oil out" instead of forming crystals.[1]

Solutions & Methodologies:

  • Re-dissolution and Slow Cooling:

    • Add a minimal amount of the hot primary recrystallization solvent (e.g., ethanol) to dissolve the oil.

    • Allow the solution to cool slowly to room temperature, undisturbed.

    • Once at room temperature, you can further cool the solution in an ice bath to maximize crystal formation.[1]

  • Solvent System Adjustment (for two-solvent recrystallization):

    • If using a solvent/anti-solvent system (e.g., ethanol/diethyl ether), you may have added the anti-solvent too quickly or in excess.

    • Gently warm the mixture to re-dissolve the oil, then add a small amount of the primary solvent.

    • Slowly add the anti-solvent dropwise with gentle swirling until the solution becomes turbid, then allow it to cool slowly.[1]

  • Scratching and Seeding:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • If you have a small amount of pure, solid this compound, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Drying under Inert Atmosphere:

    • If moisture absorption is suspected, perform the final filtration and drying steps under a dry, inert atmosphere (e.g., nitrogen or argon).

Problem 2: The final product has a low melting point or a broad melting range.

Possible Causes:

  • Presence of Impurities: This is the most common cause. Even small amounts of impurities can disrupt the crystal lattice and affect the melting point.

  • Incomplete Drying: Residual solvent will depress and broaden the melting point range.

Solutions & Methodologies:

  • Recrystallization:

    • Perform one or more recrystallizations to remove impurities. A common and effective solvent system for chloroethylamine hydrochloride salts is an ethanol-diethyl ether system.[1]

    • Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal, heat briefly, and filter the hot solution through a pad of celite. Allow the clear filtrate to cool to room temperature, then slowly add diethyl ether until the solution becomes turbid. Allow the solution to stand for several hours to allow for slow crystal growth. Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Thorough Drying:

    • Dry the purified crystals under a high vacuum for several hours, potentially with gentle heating (if the compound's thermal stability allows), to remove all traces of solvent.

Problem 3: The presence of a significant amount of N,N-bis(2-chloroethyl)propan-2-amine is detected.

Possible Cause:

  • This impurity arises from the over-alkylation of the starting material, 2-(isopropylamino)ethanol, or the product itself. This is more likely to occur if the reaction temperature is not well-controlled.[2]

Solutions & Methodologies:

  • Fractional Crystallization:

    • This technique can be challenging but may be effective if there is a significant difference in solubility between the desired product and the bis-alkylated impurity in a particular solvent system. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

  • Chromatographic Purification:

    • For small-scale purifications or when high purity is essential, column chromatography on silica gel may be an option. However, the polarity of the hydrochloride salt can make this challenging. It may be necessary to use a polar mobile phase, such as a mixture of dichloromethane and methanol.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 2-(isopropylamino)ethanol and thionyl chloride?

The most probable impurities include:

  • Unreacted 2-(isopropylamino)ethanol: Incomplete reaction will leave the starting material in the crude product.

  • N,N-bis(2-chloroethyl)propan-2-amine hydrochloride: As mentioned above, this results from over-alkylation.[2]

  • Hydroxyethyl byproducts: Hydrolysis of the chloroethyl group, either from the product or an intermediate, can lead to the formation of N-(2-hydroxyethyl)propan-2-amine. This is more likely if the reaction or work-up is performed in the presence of water.[2]

  • Piperazine derivatives: Intramolecular cyclization to an aziridinium ion followed by dimerization can lead to the formation of piperazine-type impurities. This is often accelerated by heat and basic conditions.

Q2: What is the recommended solvent system for the recrystallization of this compound?

An ethanol-diethyl ether system is a commonly used and effective solvent system for recrystallizing chloroethylamine hydrochloride salts.[1] Methanol/ether has also been mentioned as a suitable solvent system. For other amine hydrochlorides, solvent mixtures like n-hexane/acetone and n-hexane/THF have also been found to be effective.[3]

Q3: How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly employed to quantify the main compound and detect impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the compound and help identify impurities by comparing the spectra to known standards or by analyzing the chemical shifts and coupling constants of unexpected signals.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile and semi-volatile impurities. For some amines, derivatization may be necessary to improve volatility and chromatographic performance.

  • Karl Fischer Titration: This is a specific and accurate method for determining the water content in the final product.

Q4: What are the optimal storage conditions for purified this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents and strong bases. Due to its hygroscopic nature, storage in a desiccator is recommended.

Q5: Is this compound thermally stable?

IV. Experimental Protocols and Data

Recrystallization Protocol (Two-Solvent System)
  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary.

  • If the solution is colored, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the charcoal.

  • Allow the clear ethanolic solution to cool to room temperature.

  • Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.

  • Loosely cover the flask and allow it to stand undisturbed at room temperature to allow for slow crystal growth. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under a high vacuum to remove all traces of solvent.

Solvent System Suitability Notes
Ethanol/Diethyl EtherHighly RecommendedGood for inducing crystallization of polar amine hydrochlorides.
Methanol/Diethyl EtherRecommendedSimilar to ethanol/ether, methanol is a good primary solvent.
Isopropanol/HexaneWorth InvestigatingA more polar alcohol with a non-polar anti-solvent.
Purity Analysis Parameters
Analytical Method Parameter Typical Conditions
HPLC ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).
DetectionUV at a low wavelength (e.g., 210 nm).
1H NMR SolventD2O or DMSO-d6
ReferenceInternal standard (e.g., TSP for D2O).
Karl Fischer MethodVolumetric or coulometric titration.

V. Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Quality Control Crude Crude N-(2-Chloroethyl)propan-2-amine HCl Dissolution Dissolve in minimal hot ethanol Crude->Dissolution Charcoal Decolorize with activated charcoal (optional) Dissolution->Charcoal Crystallization Cool to RT, add diethyl ether (anti-solvent) Dissolution->Crystallization If no color Hot_Filtration Hot gravity filtration Charcoal->Hot_Filtration Hot_Filtration->Crystallization Cold_Filtration Vacuum filter crystals Crystallization->Cold_Filtration Drying Dry under high vacuum Cold_Filtration->Drying Pure_Product Pure N-(2-Chloroethyl)propan-2-amine HCl Drying->Pure_Product Analysis Purity Analysis (HPLC, NMR, KF) Pure_Product->Analysis

Caption: A typical workflow for the recrystallization and purification of this compound.

VI. References

  • BenchChem. (2025). Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. BenchChem Technical Support.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • BenchChem. (2025). Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. BenchChem Technical Support.

  • Google Patents. (2020). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

  • Google Patents. (1990). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities.

  • Synthonix. (n.d.). This compound - [C40431].

  • Sigma-Aldrich. (n.d.). This compound | 6306-61-2.

  • Google Patents. (2021). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

  • ChemicalBook. (n.d.). Bis(2-chloroethyl)amine hydrochloride synthesis.

  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1).

  • Google Patents. (2019). CN101417985B - Method for synthesizing 2-amino thizaoline.

  • Reddit. (2019). r/Chempros - Recrystallization with two solvents.

  • BLDpharm. (n.d.). 6306-61-2|this compound.

  • Kuuranne, T., Kostiainen, R., & Kuitunen, M. (2011). Derivatization and rapid GC–MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 3(11), 2534-2541.

  • PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine.

  • BenchChem. (2025). Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. BenchChem Technical Support.

  • PubChem. (n.d.). 3-chloro-N-(2-chloroethyl)propan-1-amine.

  • ResearchGate. (2022). Mass spectra of bis (2-chloroethyl) amine.

Sources

"stability and degradation of N-(2-Chloroethyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Chloroethyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Instability of this compound

This compound is a secondary chloroalkylamine. The primary chemical liability of this and related 2-chloroethylamine-containing molecules is their propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion.[1][2][3] This process is often the rate-limiting step in its degradation and is highly dependent on the solvent, pH, and temperature.[2] The aziridinium ion is a potent electrophile, susceptible to attack by various nucleophiles, leading to a cascade of potential degradation products.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound, providing explanations and actionable solutions.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

Symptom: You observe a rapid decrease in the concentration of this compound shortly after preparing a solution in an aqueous buffer (e.g., phosphate or acetate buffer), as determined by HPLC analysis.

Root Cause Analysis: The primary degradation pathway for this compound in aqueous media is the intramolecular cyclization to form a reactive aziridinium cation.[1][4] This reaction is facilitated by the lone pair of electrons on the nitrogen atom attacking the carbon atom bearing the chlorine, displacing the chloride ion.[2] The rate of this cyclization is significantly influenced by pH; it is generally faster at neutral to slightly alkaline pH where the amine is deprotonated and more nucleophilic.

Solution Protocol:

  • pH Adjustment: Prepare your aqueous solutions at an acidic pH (e.g., pH 3-5). The protonated form of the amine is less nucleophilic, which will significantly slow down the rate of intramolecular cyclization.

  • Temperature Control: Perform your experiments at reduced temperatures (e.g., 2-8°C) whenever possible. The formation of the aziridinium ion is a chemical reaction with a positive activation energy, and lower temperatures will decrease the degradation rate.

  • Solvent Consideration: If your experimental design allows, consider using a non-protic organic solvent for stock solutions, where the compound is generally more stable. Dilute into aqueous buffers immediately before use.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the impact of degradation on your results.

Issue 2: Appearance of Multiple Unknown Peaks in Chromatograms During Stability Studies

Symptom: During a stability study, you notice the emergence of several new, unidentified peaks in your HPLC or LC-MS chromatogram, and the peak corresponding to your parent compound is diminishing.

Root Cause Analysis: The formation of the aziridinium ion intermediate opens the door to a variety of subsequent reactions. This highly electrophilic three-membered ring can be attacked by any nucleophile present in the reaction mixture.[3] In an aqueous buffer, water can act as a nucleophile, leading to the formation of N-(2-hydroxyethyl)propan-2-amine. Buffer components, such as phosphate or acetate ions, can also act as nucleophiles, forming corresponding adducts. If other nucleophiles are present in your formulation, they too can react.

Solution Protocol:

  • Characterize Degradation Products: Utilize LC-MS/MS to obtain mass spectral data for the unknown peaks. The expected mass of the primary hydrolytic degradation product, N-(2-hydroxyethyl)propan-2-amine, can be calculated and compared to the observed masses. Other potential adducts with buffer components should also be considered.

  • Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[5][6][7] This will help in creating a comprehensive impurity profile and confirming the identity of the peaks observed in your stability study.

  • Optimize Chromatographic Method: Ensure your analytical method is a stability-indicating method, meaning it can resolve the parent peak from all significant degradation products.[8] This may require adjusting the mobile phase composition, gradient, column chemistry, or detector settings.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is an intramolecular nucleophilic substitution (SNi) reaction, where the nitrogen atom displaces the chloride ion to form a highly reactive three-membered ring known as an aziridinium ion.[1][2] This intermediate is then susceptible to attack by nucleophiles.

Q2: How does pH affect the stability of this compound in solution?

The stability is highly pH-dependent. In acidic conditions (pH < 5), the amine is protonated, which reduces its nucleophilicity and slows down the rate of aziridinium ion formation, thus increasing stability. At neutral or alkaline pH, the amine is in its free base form, which is more nucleophilic and readily undergoes cyclization, leading to faster degradation.

Q3: What are the recommended storage conditions for this compound?

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container in a cool, dry place, protected from light.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an acidic, non-nucleophilic buffer and store at low temperatures (2-8°C) for a limited time. For longer-term storage, consider preparing stock solutions in a non-protic organic solvent and storing them at -20°C or below.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for quantifying the parent compound and its impurities.[8] However, since the primary degradation product, N-(2-hydroxyethyl)propan-2-amine, may have a poor UV chromophore, methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) can be more effective for simultaneous detection and quantification of both the parent compound and its degradants.[9][10] Gas Chromatography (GC) may also be applicable, but derivatization is often required for these polar and thermally labile compounds.[11]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[5][6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours in a calibrated oven. Dissolve the stressed solid in the solvent to the initial concentration.

  • Photolytic Degradation: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • Dilute all stressed samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a starting point for developing a stability-indicating method. Optimization will be necessary.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

V. Visualizations

Degradation Pathway

DegradationPathway cluster_0 N-(2-Chloroethyl)propan-2-amine cluster_1 Reactive Intermediate cluster_2 Degradation Products A N-(2-Chloroethyl)propan-2-amine B Aziridinium Ion A->B Intramolecular Cyclization (pH dependent) C N-(2-hydroxyethyl)propan-2-amine B->C Attack by H2O D Buffer Adducts B->D Attack by Buffer Ions E Other Nucleophilic Adducts B->E Attack by other Nu-

Caption: Primary degradation pathway via a reactive aziridinium ion intermediate.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions1 Solutions for Issue 1 cluster_solutions2 Solutions for Issue 2 start Start: Experimental Issue Observed issue1 Issue: Rapid Loss of Parent Compound Symptom: Decreased peak area in aqueous solution start->issue1 issue2 Issue: Appearance of Unknown Peaks Symptom: New peaks in chromatogram start->issue2 sol1_1 Control pH (acidic) issue1->sol1_1 sol1_2 Reduce Temperature issue1->sol1_2 sol1_3 Use Aprotic Solvent for Stock issue1->sol1_3 sol2_1 Characterize Peaks (LC-MS) issue2->sol2_1 sol2_2 Perform Forced Degradation Study issue2->sol2_2 sol2_3 Optimize Analytical Method issue2->sol2_3 end End: Experiment Optimized sol1_1->end sol1_2->end sol1_3->end sol2_1->end sol2_2->end sol2_3->end

Sources

"safe handling and storage procedures for N-(2-Chloroethyl)propan-2-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS: 6306-61-2). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide practical, field-proven insights.

Core Compound Information & Properties

This compound is a solid chemical intermediate.[1][2] While its toxicological properties have not been fully investigated, it is classified as an irritant and requires careful handling to minimize exposure.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 6306-61-2[2][3]
Molecular Formula C₅H₁₃Cl₂N[3]
Molecular Weight 158.07 g/mol [3]
Physical Form Solid[1]
Purity ≥95%[2]
Storage Temperature 4°C, in a cool, dry, well-ventilated place.[1][4]
Hazard Identification Irritant[1][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary known hazards are that it is an irritant.[1][3] It may be harmful if ingested or inhaled and is irritating to the mucous membranes and upper respiratory tract.[1] It is crucial to note that the health hazards of this product have not been fully investigated, so it should be handled with caution, assuming it may have other unknown toxicological properties.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: To ensure safety, the following PPE must be worn:

  • Eye Protection: Protective safety goggles are required.[1]

  • Hand Protection: Heavy rubber or other impervious gloves are necessary to prevent skin contact.[1]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation or spillage, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound should be performed within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[1]

Q3: What are the correct storage conditions for this compound?

A3: The compound should be stored in a cool, dry, and well-ventilated area.[1] A storage temperature of 4°C is also recommended.[4] The container must be kept tightly closed to prevent moisture contamination and potential degradation.[1]

Q4: Can I prepare a stock solution in advance? How should it be stored?

Experimental Workflows & Protocols

Adherence to standardized workflows is critical for both safety and experimental reproducibility. The following diagrams outline the core procedures for handling and responding to incidents involving this compound.

Safe Handling Workflow

This workflow outlines the essential steps from preparation to cleanup when working with this compound. Following this sequence minimizes exposure risk.

Safe_Handling_Workflow prep Step 1: Preparation - Verify fume hood certification. - Don PPE (Gloves, Goggles, Lab Coat). weigh Step 2: Weighing - Tare balance with weigh paper/boat. - Carefully transfer solid inside fume hood. - Avoid generating dust. prep->weigh Proceed solubilize Step 3: Solubilization - Add solvent to the solid in a closed container. - Cap and mix gently (vortex/swirl). weigh->solubilize Proceed use Step 4: Experimental Use - Keep the solution container capped when not in use. - Conduct all manipulations within the fume hood. solubilize->use Proceed cleanup Step 5: Cleanup & Waste Disposal - Decontaminate work surfaces. - Dispose of contaminated consumables in a labeled hazardous waste container. use->cleanup After Experiment storage Step 6: Storage - Tightly seal the primary container. - Store at 4°C in a designated, ventilated area. cleanup->storage Final Step

Caption: Safe Handling Workflow for this compound.

Troubleshooting and Emergency Procedures

This section provides clear, step-by-step guidance for specific issues and emergencies that may arise during experimentation.

Q5: I've spilled a small amount of the solid powder inside the fume hood. What should I do?

A5: For small, contained spills of the solid, follow the procedure outlined in the decision tree below. The primary goal is to clean the spill without generating airborne dust.

Spill_Response_Decision_Tree spill Spill Detected (Solid Powder) assess Assess Spill - Is it contained within the fume hood? - Is it a small quantity? spill->assess yes_contained YES: Contained & Small assess->yes_contained Yes no_major NO: Large or Outside Hood assess->no_major No clean_up 1. Wear appropriate PPE (respirator, gloves, boots). 2. Gently cover with an inert absorbent material. 3. Carefully sweep material into a designated waste container. yes_contained->clean_up evacuate 1. Evacuate the immediate area. 2. Alert lab supervisor and safety officer. 3. Prevent entry to the area. no_major->evacuate decontaminate 4. Decontaminate the area with soap and water. 5. Dispose of all cleaning materials as hazardous waste. clean_up->decontaminate

Caption: Spill Response Decision Tree for solid N-(2-Chloroethyl)propan-2-amine HCl.

Q6: What is the correct first aid response for accidental exposure?

A6: Immediate and correct first aid is critical. Follow these steps based on the type of exposure:

  • Eye Contact: Immediately flush the eyes with clean, running water for at least 15 minutes while holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area with generous quantities of running water and a non-abrasive soap. Cover the area with an emollient and seek medical attention. Contaminated clothing must be removed and washed before reuse.[1]

  • Inhalation: If dust or vapor is inhaled, immediately move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: If the compound is ingested, seek immediate medical attention.[1]

Q7: How should I dispose of waste containing this compound?

A7: All waste, including empty containers, contaminated consumables (e.g., pipette tips, weigh boats), and spill cleanup materials, must be disposed of as hazardous chemical waste. Place all materials in a clearly labeled, sealed container. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of this material down the drain or in regular trash.

References

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). GHS Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in N-(2-Chloroethyl)propan-2-amine Hydrochloride Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting byproduct formation in alkylation reactions involving N-(2-Chloroethyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common side reactions encountered during synthesis.

Introduction: The Chemistry of a Challenging Alkylation

This compound is a valuable building block in organic synthesis. However, its bifunctional nature—a nucleophilic secondary amine and an electrophilic chloroethyl group—presents a unique set of challenges. The key to successful alkylation lies in understanding and controlling the formation of a highly reactive intermediate: the aziridinium ion. This guide will delve into the mechanisms of common byproduct formation and provide actionable strategies to improve reaction outcomes.

The primary alkylation reaction is intended to proceed via nucleophilic substitution at the amine. However, under reaction conditions, the lone pair of electrons on the nitrogen can attack the adjacent carbon bearing the chlorine atom, leading to an intramolecular cyclization. This process forms a strained, three-membered aziridinium ring, which is a potent electrophile.[1][2] The presence of this intermediate is often the root cause of several undesirable side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of this compound, presented in a question-and-answer format.

Issue Potential Cause(s) Recommended Solutions
Low yield of the desired product with the presence of a higher molecular weight byproduct. Dimerization/Oligomerization: The aziridinium ion intermediate can be attacked by the nucleophilic nitrogen of another molecule of N-(2-Chloroethyl)propan-2-amine, leading to the formation of piperazine derivatives or higher oligomers.[3]Control Stoichiometry: Use a slight excess of the alkylating agent relative to the amine substrate you are trying to alkylate. This will favor the intermolecular reaction with your desired substrate over self-condensation. Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the other reactant and base. This maintains a low concentration of the free amine, minimizing self-reaction.[3]
Formation of a hydroxylated byproduct. Hydrolysis: The chloroethyl group is susceptible to hydrolysis, particularly under neutral or basic conditions, to form N-(2-hydroxyethyl)propan-2-amine. This can occur either before or after the desired alkylation.[3]Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. pH Control: Maintain a slightly acidic pH during workup and purification to minimize hydrolysis.[3]
Presence of multiple alkylation products on the target molecule. Over-alkylation: If the target molecule for alkylation is a primary or secondary amine, the initially formed product may be more nucleophilic than the starting material, leading to further alkylation.Stoichiometric Control: Use a carefully controlled molar ratio of the this compound to the target amine. An excess of the target amine can favor mono-alkylation. Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
Formation of an elimination byproduct. Elimination Reaction: While less common under typical alkylation conditions, strong, non-nucleophilic bases and higher temperatures could potentially promote the elimination of HCl to form N-isopropylvinylamine, which can then polymerize or undergo other reactions.Choice of Base: Use a base that is sufficiently strong to deprotonate the amine hydrochloride but is also a good nucleophile scavenger (e.g., potassium carbonate, triethylamine). Avoid strong, sterically hindered bases that favor elimination.

Frequently Asked Questions (FAQs)

Q1: What is the aziridinium ion, and why is it so important in this reaction?

A1: The aziridinium ion is a three-membered ring containing a positively charged nitrogen atom. It is formed by the intramolecular attack of the nitrogen lone pair on the carbon atom bonded to the chlorine, displacing the chloride ion.[1][2] This ion is highly reactive due to ring strain and the electrophilic nature of the carbon atoms. Its formation is a key mechanistic step that can lead to either the desired product (if attacked by the intended nucleophile) or various byproducts (if attacked by water, another amine molecule, etc.).[3][4]

Q2: How can I monitor the progress of my reaction and detect the formation of byproducts?

A2: A combination of analytical techniques is recommended for reaction monitoring.[5]

  • Thin Layer Chromatography (TLC): Useful for qualitative monitoring of the consumption of starting materials and the appearance of new spots corresponding to products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying both the desired product and non-volatile byproducts, such as dimers or hydrolyzed species.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the isolated products and byproducts, helping to confirm their identities.

Q3: My starting material is a hydrochloride salt. How does this affect the reaction?

A3: The hydrochloride salt form means that the amine is protonated and therefore not nucleophilic. A base must be added to the reaction to neutralize the HCl and liberate the free amine, which can then participate in the alkylation reaction. The choice and amount of base are critical. At least one equivalent of base is required to neutralize the salt, and an additional equivalent may be needed to scavenge the HCl produced if your alkylating agent is an alkyl halide.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes. N-(2-Chloroethyl)amines are a class of compounds known as nitrogen mustards, many of which are known to be alkylating agents with potential toxic and mutagenic properties.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the alkylation using N-(2-Chloroethyl)propan-2-amine.

G cluster_main Desired Alkylation Pathway cluster_byproduct Byproduct Formation Pathways start N-(2-Chloroethyl)propan-2-amine (Free Base) product Desired Alkylated Product start->product + R-X (Alkylation) aziridinium Aziridinium Ion (Reactive Intermediate) start->aziridinium Intramolecular Cyclization dimer Piperazine Derivative (Dimerization) aziridinium->dimer + Another Amine Molecule hydrolysis N-(2-Hydroxyethyl)propan-2-amine (Hydrolysis) aziridinium->hydrolysis + H2O

Caption: Reaction pathways in N-(2-Chloroethyl)propan-2-amine alkylation.

G start Problem Observed: Low Yield / Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS, GC-MS) start->check_reaction identify_byproduct Identify Major Byproduct(s) check_reaction->identify_byproduct dimer Dimerization/ Oligomerization identify_byproduct->dimer High MW Impurity hydrolysis Hydrolysis identify_byproduct->hydrolysis Hydroxylated Impurity over_alkylation Over-alkylation identify_byproduct->over_alkylation Multiple Alkylations solution_dimer Solution: - Slow addition of amine - Adjust stoichiometry dimer->solution_dimer solution_hydrolysis Solution: - Use anhydrous conditions - Control pH during workup hydrolysis->solution_hydrolysis solution_over_alkylation Solution: - Precise stoichiometry control - Lower reaction temperature over_alkylation->solution_over_alkylation

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general starting point and should be optimized for your specific substrate and reaction scale.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the substrate to be alkylated (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add a suitable base (e.g., anhydrous potassium carbonate, 2.2 eq) to the flask.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent. Transfer this solution to a dropping funnel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Add the amine solution dropwise from the dropping funnel over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: LC-MS Method for Reaction Monitoring

This method can be adapted to monitor the formation of the desired product and potential byproducts.

  • Instrumentation: UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: ESI in positive ion mode. Monitor the m/z values corresponding to the starting materials, expected product, and potential byproducts (e.g., dimer, hydrolyzed amine).

References

  • ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Small Charged Rings. VII. Interconversion of Substituted β-Chloroethylamines and Aziridinium Salts. Retrieved from [Link]

  • ResearchGate. (2004). Cyclization of N,N-Bis(2-chloroethyl)methylamine in Aqueous Hydrazine. Retrieved from [Link]

  • National Institutes of Health. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(2-Chloroethyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(2-Chloroethyl)propan-2-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this intermediate and require methods to enhance its purity. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of 2-(isopropylamino)ethanol with a chlorinating agent like thionyl chloride (SOCl₂). Based on this, likely impurities include:

  • Starting Materials: Unreacted 2-(isopropylamino)ethanol.

  • Over-alkylation Products: Bis(2-(isopropylamino)ethyl)amine or other tertiary amines formed from side reactions.

  • Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., dichloromethane, chloroform).

  • Hydrolysis Products: N-(2-hydroxyethyl)propan-2-amine, formed if water is present during synthesis or work-up.

  • Cyclization Byproducts: Intramolecular cyclization can lead to the formation of a reactive aziridinium ion, which can then react with other species to form impurities like piperazine derivatives.

Q2: What is the first and most common purification method I should try?

A2: For a crystalline solid like an amine hydrochloride, recrystallization is the most effective and widely used initial purification technique.[1][2] It is designed to remove most common impurities by leveraging differences in solubility between your desired compound and the contaminants at different temperatures.

Q3: How do I assess the purity of my sample before and after purification?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying and quantifying organic impurities. Look for unexpected peaks or incorrect integration ratios.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify impurities, providing a precise percentage of purity.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample. A single spot suggests a relatively pure compound.

Purification Workflow Overview

The following diagram illustrates a general workflow for the purification and validation of this compound.

Purification Workflow Figure 1. General Purification and Validation Workflow Crude Crude Product (N-(2-Chloroethyl)propan-2-amine HCl) Assess_Initial Initial Purity Assessment (TLC, Melting Point) Crude->Assess_Initial Decision Is Purity >95%? Assess_Initial->Decision Recrystallize Troubleshooting Guide 1: Recrystallization Decision->Recrystallize No Pure_Product Pure Product (>99%) Decision->Pure_Product Yes Assess_Final Final Purity Validation (NMR, HPLC, Melting Point) Recrystallize->Assess_Final Solvent_Wash Troubleshooting Guide 2: Solvent Wash / Trituration Solvent_Wash->Assess_Final Decision_Final Is Purity Sufficient? Assess_Final->Decision_Final Decision_Final->Solvent_Wash No, minor impurities Decision_Final->Pure_Product Yes Advanced_Purification Advanced Purification (e.g., Column Chromatography) Decision_Final->Advanced_Purification No, persistent impurities

Caption: General Purification and Validation Workflow

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is based on the principle that the desired compound and its impurities have different solubility profiles in a given solvent or solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[2][3]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. For amine hydrochlorides, polar protic solvents are often a good starting point.[2]

    • Method: Place a small amount of your crude product (10-20 mg) in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

    • Recommended Solvents to Screen:

      • Isopropanol (IPA)

      • Ethanol / Water mixture

      • Methanol

      • Acetonitrile

      • IPA / Diethyl ether mixture

Solvent System Rationale for Use Potential Outcome
Isopropanol (IPA) The isopropyl group matches the amine's structure, often leading to good solubility when hot and poor solubility when cold.Often the best first choice. Provides good crystal formation.
Ethanol/Water Highly polar system. Water decreases the solubility of the organic salt.Good for removing highly polar impurities. The ratio needs careful optimization.
Acetonitrile A polar aprotic solvent. Can offer a different selectivity profile compared to alcohols.May be effective if alcohol-based systems fail.
IPA/Anti-solvent An anti-solvent (e.g., diethyl ether, hexane) is added to a hot, saturated solution to induce precipitation.Useful if a single solvent system does not provide good recovery.[2]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.[2]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[2][4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is too high, or the solution is supersaturated.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also help induce crystallization.

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the compound is very soluble even at low temperatures.

    • Solution: Boil off some of the solvent to increase the concentration. If that fails, try adding an anti-solvent dropwise to the solution until it becomes slightly cloudy.

  • Problem: Poor recovery of the product.

    • Cause: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used for washing.

    • Solution: Re-evaluate the solvent system. Ensure you are using a minimal amount of ice-cold solvent for washing the crystals.

Troubleshooting Guide 2: Purification by Solvent Wash (Trituration)

This technique is useful for removing small amounts of impurities that have a significantly different solubility than your product. It is a less rigorous method than recrystallization but can be very effective for a final polishing step.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent in which your desired product, this compound, is poorly soluble, but the impurities are highly soluble.

    • Recommended Solvents: Diethyl ether, Hexanes, Ethyl acetate.

  • Procedure:

    • Place the crude solid in a flask.

    • Add the chosen solvent and stir or sonicate the suspension vigorously for 15-30 minutes at room temperature.

    • The solid should remain as a fine powder, while the impurities dissolve into the solvent.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of the fresh, cold solvent.

  • Drying: Dry the product under vacuum.

Decision-Making for Purification Strategy

Use the following flowchart to select an appropriate purification strategy based on your initial purity assessment.

Purification Decision Figure 2. Purification Strategy Selection Start Initial Purity Assessment (e.g., TLC, ¹H NMR) Impurity_Type What is the nature of the impurity? Start->Impurity_Type Recrystallize Primary Method: Recrystallization (Guide 1) Impurity_Type->Recrystallize Multiple impurities or >5% total impurity Solvent_Wash Try Solvent Wash / Trituration (Guide 2) Impurity_Type->Solvent_Wash Minor, non-polar impurity (<5%) Column Advanced Method: Reverse-Phase or HILIC Column Chromatography Impurity_Type->Column Structurally similar impurity (e.g., positional isomer) Free_Base Consider Free-Basing, Purification, and Re-salting Recrystallize->Free_Base Fails to improve purity

Caption: Purification Strategy Selection

Purity Validation

After any purification procedure, it is imperative to re-analyze the material to confirm the removal of impurities and establish the final purity.

  • Melting Point: The melting point range should be narrow (1-2 °C) and consistent with reported values.

  • ¹H NMR: Acquire a high-resolution proton NMR spectrum. Integrate the peaks corresponding to your product and any remaining impurities. The absence of impurity peaks is a strong indicator of high purity.

  • HPLC: An HPLC chromatogram should show a single major peak for your product, with any impurity peaks being minimal (e.g., <0.1% area).

By following these guidelines and troubleshooting steps, researchers can significantly improve the purity of their this compound, ensuring the quality and reliability of their subsequent experiments.

References

  • Google Patents. (n.d.). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloroethylamine hydrochloride.
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Optimization of N-(2-Chloroethyl)propan-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(2-Chloroethyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions concerning the optimization of this synthesis. Our focus is on providing practical, experience-driven advice to help you navigate the nuances of this reaction and achieve optimal results.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. The most common route involves the reaction of 2-(isopropylamino)ethanol with thionyl chloride (SOCl₂). While seemingly straightforward, this reaction is sensitive to temperature and time, which can significantly impact yield and purity. This guide will address the common challenges and provide a framework for optimizing these critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 2-(isopropylamino)ethanol attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic attack by the chloride ion, leading to the formation of the desired product and the evolution of sulfur dioxide and hydrogen chloride gases.[1][2]

Q2: Why is temperature control so critical in this reaction?

Temperature control is paramount to prevent the formation of byproducts.[1][3] Uncontrolled exothermic reactions can lead to the formation of N,N'-diisopropylpiperazine through intermolecular dimerization.[1] High temperatures can also cause decomposition of the starting material and product, resulting in a dark-colored reaction mixture and lower yields.[1]

Q3: What are the most common impurities I should look out for?

The primary impurities include unreacted 2-(isopropylamino)ethanol, the aforementioned N,N'-diisopropylpiperazine, and potentially over-chlorinated byproducts. The presence of moisture can also lead to the hydrolysis of thionyl chloride, reducing its effectiveness.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, you can track the disappearance of the 2-(isopropylamino)ethanol spot. HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Decomposed Thionyl Chloride: Thionyl chloride is highly sensitive to moisture.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature.[1] 3. Loss During Workup: The hydrochloride salt is water-soluble.1. Use fresh, anhydrous thionyl chloride. Ensure all glassware is thoroughly dried. 2. Monitor the reaction by TLC or HPLC to ensure the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 3. Minimize the use of aqueous solutions during workup. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of the product.
Dark Brown or Black Reaction Mixture 1. High Reaction Temperature: Uncontrolled exotherm during the addition of thionyl chloride.[1] 2. Impurities in Reagents: Presence of impurities in the starting material or solvent can catalyze decomposition.1. Add thionyl chloride dropwise to a cooled solution of 2-(isopropylamino)ethanol (e.g., in an ice bath) to maintain a low reaction temperature. 2. Use high-purity, anhydrous reagents and solvents.
Presence of N,N'-diisopropylpiperazine Byproduct High Reaction Temperature or Prolonged Reaction Time: These conditions favor intermolecular cyclization.[1]1. Maintain strict temperature control throughout the reaction. 2. Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.
Product is Oily and Difficult to Crystallize 1. Presence of Impurities: Byproducts can act as an oiling agent and inhibit crystallization. 2. Hygroscopic Nature: The hydrochloride salt can absorb atmospheric moisture.[1]1. Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/ether or methanol/ether.[1] 2. Perform the final filtration and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Reaction Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the reaction temperature and time for the synthesis of this compound.

Optimization_Workflow cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_validation Validation & Scale-up Start Start with Literature/Analogous Procedure Setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Anhydrous Solvent (e.g., Dichloroethane) Start->Setup Reagents High-Purity Reagents: - 2-(isopropylamino)ethanol - Fresh Thionyl Chloride Setup->Reagents Temp Temperature Screening (e.g., 0°C, RT, 40°C, Reflux) Reagents->Temp Begin Optimization Time Time Course Analysis (e.g., 1h, 3h, 6h, 12h) Temp->Time Analysis Analyze Each Reaction by HPLC/TLC: - Yield % - Purity % Time->Analysis Decision Optimal Conditions Identified? Analysis->Decision Decision->Temp No, Refine Parameters Validation Validate Optimal Conditions (Repeat experiment) Decision->Validation Yes ScaleUp Scale-up Reaction Validation->ScaleUp Final Final Optimized Protocol ScaleUp->Final

Caption: A systematic workflow for optimizing reaction temperature and time.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous syntheses and should be optimized for your specific laboratory conditions.

Materials:

  • 2-(isopropylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloroethane

  • Methanol (for quenching)

  • Isopropanol and Diethyl ether (for recrystallization)

  • Standard, dry glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(isopropylamino)ethanol (1 equivalent) in anhydrous dichloroethane.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 83 °C for dichloroethane) and maintain for 3-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add methanol to quench any excess thionyl chloride. This will produce gaseous byproducts (methyl chloride and sulfur dioxide), so ensure adequate ventilation.[1]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/diethyl ether, to yield pure this compound as a white crystalline solid.

Data Presentation: Effect of Temperature and Time on Yield and Purity

The following table provides a hypothetical representation of how reaction parameters can influence the outcome of the synthesis. Actual results will vary depending on the specific experimental conditions.

Temperature (°C) Time (h) Yield (%) Purity (%) Key Observations
25 (Room Temp)126598Slow reaction, but high purity.
5068595Faster reaction with good yield and purity.
83 (Reflux)39290Rapid reaction, higher yield but slightly lower purity due to potential side reactions.
83 (Reflux)88880Decreased purity with prolonged heating, likely due to byproduct formation.

Mechanistic Considerations and Side Reactions

Understanding the potential reaction pathways is crucial for troubleshooting and optimization.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 2-(isopropylamino)ethanol B Chlorosulfite Intermediate A->B + SOCl2 D Intermolecular Reaction A->D High Temp, Prolonged Time C N-(2-Chloroethyl)propan-2-amine HCl (Product) B->C Intramolecular SN2 C->D Reacts with Starting Material E N,N'-diisopropylpiperazine (Dimer Byproduct) D->E

Caption: Desired reaction pathway and a common side reaction.

References

  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of 2-chloroethylamine hydrochloride.
  • Environment Protection Agency. (n.d.). Manufacturing Process. Retrieved from [Link]

Sources

Technical Support Center: Decontamination Procedures for N-(2-Chloroethyl)propan-2-amine Hydrochloride Spills

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling and decontamination of spills involving N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS No. 6306-61-2). Adherence to these protocols is critical for ensuring laboratory safety and mitigating exposure risks.

Immediate Hazard Assessment & First Response

This compound is structurally related to nitrogen mustards, which are known alkylating agents. While specific toxicity data for this compound is limited, it should be handled as a hazardous substance. Similar chloroethylamine compounds are known to be corrosive, causing severe skin and eye damage, and are suspected of causing genetic defects.[1] Therefore, rapid and correct response to a spill is paramount.

In the First 60 Seconds of a Spill:
  • ALERT & EVACUATE: Immediately alert all personnel in the immediate vicinity.[2] Evacuate the contaminated area, ensuring no one walks through the spill.

  • ASSIST & DECONTAMINATE PERSONNEL: If the chemical has made contact with skin or eyes, lead the affected person to the nearest emergency safety shower or eyewash station.[3]

    • Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1]

    • Skin: Remove all contaminated clothing immediately while under the shower.[1][4] Wash the affected skin thoroughly with soap and plenty of water.[1]

  • CONFINE THE SPILL: If safe to do so, close the doors to the affected area to prevent vapors or dust from spreading.[2]

  • REPORT: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office immediately.[2][5]

Spill Classification and Required PPE

Before any cleanup is attempted, the spill must be classified to determine the correct response protocol. This decision should only be made by trained personnel equipped with the appropriate Personal Protective Equipment (PPE).

Spill Classification Decision Tree:

The following diagram outlines the process for classifying a spill as either "Minor" (manageable by trained lab personnel) or "Major" (requiring specialized EHS or external emergency response).

SpillClassification Start Spill of N-(2-Chloroethyl)propan-2-amine hydrochloride Occurs Assess Assess Spill Characteristics (Volume, Location, Hazards) Start->Assess q1 Is the spill >1 Liter or is the substance unknown? Assess->q1 q2 Are you trained and is the required PPE available? q1->q2 No MajorSpill MAJOR SPILL - Evacuate Area - Call EHS/Emergency Services - DO NOT attempt cleanup q1->MajorSpill Yes q3 Are hazardous vapors or dust present (requiring a respirator)? q2->q3 Yes q2->MajorSpill No q3->MajorSpill Yes MinorSpill MINOR SPILL - Proceed with laboratory cleanup protocol q3->MinorSpill No

Caption: Decision tree for classifying a chemical spill.

Personal Protective Equipment (PPE) Requirements

Proper PPE is non-negotiable. Do not attempt to manage a spill without the appropriate protection.[3][6]

Task / Spill LevelGoggles / Face ShieldGlovesLab Coat / ApronRespiratory Protection
Handling Stock Compound Safety GogglesNitrile or NeopreneStandard Lab CoatNot required in fume hood
Minor Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRecommended (N95 for solids), required if dusty
Major Spill Response Full Face ShieldHeavy Duty Chemical GlovesFull Chemical-Resistant SuitSelf-Contained Breathing Apparatus (SCBA)

Detailed Decontamination & Cleanup Protocols

Only personnel who are trained, confident, and properly equipped should perform cleanup of a minor spill.[2][3]

Protocol for a Minor Spill (Solid Powder)
  • Step 1: Secure the Area & Don PPE

    • Ensure the area is cordoned off and ventilated (e.g., fume hood sash is low).

    • Don the required PPE as specified in the table above.

  • Step 2: Gently Cover the Spill

    • Expert Rationale: This step prevents the fine powder from becoming airborne.

    • Carefully cover the spill with a dry absorbent material like vermiculite, sand, or kitty litter.[6] Do not use paper towels initially as this can create dust.

  • Step 3: Neutralize the Spill

    • Expert Rationale: The compound is a hydrochloride salt, making it acidic. Neutralization reduces its corrosive potential and aids in safer handling.[7][8]

    • Gently sprinkle a weak base, such as sodium bicarbonate or soda ash, over the covered spill.[6][9] Avoid vigorous application to prevent generating dust.

  • Step 4: Collect the Residue

    • Using a plastic dustpan and brush, carefully sweep the mixture from the outer edges inward.[6]

    • Place the collected material into a heavy-duty, labeled plastic bag or a sealed container for hazardous waste.[4][6]

  • Step 5: Surface Decontamination

    • Expert Rationale: A two-step cleaning process ensures the removal of both the neutralized compound and any residual hazardous material.

    • Wipe the spill area with a cloth or sponge dampened with a mild soap and water solution.[5]

    • Follow with a clean water rinse. Collect all cleaning materials (cloths, sponges) and place them in the hazardous waste container.

  • Step 6: Doff PPE and Dispose of Waste

    • Remove PPE in the correct order to avoid self-contamination.

    • Seal the hazardous waste container. Contact your EHS office for proper disposal procedures.[6] Do not mix this waste with regular trash.[6]

Workflow for Spill Decontamination

DecontaminationWorkflow Start Spill Detected Alert 1. Alert Personnel & Evacuate Immediate Area Start->Alert Assess 2. Assess Spill & Classify (Minor/Major) Alert->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain & Neutralize Spill (e.g., Sodium Bicarbonate) PPE->Contain Collect 5. Collect Absorbed Residue Contain->Collect Decon 6. Decontaminate Surface (Soap & Water) Collect->Decon Dispose 7. Dispose of Waste via EHS Decon->Dispose End Decontamination Complete Dispose->End

Caption: General workflow for minor spill decontamination.

Troubleshooting and FAQs

Q: What if I don't have sodium bicarbonate? Can I use another base? A: Only use a weak base like sodium bicarbonate or soda ash.[6][9] Do NOT use strong bases like sodium hydroxide or potassium hydroxide. These can cause a violent exothermic reaction, leading to splattering of the hazardous material. If a designated acid neutralizer is not available, contain the spill with an inert absorbent and contact EHS immediately.[10]

Q: The spill is on a vertical surface or a piece of equipment. How should I proceed? A: For equipment, first determine if it can be safely de-energized. Create a paste of sodium bicarbonate and a small amount of water and apply it to the vertical surface. Let it sit for 10-15 minutes before wiping it off with absorbent pads, working from top to bottom. Clean the area as described in the surface decontamination step. All cleaning materials must be disposed of as hazardous waste.

Q: How do I know if the area is fully decontaminated? A: For a known acidic compound, after the initial cleanup, you can wipe the surface with a fresh damp cloth and check the pH of the cloth with pH paper. A neutral pH (around 7) indicates successful neutralization.[6] However, this does not confirm the absence of the organic hazard. The most reliable method is a thorough, multi-step cleaning process.[11] When in doubt, repeat the surface decontamination step.

Q: What is the proper procedure for disposing of the contaminated waste? A: All materials used for the cleanup, including absorbents, PPE, and cleaning cloths, are considered hazardous waste.[6] They must be collected in a sealed, properly labeled, and chemically resistant container.[4][6] You must contact your institution's EHS department to arrange for pickup and disposal according to federal, state, and local regulations.[6] Never dispose of this waste in standard trash or down the drain.[2]

Q: I spilled the compound in a solution of an organic solvent (e.g., DCM, Methanol). Does the procedure change? A: Yes, significantly. If the solvent is flammable, immediately remove all ignition sources.[12] The response must address both the chemical hazard of the amine hydrochloride and the flammability/toxicity of the solvent. Use a universal chemical absorbent or a material specifically rated for organic solvents (activated charcoal can be effective).[9] Do not use a standard acid neutralizer alone, as it may react with the solvent. This type of spill is more complex and has a higher risk of generating hazardous vapors; it is often classified as a major spill requiring EHS intervention.[13]

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Chemical Release (Spill) Response Guideline. Retrieved from [Link]

  • Arkansas State University. (n.d.). Chemical Spill Response Guide. A-State Knowledge Base. Retrieved from [Link]

  • Brooklyn College. (n.d.). Laboratory Chemical Spill Guidelines. Retrieved from [Link]

  • Youngstown State University. (n.d.). Laboratory Spill Response Procedures. Retrieved from [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • Post Apple Scientific. (2023, April 11). The Dos and Don'ts of Neutralizing a Chemical Spill. Retrieved from [Link]

  • SD Fine-Chem Limited. (n.d.). GHS Safety Data Sheet: BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 13). How Do You Respond To Chemical Spills In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decontamination and Sterilization. Office of Research Services. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Biological Activity of N-(2-Chloroethyl)propan-2-amine Hydrochloride Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of N-(2-Chloroethyl)propan-2-amine hydrochloride derivatives, a class of compounds rooted in the chemical warfare agent nitrogen mustard and now harnessed for their potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these compounds.

Introduction: The Legacy and Potential of Nitrogen Mustards

Nitrogen mustards are potent alkylating agents, a characteristic that historically led to their development as chemical warfare agents.[1] However, this same reactivity, the ability to form covalent bonds with biological macromolecules, was quickly recognized for its therapeutic potential in targeting rapidly dividing cancer cells.[1] The core mechanism of action involves the formation of a highly reactive aziridinium ion, which then alkylates DNA, primarily at the N7 position of guanine. This leads to DNA cross-linking, strand breaks, and ultimately, cell cycle arrest and apoptosis.

This compound and its derivatives are a subset of this class, where modifications to the basic structure can significantly alter their biological activity, toxicity, and pharmacokinetic properties. This guide will explore these nuances, providing a comparative framework for understanding and advancing the development of these promising compounds.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is predominantly centered on their cytotoxicity against cancer cells. However, the specific substitutions on the parent molecule can dramatically influence their potency, selectivity, and even introduce novel mechanisms of action.

Anticancer Activity: A Spectrum of Potency

The primary therapeutic application of these derivatives lies in oncology. Modifications to the basic N-(2-Chloroethyl)propan-2-amine scaffold have been explored to enhance cytotoxicity and improve the therapeutic index.

For instance, the introduction of aromatic moieties can significantly increase the anticancer activity. Derivatives incorporating a benzimidazole or piperazine ring system have shown promising results.[2] These additions can influence the compound's ability to intercalate with DNA or interact with other cellular targets, augmenting the primary alkylating damage.

In a study by Liang et al. (2023), novel nitrogen mustard-containing fluorophores were synthesized, demonstrating that the addition of a luminophore not only allows for cell imaging but also contributes to the antiproliferative activity against lung cancer cells.[3] One such derivative, compound 3h, exhibited a notable IC50 of 13.1 ± 2.7 μM against A549 lung cancer cells.[3]

Similarly, research has shown that creating derivatives of existing nitrogen mustard drugs like bendamustine and chlorambucil can lead to a striking enhancement in cytotoxicity.[4] These modifications can overcome resistance mechanisms and broaden the spectrum of activity against various cancer cell lines, including carcinoma, sarcoma, and malignant melanoma.[4]

Table 1: Comparative in vitro cytotoxicity of selected N-(2-Chloroethyl)propan-2-amine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3h (fluorophore derivative)A549 (Lung)13.1 ± 2.7[3]
Bendamustine Ester DerivativeVarious> 1[4]
Chlorambucil Amide DerivativeSarcomaSignificantly improved over parent[4]
Cisplatin-Nitrogen Mustard Complex (2)MIA PaCa2 (Pancreatic)4.2 ± 1.0[5]
Cisplatin-Nitrogen Mustard Complex (2)MCF-7 (Breast)12.6 ± 0.8[5]
Cisplatin-Nitrogen Mustard Complex (2)A549 (Lung)18.2 ± 1.8[5]
Mechanism of Action: Beyond Simple Alkylation

While DNA alkylation remains the cornerstone of their activity, some derivatives exhibit more complex mechanisms. The formation of the aziridinium ion is a critical step, which is then susceptible to nucleophilic attack by DNA bases.

Nitrogen_Mustard_Activation N-(2-Chloroethyl)amine N-(2-Chloroethyl)amine Aziridinium_Ion Aziridinium_Ion N-(2-Chloroethyl)amine->Aziridinium_Ion Intramolecular cyclization DNA_Adduct DNA_Adduct Aziridinium_Ion->DNA_Adduct Nucleophilic attack by DNA (e.g., N7 of Guanine) Cross-linking Cross-linking DNA_Adduct->Cross-linking Reaction with second guanine Apoptosis Apoptosis Cross-linking->Apoptosis Leads to

Caption: Activation and DNA alkylation by a nitrogen mustard derivative.

Furthermore, some derivatives have been shown to induce cell cycle arrest at different phases. For example, a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard was found to arrest the cell cycle at the sub-G1 and G2/M phases in MCF-7 breast cancer cells.[5] This is in contrast to cisplatin, which predominantly causes S-phase arrest.[5]

The integration of nitrogen mustard moieties into other pharmacologically active scaffolds, such as histone deacetylase (HDAC) inhibitors, represents a promising strategy to develop bifunctional drugs with enhanced and potentially synergistic anticancer effects.[6]

Experimental Protocols for Evaluation

The following are standardized protocols for assessing the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_Plate_Setup Plate Setup cluster_Treatment Treatment cluster_Assay Assay cluster_Data_Analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add compound dilutions Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan Incubation_4h->Formazan_Solubilization Read_Absorbance Read absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Antitumor Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential and toxicity of lead compounds.

Protocol:

  • Tumor Xenograft Model: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: Euthanize mice when tumors reach a maximum allowed size or at the end of the study period.

  • Data Analysis: Compare tumor growth inhibition between the treated and control groups. Assess toxicity based on body weight changes and clinical observations.

Toxicity Profile and Future Directions

A significant challenge in the development of nitrogen mustard derivatives is their inherent toxicity.[1] The alkylating nature of these compounds can lead to damage in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

Future research should focus on developing derivatives with improved tumor selectivity. This could be achieved by:

  • Targeted Delivery: Conjugating the nitrogen mustard moiety to a molecule that specifically binds to cancer cells.

  • Prodrug Strategies: Designing derivatives that are only activated within the tumor microenvironment.

  • Combination Therapies: Combining these agents with other anticancer drugs to achieve synergistic effects and reduce individual drug doses.

In silico tools can also play a crucial role in predicting the toxicity of new derivatives, helping to prioritize compounds for further experimental evaluation and reducing the reliance on animal testing.[1][7]

Conclusion

This compound derivatives represent a versatile and potent class of anticancer agents. By understanding the structure-activity relationships and employing rigorous experimental evaluation, researchers can continue to refine these compounds to develop safer and more effective cancer therapies. This guide provides a foundational framework for these endeavors, highlighting the importance of comparative analysis and a mechanistic understanding of their biological activity.

References

  • Liang, Y., et al. (2023). Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. Journal of Advanced Pharmaceutical Technology & Research, 14(1), 5. Available at: [Link]

  • Weiss, C., et al. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie, 353(12), e2000214. Available at: [Link]

  • Goswami, T. K., et al. (2016). Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. Dalton Transactions, 45(2), 534-546. Available at: [Link]

  • Jeddi, F., et al. (2023). Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. Toxicology Reports, 11, 100-111. Available at: [Link]

  • Sarkar, S., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 917-926. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Mechanism of action of nitrogen mustards and cisplatin with DNA. Available at: [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). Available at: [Link]

  • PubChem. (n.d.). N-(2-chloroethyl)propan-2-amine. Available at: [Link]

  • Khan, I., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 455-464. Available at: [Link]

  • Zhang, L., et al. (2021). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 9, 643202. Available at: [Link]

  • Sakurai, Y., Satoh, H., & Aiko, I. (1959). Anti-cancer action of derivatives of 2-chloroethylamine. Acta - Unio Internationalis Contra Cancrum, 15(Suppl 1), 245-252. Available at: [Link]

  • Synthonix. (n.d.). This compound. Available at: [Link]

  • Defense Technical Information Center. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Available at: [Link]

  • Drwal, P. L., et al. (2022). Combinative ex vivo studies and in silico models ProTox-II for investigating the toxicity of chemicals used mainly in cosmetic products. Toxicology Mechanisms and Methods, 32(7), 542-548. Available at: [Link]

Sources

A Comparative Guide to N-(2-Chloroethyl)propan-2-amine hydrochloride and Other Alkylating Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction pathways, yields, and the final molecular architecture. This guide provides an in-depth comparison of N-(2-Chloroethyl)propan-2-amine hydrochloride, a specialized monofunctional reagent, against a broader class of alkylating agents. We will delve into the mechanistic underpinnings, comparative reactivity, and practical applications, supported by experimental protocols and data, to empower scientists to make informed choices in their synthetic endeavors.

Section 1: The Core Chemistry of Chloroethylamines: The Aziridinium Ion

The characteristic reactivity of chloroethylamine-based alkylating agents, including N-(2-Chloroethyl)propan-2-amine, stems from their ability to form a highly reactive cyclic intermediate. Unlike a standard S_N2 reaction where a nucleophile directly attacks the carbon bearing the chlorine, these molecules undergo a preliminary, intramolecular cyclization. The nitrogen atom's lone pair of electrons attacks the adjacent carbon, displacing the chloride ion to form a strained, three-membered ring called an aziridinium ion.[1][2]

This positively charged aziridinium ion is a potent electrophile. The ring strain makes it highly susceptible to nucleophilic attack, which proceeds with ring-opening to complete the alkylation. This two-step mechanism is fundamental to understanding the reactivity and potential side reactions of this class of compounds.

Aziridinium_Formation cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Nucleophilic Attack start N-(2-Chloroethyl)propan-2-amine (or other Chloroethylamine) intermediate Aziridinium Ion Intermediate (Highly Reactive Electrophile) start->intermediate  -Cl⁻ product Alkylated Product (Nu-CH₂CH₂-NHR₂) intermediate->product nucleophile Nucleophile (Nu⁻) nucleophile->product  Ring Opening

Caption: Mechanism of alkylation via an aziridinium intermediate.

The nature of the substituents on the nitrogen atom directly influences the rate of aziridinium ion formation and, consequently, the overall reactivity. Electron-donating groups enhance the nucleophilicity of the nitrogen, accelerating the cyclization step. Conversely, bulky substituents, such as the isopropyl group in our subject compound, can introduce steric hindrance that may modulate reactivity and selectivity compared to less hindered analogues.

Section 2: In Focus: this compound

This compound is a monofunctional alkylating agent, meaning it possesses a single reactive chloroethyl arm. This structural feature is paramount; it is designed specifically for introducing an N-isopropylaminoethyl moiety onto a nucleophilic substrate, precluding the possibility of cross-linking or cyclization reactions that are characteristic of bifunctional agents.

Physicochemical Properties
PropertyValueReferences
CAS Number 6306-61-2[3][4][5]
Molecular Formula C₅H₁₃Cl₂N[3][4][6][7][8]
Molecular Weight 158.07 g/mol [4][8]
Appearance White to off-white solid[1][5]
Melting Point 180-181 °C[4][5]
Synthetic Utility & Experimental Protocol

The primary application of this reagent is in the synthesis of pharmaceuticals and fine chemicals where the specific (CH₃)₂CH-NH-CH₂CH₂- group is a required structural element.[6] For instance, it can be used in the N-alkylation of primary or secondary amines, anilines, or the O-alkylation of phenols.

Exemplary Protocol: N-Alkylation of 4-Methoxyaniline

This protocol describes a standard procedure for the alkylation of an aromatic amine. The choice of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the aniline without competing in the alkylation reaction. A polar aprotic solvent such as DMF facilitates the reaction.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution. The extra equivalent is to neutralize the hydrochloride salt of the alkylating agent.

  • Add this compound (1.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Section 3: Comparative Analysis with Alternative Alkylating Agents

The choice of an alkylating agent is fundamentally tied to the desired synthetic outcome. Here, we compare this compound to other common reagents.

AgentStructureFunctionalityKey ApplicationComparative Insight
N-(2-Chloroethyl)propan-2-amine HCl (CH₃)₂CH-NH-CH₂CH₂-Cl · HClMonofunctional Introduction of the N-isopropylaminoethyl group.Specialized reagent. Steric bulk from the isopropyl group may reduce reactivity compared to less substituted analogues but can improve selectivity.
Bis(2-chloroethyl)amine HCl HN(CH₂CH₂Cl)₂ · HClBifunctional Synthesis of piperazine rings and other N-heterocycles; cross-linking agent.[1][9]The "workhorse" for piperazine synthesis. Its two reactive arms allow for double alkylation of a dinucleophile (e.g., an aniline) to form a six-membered ring.[1][9] Also a precursor to anticancer drugs like cyclophosphamide.[10][11][12]
4-(2-Chloroethyl)morpholine HCl O(CH₂CH₂)₂N-CH₂CH₂-Cl · HClMonofunctional Introduction of the N-morpholinoethyl group.The morpholine nitrogen is less basic than the isopropylamine nitrogen, which can affect the rate of aziridinium ion formation. Often used to improve the pharmacokinetic properties of drug candidates.
Methyl Iodide CH₃-IMonofunctional Methylation.A classic S_N2 reagent. Iodine is an excellent leaving group, making it highly reactive. It is non-specific and will methylate a wide range of nucleophiles. Lacks the extended functional chain of chloroethylamines.
Dimethyl Sulfate (CH₃O)₂SO₂Monofunctional Methylation.A potent and toxic methylating agent. More economical for large-scale methylations than methyl iodide but requires extreme caution in handling.

Section 4: Strategic Selection and Safety

The decision-making process for selecting an alkylating agent can be streamlined by considering the target structure. The following workflow illustrates a logical approach to this selection.

Alkylating_Agent_Selection start What is the Synthetic Goal? decision1 Introduce a specific functionalized ethylamine sidechain? start->decision1 decision2 Form a Piperazine Ring or other Heterocycle? decision1->decision2 No result1 Select a monofunctional chloroethylamine - N-(2-Chloroethyl)propan-2-amine for isopropylaminoethyl - 4-(2-Chloroethyl)morpholine for morpholinoethyl decision1->result1 Yes decision3 Simple Alkylation (e.g., Methylation)? decision2->decision3 No result2 Select a bifunctional agent like Bis(2-chloroethyl)amine HCl decision2->result2 Yes result3 Select a simple alkyl halide or sulfate (e.g., MeI, DMS) decision3->result3 Yes end_node Proceed with Synthesis (with extreme caution) decision3->end_node No / Other result1->end_node result2->end_node result3->end_node

Caption: Decision workflow for selecting an appropriate alkylating agent.

Safety and Handling: A Critical Mandate

Alkylating agents, particularly nitrogen mustards and their derivatives, are hazardous materials.[1] They are often toxic, corrosive, and suspected mutagens or carcinogens.[13][14] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][13]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield at all times.[1][13]

  • Handling: Avoid creating dust. Use caution when transferring the solid material. In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[13][14]

  • Disposal: Dispose of all waste, including contaminated labware and solvents, according to institutional and local regulations for hazardous chemical waste.[13]

Conclusion

This compound is a valuable, specialized tool in the synthetic chemist's arsenal, ideally suited for the precise installation of an N-isopropylaminoethyl group. Its monofunctional nature distinguishes it clearly from bifunctional reagents like bis(2-chloroethyl)amine hydrochloride, which are primarily employed for constructing heterocyclic systems such as piperazines. Understanding the fundamental mechanism involving the aziridinium ion allows the researcher to appreciate the reactivity profile and make a logical, structure-driven choice between these and other classes of alkylating agents like simple alkyl halides. Ultimately, the successful application of any of these powerful reagents hinges not only on a sound understanding of their chemistry but also on an unwavering commitment to rigorous safety practices.

References

  • Synthonix. This compound - [C40431]. [Link]

  • PubChem. N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1) | C5H13Cl2N | CID 24183019. [Link]

  • PubChem. N-(2-chloroethyl)propan-2-amine | C5H12ClN | CID 409700. [Link]

  • Oncohema Key. Alkylating Agents. [Link]

  • ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Google Patents. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Google Patents. US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine - 6th edition. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of N-(2-Chloroethyl)propan-2-amine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction pathways and the precise characterization of resulting products are paramount for ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides an in-depth technical comparison of the characterization of reaction products originating from N-(2-Chloroethyl)propan-2-amine hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to product analysis.

The Pivotal Role of the Aziridinium Ion Intermediate

This compound is a versatile bifunctional reagent primarily utilized in the synthesis of nitrogen-containing heterocyclic compounds. Its reactivity is dominated by the intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[1][2][3] This electrophilic three-membered ring is readily attacked by a wide range of nucleophiles, leading to the formation of various substituted amine products. Understanding this mechanism is critical for predicting potential products and byproducts.

The formation of the N-isopropyl aziridinium ion is an intramolecular nucleophilic substitution (SNi) reaction. The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. This process is often facilitated by a non-nucleophilic base to deprotonate the amine hydrochloride, freeing the lone pair for the intramolecular attack.

G cluster_0 Aziridinium Ion Formation reagent N-(2-Chloroethyl)propan-2-amine intermediate N-isopropyl aziridinium ion reagent->intermediate Intramolecular Cyclization (-Cl⁻) product Substituted Product intermediate->product Nucleophilic Attack Nu Nucleophile (Nu:⁻) Nu->intermediate

Caption: Formation and reaction of the N-isopropyl aziridinium ion.

Primary Reaction Products and Potential Impurities

The primary application of this compound is in the synthesis of piperazine derivatives through reaction with a primary amine. In this reaction, the primary amine acts as the nucleophile, attacking the aziridinium ion. A second molecule of the chloroethylamine reagent can then react with the secondary amine of the initial product to form the piperazine ring.

However, several side reactions can occur, leading to the formation of impurities that require careful characterization and control. These include:

  • N,N'-di-isopropylpiperazine: Formed by the self-condensation of two molecules of N-(2-Chloroethyl)propan-2-amine.

  • Hydroxyethyl derivatives: Hydrolysis of the chloroethyl group or the aziridinium ion can lead to the formation of N-isopropyl-N-(2-hydroxyethyl)amine.

  • Oligomeric and polymeric byproducts: Uncontrolled reactions can lead to the formation of higher molecular weight species.

A Comparative Guide to Analytical Characterization Techniques

A multi-faceted analytical approach is essential for the unambiguous characterization of the reaction products and the identification of any impurities. The choice of technique depends on the specific information required, from structural elucidation to quantitative purity assessment.

Analytical TechniqueStrengthsWeaknessesPrimary Application
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Quantitative (qNMR) for purity assessment.Lower sensitivity compared to mass spectrometry. Complex spectra for mixtures.Structural elucidation of the main product and major impurities.
Mass Spectrometry (MS) High sensitivity for detecting trace impurities. Provides molecular weight information and structural clues through fragmentation patterns.Isomers can be difficult to distinguish. Ionization efficiency can vary between compounds.Molecular weight confirmation and identification of trace impurities.
High-Performance Liquid Chromatography (HPLC) Excellent for separating complex mixtures and quantifying purity. Can be coupled with various detectors (UV, MS).Requires reference standards for quantitative analysis. Method development can be time-consuming.Purity assessment and quantification of reaction components.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the functional groups present in a molecule. Fast and non-destructive.Provides limited structural information. Not suitable for complex mixtures.Confirmation of functional groups and monitoring reaction progress.

Experimental Protocols for Key Characterization Workflows

The following protocols provide a starting point for the characterization of reaction products derived from this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized products.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, proton decoupling, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure. Compare the obtained data with reference spectra or predicted values.[4][5][6]

Expected ¹H NMR Data for this compound:

  • Isopropyl group (CH(CH₃)₂): A doublet for the methyl protons and a septet for the methine proton.

  • Ethyl group (-CH₂CH₂Cl): Two triplets for the methylene protons.

  • Amine proton (NH): A broad singlet, which may exchange with D₂O.[7]

Molecular Weight Confirmation and Impurity Profiling by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the product and identify any low-level impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) compatible with the ionization source.

  • Mass Spectrometry Analysis (ESI-MS):

    • Infuse the sample solution directly into an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds of the piperazine ring.[8][9][10][11]

G cluster_1 Mass Spectrometry Workflow Sample Diluted Sample (e.g., in Methanol) ESI Electrospray Ionization (ESI+) Sample->ESI MS1 MS Scan (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Analyze Fragments) CID->MS2

Sources

A Comparative Guide to the Validation of Analytical Methods for N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and chemical research, ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methods for N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS 6306-61-2), a reactive chemical intermediate.[1] Given the limited publicly available, specific validated methods for this compound, this document focuses on foundational principles. It compares Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nonaqueous Titrimetry, grounding these comparisons in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4][5]

Understanding the Analyte: this compound

This compound is a secondary amine hydrochloride salt.[6] Its structure presents specific analytical considerations:

  • Volatility : The free base form, N-(2-chloroethyl)propan-2-amine, is expected to be a volatile compound, making it a candidate for Gas Chromatography (GC).[7]

  • Lack of a Strong Chromophore : The molecule does not possess a significant UV-absorbing chromophore, which complicates detection by standard HPLC-UV methods.

  • Basicity : The amine group is basic, allowing for acid-base titration.[1][8]

  • Reactivity : The chloroethyl group is a reactive moiety, susceptible to nucleophilic substitution, which must be considered during sample preparation and analysis to prevent degradation.[1]

These properties dictate the selection of an appropriate analytical technique, each with inherent advantages and disadvantages.

The Method Validation Workflow: An ICH Q2(R1) Perspective

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[2][4] The ICH Q2(R1) guideline outlines the necessary validation characteristics, which form the basis for comparing the methodologies discussed herein.[3][4]

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a balance between the required performance and the practical constraints of the laboratory.

GC is well-suited for analyzing volatile and thermally stable compounds.[9] For N-(2-Chloroethyl)propan-2-amine, analysis is performed on the free base.

  • Principle of Causality : This method is chosen for its ability to separate volatile amines and provide high specificity through mass spectrometric detection.[10] The sample, after neutralization of the hydrochloride salt to liberate the free amine, is vaporized and separated on a GC column. The MS detector fragments the molecule, providing a unique mass spectrum for identification and quantitation.

  • Self-Validation System : The specificity of GC-MS is inherently high. The retention time provides one level of identification, while the mass spectrum provides a second, highly specific confirmation, effectively creating a self-validating system for analyte identity.

Experimental Protocol: GC-MS

  • Sample Preparation : Accurately weigh ~25 mg of N-(2-Chloroethyl)propan-2-amine HCl into a vial. Add 10 mL of a suitable organic solvent (e.g., Dichloromethane). Add 1 mL of 1 M NaOH to neutralize the HCl salt and extract the free amine into the organic layer. Vortex and allow the layers to separate. Use the organic layer for analysis.

  • GC System : Agilent GC-MS system or equivalent.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet : Split/splitless injector at 250°C.

  • Oven Program : Initial temperature 60°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • MS Detector : Electron Ionization (EI) at 70 eV. Scan range 40-250 m/z. For quantitation, use Selected Ion Monitoring (SIM) of characteristic ions.

HPLC is a versatile technique, but the lack of a UV chromophore in the analyte necessitates a derivatization step to render it detectable by common detectors like UV or Fluorescence (FLD).[11]

  • Principle of Causality : Pre-column derivatization with a reagent that reacts with the secondary amine group is required. A common agent is Dansyl Chloride, which attaches a highly fluorescent and UV-active group to the amine. This allows for sensitive detection. The separation is then performed using reverse-phase chromatography.

  • Self-Validation System : The validation of this method must rigorously assess the consistency and completeness of the derivatization reaction. Running controls and blanks ensures that artifacts from the derivatization agent do not interfere with the analyte peak, thereby validating the specificity of the measurement.

Experimental Protocol: HPLC-FLD (with Dansyl Chloride Derivatization)

  • Derivatization : To 1 mL of a standard/sample solution in acetone, add 1 mL of Dansyl Chloride solution (1 mg/mL in acetone) and 0.5 mL of a sodium bicarbonate buffer (pH 9.5). Vortex and heat at 60°C for 45 minutes. Cool and dilute with the mobile phase.

  • HPLC System : Waters Alliance HPLC with a fluorescence detector or equivalent.

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate : 1.0 mL/min.[12]

  • Detection : Fluorescence detector with excitation at ~340 nm and emission at ~525 nm.

  • Injection Volume : 10 µL.[12]

This classical technique provides a direct measure of the total base content and is suitable for assay determination.

  • Principle of Causality : Weak bases like amines can be accurately titrated in a nonaqueous solvent, such as glacial acetic acid, using a strong acid titrant like perchloric acid.[8] The acetic acid enhances the basicity of the amine relative to water, resulting in a sharp, detectable endpoint. The endpoint is determined potentiometrically using a pH electrode suitable for nonaqueous media.

  • Self-Validation System : The accuracy of this method is directly tied to the purity of the primary standard used to standardize the titrant (e.g., potassium hydrogen phthalate). The stoichiometry of the acid-base reaction is well-defined (1:1), providing a fundamental and reliable basis for quantification.

Experimental Protocol: Nonaqueous Titration

  • Titrant Standardization : Standardize a 0.1 M solution of perchloric acid in glacial acetic acid against a known mass of primary standard potassium hydrogen phthalate.

  • Sample Preparation : Accurately weigh ~100 mg of N-(2-Chloroethyl)propan-2-amine HCl and dissolve it in 50 mL of glacial acetic acid.

  • Titration : Titrate the sample solution with the standardized 0.1 M perchloric acid using a potentiometric titrator equipped with a suitable electrode.

  • Endpoint Detection : The endpoint is the point of maximum inflection on the titration curve.

  • Calculation : Calculate the purity based on the volume of titrant consumed, its molarity, and the sample weight.

Data Presentation: A Comparative Summary of Validation Parameters

The following table summarizes the expected performance of each validated method based on typical results for similar amine compounds.[9][11][13][14]

Validation Parameter (ICH Q2(R1)) GC-MS HPLC-FLD (Derivatized) Nonaqueous Titration
Specificity/Selectivity Excellent (Mass spectrum provides structural confirmation)Very Good (Chromatographic separation + specific derivatization)Poor (Titrates total basicity, not specific to the analyte)
Linearity (Correlation Coefficient, r²) > 0.995> 0.998N/A (Assay method)
Range (% of Nominal) 1 - 150% (impurities & assay)1 - 150% (impurities & assay)80 - 120% (assay only)
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 1.5%< 1.0%
Limit of Quantitation (LOQ) Low ng/mL rangeSub-ng/mL rangeN/A (Not for trace analysis)
Robustness Moderate (Sensitive to inlet temperature, flow rate)Good (Tolerant to small mobile phase variations)Excellent (Highly robust method)
Primary Application Impurity profiling, identification, assayTrace-level quantitation, purity, assayAssay of bulk material
Visualization of Method Selection Logic

The decision to select a particular method depends on the analytical objective.

G Decision Tree for Analytical Method Selection Start What is the analytical goal? Goal_Assay Purity Assay of Bulk Material Start->Goal_Assay Goal_Impurity Trace Impurity Quantitation Start->Goal_Impurity Goal_ID Structural Identification Start->Goal_ID Method_Titration Nonaqueous Titration Goal_Assay->Method_Titration High precision, cost-effective Method_HPLC HPLC-FLD (with Derivatization) Goal_Impurity->Method_HPLC Highest sensitivity Method_GCMS GC-MS Goal_Impurity->Method_GCMS Good sensitivity Goal_ID->Method_GCMS Mass spectrum gives structural information

Caption: Selecting a method based on the analytical requirement.

Conclusion and Recommendations

The validation of an analytical method for this compound requires a scientifically sound approach tailored to the specific analytical objective.

  • For routine purity assessment (assay) of the bulk substance, nonaqueous potentiometric titration is the most direct, robust, and cost-effective method. Its high precision and simplicity make it ideal for quality control environments.

  • For the quantitation of trace-level impurities or when high sensitivity is paramount, HPLC with fluorescence detection after derivatization is the superior choice. The derivatization step, while adding complexity, provides the necessary sensitivity for detecting impurities at low levels.

  • For impurity identification and for methods requiring orthogonal confirmation , GC-MS is invaluable. It offers excellent specificity and provides structural information that is critical during process development and for investigating unknown peaks.

Ultimately, a comprehensive analytical control strategy for this compound may employ titration for the main assay and a chromatographic technique like GC-MS or HPLC for purity and impurity determination. Each method must be rigorously validated according to ICH Q2(R1) guidelines to ensure the generation of reliable and defensible scientific data.

References

A Comparative Guide to the Cross-Reactivity of N-(2-Chloroethyl)propan-2-amine Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Reactivity Landscape of a Nitrogen Mustard Analogue

N-(2-Chloroethyl)propan-2-amine hydrochloride, a member of the nitrogen mustard class of alkylating agents, possesses a reactive 2-chloroethylamino moiety that enables it to form covalent bonds with a wide array of biological nucleophiles. This cross-reactivity is the foundation of its potential cytotoxic and therapeutic effects, but also its toxicological profile. Understanding the nuanced reactivity of this specific molecule in comparison to other well-characterized nitrogen mustards is paramount for its potential application in drug development and biomedical research.

This guide provides a comprehensive comparison of the predicted and experimentally supported reactivity of this compound with key biological nucleophiles. We will delve into its mechanism of action, the influence of its unique N-isopropyl substituent on reactivity, and how it theoretically compares to archetypal nitrogen mustards such as mechlorethamine and the clinically utilized cyclophosphamide and chlorambucil. This analysis is grounded in the established principles of nitrogen mustard chemistry and supported by adaptable experimental protocols to facilitate further empirical investigation.

The Central Mechanism: Aziridinium Ion Formation

The reactivity of all nitrogen mustards, including N-(2-Chloroethyl)propan-2-amine, is predicated on the intramolecular cyclization of the 2-chloroethyl group to form a highly electrophilic aziridinium ion intermediate.[1] This strained, three-membered ring is readily attacked by nucleophiles, resulting in covalent alkylation. The rate of aziridinium ion formation is the rate-determining step for the subsequent alkylation reactions and is profoundly influenced by the electronic and steric nature of the substituent on the nitrogen atom.[2][3]

Caption: General mechanism of action for nitrogen mustards.

Comparative Reactivity Analysis: The Influence of the N-Isopropyl Group

Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction. This increases the electron density on the nitrogen atom, which in turn facilitates the intramolecular displacement of the chloride to form the aziridinium ion.[6] Therefore, compared to an aromatic substituent (like in chlorambucil), which is electron-withdrawing and delocalizes the nitrogen lone pair, N-(2-Chloroethyl)propan-2-amine is expected to be more reactive.[7]

Steric Effects: The bulky isopropyl group can sterically hinder the approach of nucleophiles to the aziridinium intermediate.[8] This steric hindrance may slightly decrease the rate of reaction with bulky nucleophiles compared to less sterically hindered aliphatic nitrogen mustards like mechlorethamine (which has a methyl group).

Predicted Reactivity Ranking:

Based on these principles, we can propose a predicted order of reactivity for the formation of the aziridinium ion:

Mechlorethamine > N-(2-Chloroethyl)propan-2-amine > Chlorambucil

This prediction is based on the balance of electronic and steric effects of the N-substituent.

Cross-Reactivity with Key Biological Nucleophiles

Deoxyribonucleic Acid (DNA)

DNA is the primary pharmacological target of nitrogen mustards.[9] The most nucleophilic site in DNA is the N7 position of guanine, followed by the N3 of adenine.[10] Alkylation at these sites can lead to DNA damage, including depurination, single-strand breaks, and, in the case of bifunctional mustards, inter- and intra-strand cross-links, which are highly cytotoxic.[11]

Comparison with Other Nitrogen Mustards:

Nitrogen Mustard N-Substituent Predicted Relative Reactivity with DNA Rationale
N-(2-Chloroethyl)propan-2-amine Isopropyl (EDG, bulky)Moderate to HighThe electron-donating isopropyl group enhances aziridinium ion formation, leading to significant DNA alkylation. Steric hindrance may slightly temper the reaction rate compared to mechlorethamine.
Mechlorethamine Methyl (Weak EDG, small)HighThe small, weakly electron-donating methyl group provides rapid formation of the aziridinium ion with minimal steric hindrance, resulting in high reactivity.[10]
Cyclophosphamide (active metabolite) Phosphoramide mustardHigh (after activation)Requires metabolic activation to an active phosphoramide mustard, which is a potent alkylating agent.[9]
Chlorambucil Aromatic (EWG)LowThe electron-withdrawing aromatic ring delocalizes the nitrogen lone pair, slowing the formation of the aziridinium ion and thus reducing reactivity.[7]
Glutathione (GSH)

Glutathione is a major intracellular antioxidant and a key player in the detoxification of electrophilic compounds.[7] The thiol group of cysteine in GSH is a potent nucleophile that can react with the aziridinium ion of nitrogen mustards, leading to their inactivation. Elevated levels of GSH and glutathione S-transferases (GSTs) are a known mechanism of resistance to nitrogen mustard chemotherapy.

Comparison with Other Nitrogen Mustards:

Nitrogen Mustard Predicted Relative Rate of Glutathione Conjugation Implication
N-(2-Chloroethyl)propan-2-amine Moderate to HighExpected to be readily detoxified by glutathione, potentially limiting its cellular half-life and efficacy in cells with high GSH levels.
Mechlorethamine HighIts high reactivity leads to rapid conjugation with GSH.
Cyclophosphamide (active metabolite) HighThe active metabolite is susceptible to GSH conjugation.
Chlorambucil LowIts lower intrinsic reactivity results in a slower rate of detoxification by GSH.
Proteins (Amino Acid Residues)

Nitrogen mustards can also react with nucleophilic amino acid side chains in proteins, such as the thiol group of cysteine, the imidazole ring of histidine, and the amino groups of lysine and arginine.[12] This can lead to enzyme inactivation and disruption of cellular signaling pathways.

Comparison with Other Nitrogen Mustards:

The reactivity pattern with proteins is expected to mirror that with glutathione, with more reactive nitrogen mustards like mechlorethamine and the active form of cyclophosphamide showing a greater propensity for protein alkylation than less reactive ones like chlorambucil. N-(2-Chloroethyl)propan-2-amine is predicted to have a moderate to high reactivity towards nucleophilic amino acid residues.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity of this compound, the following experimental protocols can be adapted.

Protocol 1: Determination of Hydrolysis Rate

The rate of hydrolysis in an aqueous solution can serve as a surrogate for the rate of aziridinium ion formation.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound and compare it to other nitrogen mustards.

Methodology:

  • Reaction Setup: Prepare a solution of the nitrogen mustard in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration and maintain at a constant temperature (e.g., 37°C).

  • Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding a suitable reagent (e.g., an excess of a strong nucleophile like thiosulfate).

  • Analysis: Analyze the concentration of the remaining nitrogen mustard at each time point using a suitable analytical technique such as HPLC-UV or LC-MS.[13]

  • Data Analysis: Plot the natural logarithm of the concentration of the nitrogen mustard versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant.

Caption: Workflow for determining the hydrolysis rate of a nitrogen mustard.

Protocol 2: In Vitro DNA Alkylation Assay

Objective: To compare the extent of DNA alkylation by different nitrogen mustards.

Methodology:

  • Reaction: Incubate a known amount of calf thymus DNA with each nitrogen mustard at a specified concentration in a reaction buffer at 37°C for a defined period.

  • DNA Precipitation: Precipitate the DNA using cold ethanol to remove unreacted nitrogen mustard.

  • Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[14]

  • LC-MS/MS Analysis: Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific DNA adducts formed (e.g., N7-guanine adducts).[15][16]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts. The level of DNA adducts is typically expressed as the number of adducts per 10^6 or 10^8 normal nucleosides.

Protocol 3: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To compare the cytotoxic potential of different nitrogen mustards against a cancer cell line.

Methodology:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each nitrogen mustard for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.[17]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.

Conclusion and Future Directions

This compound is predicted to be a moderately to highly reactive nitrogen mustard, with its reactivity profile positioned between the highly reactive mechlorethamine and the less reactive aromatic mustards like chlorambucil. The electron-donating nature of the N-isopropyl group likely enhances the formation of the reactive aziridinium ion, while its steric bulk may modulate its interaction with nucleophiles.

The lack of direct comparative experimental data for this compound highlights a gap in the understanding of this particular compound. The experimental protocols outlined in this guide provide a clear path for future research to quantitatively assess its cross-reactivity with key biological nucleophiles. Such studies are essential for elucidating its potential as a therapeutic agent and for understanding its toxicological properties. A thorough investigation of its DNA adduct profile, its susceptibility to glutathione-mediated detoxification, and its in vitro cytotoxicity compared to established nitrogen mustards will provide the necessary data to guide its further development.

References

  • Dousa, M., Gibala, P., & Havlicek, J. (2015). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 53(9), 1536–1541. [Link][18]

  • Kolesińska, B., Drozdowska, D., & Kamiński, Z. J. (2006). The new analogues of nitrogen mustard with one, two or three 2-chloroethylamino fragments. Reactions with nucleophiles. Acta Poloniae Pharmaceutica, 63(6), 709-714. [Link][12]

  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127–138.
  • Osborne, M. R., Wilman, D. E., & Lawley, P. D. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 8(2), 316–320. [Link][10]

  • Paprota, K., et al. (2022). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 27(15), 4875. [Link][19]

  • Rink, S. M., et al. (2012). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Chemical Research in Toxicology, 25(10), 2135–2145. [Link][11]

  • Singh, R., & Sharma, G. (2020). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1550-1566. [Link][20]

  • Tew, K. D., et al. (1988). Glutathione-associated enzymes in the human cell line BE. Molecular Pharmacology, 34(3), 359-363.
  • YouTube. (2020, September 21). Antineoplastic Agents: Structure-activity relationship of alkylating agents (Nitrogen Mustards). PharmTech Insights. [Link][2]

  • YouTube. (2020, August 22). SAR of Nitrogen Mustards | Alkylating Agents | Antineoplastics | With Examples | BP 501T | L~10. Dr. Pushpendra Classes. [Link][3]

  • Chemistry LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. [Link][21]

  • Chemistry LibreTexts. (2020, May 30). 7.19: Comparing Substitution and Elimination Reactions. [Link][22]

  • MDPI. (2019). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link][8]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4033, Mechlorethamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24183019, this compound. Retrieved from [Link][23]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409700, N-(2-chloroethyl)propan-2-amine. Retrieved from [Link][24]

  • Neale, J. R., et al. (2012). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Journal of visualized experiments : JoVE, (66), e4081. [Link][14]

  • Poplawska, M., & Bielawska, A. (2014). A comparison of several modern alkylating agents. Arkivoc, 2009(1), 251-264. [Link][25]

  • PubMed. (1980). Potential anticancer agents. XX. 2. Quantitative structure--activity relationships (QSAR) in aromatic nitrogen mustards area. Neoplasma, 27(3), 271-278. [Link][4]

  • PubMed. (2002). Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis. Analytical Biochemistry, 310(1), 122-124. [Link][13]

  • PubMed. (2005). Structure-activity relationship of a series of nitrogen mustard- and pyrrole-containing minor groove-binding agents related to distamycin. Journal of Medicinal Chemistry, 48(2), 543-553. [Link][26]

  • PubMed. (2006). Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. Chemical Research in Toxicology, 19(6), 849-858. [Link][27]

  • PubMed. (2012). Structure-activity Relationship for Alkylating Dipeptide Nitrogen Mustard Derivatives. Anticancer Research, 32(5), 1639-1646. [Link][5]

  • ResearchGate. (2014). Kinetic study of the formation of N -chloro compounds using N -chlorosuccinimide. International Journal of Chemical Kinetics, 46(11), 635-644. [Link][28]

  • ResearchGate. (2022). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2397-2410. [Link][9]

  • SciSpace. (1999). (Open Access) Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides. Russian Journal of Organic Chemistry, 35(10), 1461-1466. [Link][29]

  • Synthonix. (n.d.). This compound. Retrieved from [Link][30]

  • Taylor & Francis Online. (n.d.). Nitrogen mustard – Knowledge and References. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link][6]

Sources

A Comparative Spectroscopic Guide to N-(2-Chloroethyl)propan-2-amine Hydrochloride and its Alternatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of N-(2-Chloroethyl)propan-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at its spectral characteristics alongside structurally related chloroethylamine hydrochlorides. By understanding the nuances in their spectroscopic signatures, researchers can ensure accurate identification, purity assessment, and a deeper comprehension of their chemical behavior. This guide is built on the pillars of scientific integrity, providing detailed experimental insights and referencing authoritative data sources.

Introduction: The Importance of Spectroscopic Characterization

This compound and its analogues are foundational building blocks in the synthesis of a wide array of pharmacologically active molecules. Their purity and structural integrity are paramount to the safety and efficacy of the final drug product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these compounds. This guide will delve into the interpretation of these spectra, highlighting the key features that differentiate this compound from its common alternatives.

The choice of analytical technique and the interpretation of the resulting data are not merely procedural steps but are grounded in the fundamental principles of molecular spectroscopy. For instance, the hydrochloride form of these amines significantly influences their spectroscopic properties, particularly in NMR and IR spectroscopy, a factor that will be a recurring theme in our analysis.

Spectroscopic Profile of this compound

This compound (CAS 6306-61-2) possesses a unique combination of isopropyl and chloroethyl moieties attached to a secondary amine, which is protonated in its hydrochloride salt form.[1][2] This structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the isopropyl group protons, the two methylene groups of the chloroethyl chain, and the proton on the nitrogen atom. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the positively charged nitrogen. While a publicly available full spectrum with detailed peak assignments and coupling constants is not readily accessible, data is noted to be available through SpectraBase, sourced from Aldrich Chemical Company, Inc.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. One would expect to see signals corresponding to the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the two methylene carbons of the chloroethyl chain. Again, while specific data is referenced in databases like PubChem, direct access to the spectral data is limited.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by vibrations of the N-H, C-H, C-N, and C-Cl bonds.

The presence of the secondary ammonium ion (R₂NH₂⁺) is a key feature. This will give rise to a broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of amine hydrochlorides. This broadness is due to hydrogen bonding and the stretching vibrations of the N⁺-H bond. The C-H stretching vibrations of the alkyl groups will appear in the 2800-3000 cm⁻¹ range. The C-Cl stretch is expected to be in the fingerprint region, typically between 600 and 800 cm⁻¹. A reference to an FTIR spectrum obtained from a KBr wafer is available in the PubChem database, with the sample sourced from Aldrich Chemical Company, Inc.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, which has a molecular weight of 158.07 g/mol , the mass spectrum of the free base (N-(2-chloroethyl)propan-2-amine, MW 121.61 g/mol ) is typically analyzed.[1][3]

The fragmentation of chloroalkylamines under electron ionization (EI) is expected to proceed through several characteristic pathways. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation route for amines, leading to the formation of a stable iminium ion. The presence of a chlorine atom also introduces a characteristic isotopic pattern (M+2 peak) due to the natural abundance of the ³⁷Cl isotope.

Comparative Analysis with Alternative Chloroethylamine Hydrochlorides

To highlight the unique spectroscopic features of this compound, a comparison with other commonly used chloroethylamine hydrochlorides is essential.

2-Chloroethylamine Hydrochloride

2-Chloroethylamine hydrochloride (CAS 870-24-6) is a primary amine hydrochloride.[4] This structural simplicity is reflected in its spectra.

  • ¹H NMR: The ¹H NMR spectrum in D₂O shows two triplets corresponding to the two methylene groups. A triplet at approximately 3.89 ppm can be assigned to the protons on the carbon adjacent to the chlorine (Cl-CH₂-), and a triplet at around 3.43 ppm corresponds to the protons on the carbon adjacent to the amino group (-CH₂-NH₃⁺).[5]

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show two signals for the two distinct methylene carbons.[4][6]

  • FTIR: As a primary amine hydrochloride, the IR spectrum will exhibit a broad N⁺-H stretching band, similar to the target compound, but may also show N-H bending vibrations characteristic of primary amines.[4]

  • MS: The mass spectrum of the free base, 2-chloroethylamine, would show a molecular ion peak and fragmentation patterns characteristic of a primary chloroalkane.

N-(2-chloroethyl)morpholine hydrochloride

N-(2-chloroethyl)morpholine hydrochloride (CAS 3647-69-6) is a tertiary amine hydrochloride containing a morpholine ring.[7][8]

  • ¹H NMR: The ¹H NMR spectrum is more complex due to the morpholine ring protons, which typically appear as two multiplets, and the two triplets of the chloroethyl group.[7]

  • ¹³C NMR: The ¹³C NMR will show signals for the carbons of the morpholine ring and the two carbons of the chloroethyl side chain.

  • FTIR: Being a tertiary amine hydrochloride, the IR spectrum will lack the N-H stretching bands seen in primary and secondary amine hydrochlorides. The spectrum will be characterized by C-H, C-N, C-O, and C-Cl stretching and bending vibrations.[9]

  • MS: The mass spectrum of the free base would be expected to show a prominent fragment corresponding to the morpholinoethyl cation.

N,N-diethyl-2-chloroethylamine hydrochloride

N,N-diethyl-2-chloroethylamine hydrochloride (CAS 869-24-9) is another example of a tertiary amine hydrochloride.[10]

  • ¹H NMR: The spectrum will show a quartet and a triplet for the ethyl groups and two triplets for the chloroethyl group.

  • ¹³C NMR: The spectrum will display four distinct signals corresponding to the four different carbon environments.

  • FTIR: Similar to N-(2-chloroethyl)morpholine hydrochloride, the IR spectrum will not have N-H stretching bands.

  • MS: The mass spectrum of the free base is expected to show fragmentation patterns dominated by the loss of ethyl groups and cleavage of the chloroethyl chain.

Experimental Protocols and Data Interpretation

To ensure the reliability and reproducibility of spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation and Analysis

For accurate NMR analysis of hydrochloride salts, the choice of solvent is critical. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are often suitable choices. For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample.

Typical Protocol for ¹H NMR:

  • Accurately weigh 5-10 mg of the amine hydrochloride salt into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).[11]

  • Cap the tube and vortex or sonicate gently to ensure complete dissolution.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard.

FTIR Sample Preparation and Analysis

For solid samples like amine hydrochlorides, the KBr pellet method is a common and effective technique for obtaining high-quality FTIR spectra.

Typical Protocol for FTIR (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[12]

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Perform a background scan with an empty sample compartment to correct for atmospheric and instrumental interferences.

It is important to note that ion exchange can sometimes occur between hydrochloride salts and the KBr matrix, which may lead to spectral artifacts.[13]

Mass Spectrometry Analysis

Mass spectrometry of amine hydrochlorides is typically performed on the free base. The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

Typical Protocol for GC-MS:

  • Prepare a dilute solution of the sample in a suitable volatile solvent. For hydrochloride salts, a prior neutralization step to generate the free amine may be necessary.

  • Inject a small volume of the solution into the GC-MS system.

  • The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

  • The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization).

  • The resulting ions are separated by their mass-to-charge ratio and detected.

Data Summary and Visualization

For a clear comparison, the key spectroscopic data for this compound and its alternatives are summarized below.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundIsopropyl Protons-CH₂-Cl-CH₂-N-Morpholine/Ethyl Protons
N-(2-Chloroethyl)propan-2-amine HClYesYesYesN/A
2-Chloroethylamine HClN/A~3.89 (t)~3.43 (t)N/A
N-(2-chloroethyl)morpholine HClN/AYesYesYes
N,N-diethyl-2-chloroethylamine HClN/AYesYesYes

Table 2: Key FTIR Absorption Bands (in cm⁻¹)

CompoundN⁺-H StretchC-H StretchC-Cl StretchOther Key Bands
N-(2-Chloroethyl)propan-2-amine HClBroad, ~2400-3000~2800-3000~600-800N-H Bend
2-Chloroethylamine HClBroad, ~2400-3000~2800-3000~600-800N-H Bend
N-(2-chloroethyl)morpholine HClAbsent~2800-3000~600-800C-O Stretch
N,N-diethyl-2-chloroethylamine HClAbsent~2800-3000~600-800

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Amine Hydrochloride Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep MS_Prep Prepare Solution (Free Base) Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR FTIR FTIR Spectrometer FTIR_Prep->FTIR MS GC-MS MS_Prep->MS NMR_Data Structure Elucidation (Chemical Shift, Coupling) NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data

Caption: Workflow for the spectroscopic analysis of amine hydrochlorides.

Conclusion

The spectroscopic analysis of this compound reveals a unique set of spectral features that distinguish it from other structurally related chloroethylamine hydrochlorides. The presence and nature of the substituent on the nitrogen atom (isopropyl vs. hydrogen, morpholine, or diethyl groups) have a profound impact on the resulting NMR, FTIR, and mass spectra. A thorough understanding of these spectroscopic fingerprints is crucial for researchers in the pharmaceutical industry to ensure the identity, purity, and quality of these vital chemical intermediates. This guide provides a foundational framework for this analysis, emphasizing the importance of sound experimental methodology and a deep understanding of the principles of spectroscopic interpretation.

References

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of N-(2-Chloroethyl)propan-2-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of DNA alkylating agents, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-depth comparative analysis of N-(2-Chloroethyl)propan-2-amine hydrochloride and its analogs, a subset of the broader nitrogen mustard class of chemotherapeutics. Our focus extends beyond a mere compilation of data to a causal explanation of experimental choices and the underlying principles that govern the efficacy of these potent cytotoxic compounds.

The Archetype: Understanding N-(2-Chloroethyl)propan-2-amine and the Nitrogen Mustard Mechanism

N-(2-Chloroethyl)propan-2-amine belongs to the nitrogen mustard family, a class of bifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Their cytotoxic effects are primarily mediated through the covalent modification of DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then attacks nucleophilic sites on DNA, with the N7 position of guanine being the most frequent target.[2]

The bifunctional nature of these compounds allows for a second alkylation event, leading to the formation of DNA monoadducts, intrastrand cross-links (between bases on the same DNA strand), and, most critically, interstrand cross-links (ICLs) between opposite DNA strands.[2] These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a prerequisite for both replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

The general mechanism is depicted below:

Nitrogen_Mustard_Mechanism Nitrogen_Mustard N-(2-Chloroethyl)R-amine Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA_Monoadduct DNA Monoadduct (Alkylated Guanine) Aziridinium_Ion->DNA_Monoadduct Alkylation of DNA (e.g., Guanine N7) ICL Interstrand Cross-link (Highly Cytotoxic) Aziridinium_Ion->ICL Second Alkylation (Cross-linking) DNA_Monoadduct->Aziridinium_Ion Second Cyclization

Caption: General mechanism of DNA alkylation by nitrogen mustards.

Structure-Activity Relationships: The Impact of the N-Substituent

The identity of the substituent on the nitrogen atom (the 'R' group) profoundly influences the reactivity, lipophilicity, and ultimately, the biological activity of the nitrogen mustard. In our parent compound, this is an isopropyl group. By modifying this group, we can modulate the compound's efficacy.

Lipophilicity, governed by the N-substituent, also plays a crucial role in the compound's ability to cross cell membranes and reach its intracellular target. A careful balance between reactivity and bioavailability is key to designing effective analogs.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values for various nitrogen mustard analogs against different cancer cell lines, providing a basis for comparing their cytotoxic efficacy. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound/AnalogCell LineIC50 (µM)Reference
Nitrogen Mustard-Linked Chalcones
Compound 5eK562 (Leukemia)2.55[4]
Compound 5kK562 (Leukemia)0.61[4]
Cisplatin (Control)K562 (Leukemia)>200[4]
Doxorubicin (Control)K562 (Leukemia)14.88[4]
Chlorambucil Derivatives
Chlorambucil AmideMG-63 (Osteosarcoma)~1[5]
Chlorambucil EsterMG-63 (Osteosarcoma)10[5]
Tyrosinamide-Chlorambucil Hybrids
Compound m-16MDA-MB-231 (Breast Cancer)48.61[4]
Compound m-16MCF-7 (Breast Cancer)31.25[4]
Chlorambucil (Parent)MDA-MB-231 (Breast Cancer)136.85[4]
Chlorambucil (Parent)MCF-7 (Breast Cancer)130.36[4]
Nitrogen Mustard-Evodiamine Hybrids
Compound 9cHL-60 (Leukemia)0.50[4]
Compound 9cTHP-1 (Leukemia)4.05[4]
Compound 9cHepG2 (Liver Cancer)17.04[4]
Evodiamine (Parent)PBMC (Normal Cells)22.87[4]
Brefeldin A-Nitrogen Mustard Hybrids
Compound 5aBel-7402 (Liver Cancer)0.2[4]
Compound 5aBel-7402/5-FU (Resistant)0.84[4]
Compound 5aHL-60 (Leukemia)4.48[4]
Compound 5aPC-3 (Prostate Cancer)9.37[4]
Brefeldin A (Parent)L-O2 (Normal Liver Cells)9.74[4]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of comparative efficacy studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of this compound and its analogs.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment & Incubation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compounds Add compound dilutions to cells Cell_Seeding->Add_Compounds Compound_Preparation Prepare serial dilutions of test compounds Compound_Preparation->Add_Compounds Incubate_Plate Incubate for desired time (e.g., 48h) Add_Compounds->Incubate_Plate Add_MTT Add MTT solution to each well Incubate_Plate->Add_MTT Incubate_Formazan Incubate for formazan formation (2-4h) Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Assessment of DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the extent of DNA damage.

Step-by-Step Protocol:

  • Slide Preparation: Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

  • Cell Preparation and Embedding: Treat cells with the test compounds for a specified duration. After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% low melting point agarose at 37°C and immediately pipette onto the pre-coated slides.

  • Cell Lysis: Immerse the slides in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank and fill it with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of approximately 1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.

  • Neutralization: Gently remove the slides from the tank and neutralize them by washing with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

  • Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Comet_Assay_Workflow cluster_Preparation Cell Preparation cluster_Lysis_Unwinding Lysis & DNA Unwinding cluster_Electrophoresis Electrophoresis & Staining cluster_Analysis Analysis Cell_Treatment Treat cells with test compounds Embed_Cells Embed cells in low melting point agarose on slides Cell_Treatment->Embed_Cells Cell_Lysis Lyse cells in cold lysis solution Embed_Cells->Cell_Lysis Alkaline_Unwinding Unwind DNA in alkaline buffer Cell_Lysis->Alkaline_Unwinding Electrophoresis Perform electrophoresis Alkaline_Unwinding->Electrophoresis Neutralization Neutralize with buffer Electrophoresis->Neutralization Staining Stain DNA with fluorescent dye Neutralization->Staining Visualization Visualize comets under a fluorescence microscope Staining->Visualization Quantification Quantify DNA damage Visualization->Quantification

Sources

A Comparative Guide to the Reaction Kinetics of N-(2-Chloroethyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reaction kinetics of N-(2-Chloroethyl)propan-2-amine hydrochloride, a monofunctional nitrogen mustard analogue. We will explore its fundamental reaction mechanism, compare its reactivity with other relevant alkylating agents, and provide detailed experimental protocols to empower researchers in their kinetic studies.

Introduction to N-(2-Chloroethyl)propan-2-amine and its Significance

N-(2-Chloroethyl)propan-2-amine belongs to the class of N-alkyl-2-chloroethylamines, which are structural analogues of the highly reactive nitrogen mustards used in chemotherapy and as chemical warfare agents.[1][2] As a monofunctional agent, it possesses a single 2-chloroethyl group, making it a valuable model compound for studying the fundamental mechanisms of DNA alkylation without the complexities of cross-linking.[1] The hydrochloride salt form enhances its stability and water solubility for experimental handling.[3][4]

Understanding the reaction kinetics of this compound is paramount. The rate at which it forms its reactive intermediate dictates its biological activity, potential toxicity, and shelf-life. This guide will compare its kinetic profile to that of related, well-characterized compounds to provide a broader context for its reactivity.

The Fundamental Reaction Mechanism: Aziridinium Ion Formation

The hallmark of nitrogen mustard reactivity is the intramolecular cyclization to form a highly reactive aziridinium ion (also known as an ethylene iminium ion).[2][5][6] This is a first-order, unimolecular reaction (SN1-type) where the nitrogen atom's lone pair of electrons displaces the chloride ion.[6] This cyclization is the rate-determining step for its subsequent reactions with nucleophiles, such as water or biological macromolecules like DNA.

The isopropyl group on the nitrogen of N-(2-Chloroethyl)propan-2-amine influences this reaction. Steric bulk and the electron-donating nature of the alkyl group can modulate the nucleophilicity of the nitrogen and, consequently, the rate of cyclization compared to other analogues.

ReactionMechanism cluster_0 Step 1: Rate-Determining Cyclization (SN1) cluster_1 Step 2: Nucleophilic Attack (SN2) Reactant N-(2-Chloroethyl)propan-2-amine (Inactive Form) Intermediate Aziridinium Cation (Highly Reactive Electrophile) Reactant->Intermediate k₁ (slow) Intermediate->Reactant k₋₁ Chloride Cl⁻ Product Alkylated Product Intermediate->Product k₂ (fast) + Nu: Nucleophile Nucleophile (Nu:) (e.g., water, DNA)

Caption: General reaction mechanism for N-alkyl-2-chloroethylamines.

Comparative Kinetic Analysis

To contextualize the reactivity of N-(2-Chloroethyl)propan-2-amine, we compare it with two key compounds: the simplest monofunctional analogue, 2-chloroethylamine, and the archetypal bifunctional nitrogen mustard, mechlorethamine.

CompoundStructureKey Features & Expected Reactivity
N-(2-Chloroethyl)propan-2-amine CC(C)NCCClMonofunctional. The electron-donating isopropyl group is expected to increase the nitrogen's nucleophilicity, potentially accelerating the rate of aziridinium ion formation compared to a primary amine. However, the steric bulk of the isopropyl group might slightly hinder the approach to biological targets.
2-Chloroethylamine [7][8]ClCH₂CH₂NH₂Monofunctional. The simplest structure in this class. It serves as a baseline for understanding the electronic and steric effects of N-substituents. Its reactivity is generally lower than N-alkylated versions due to the lower nucleophilicity of the nitrogen.
Mechlorethamine (HN2) [5][9]CH₃N(CH₂CH₂Cl)₂Bifunctional. The "gold standard" for nitrogen mustard reactivity. The N-methyl group enhances reactivity over a primary amine. Being bifunctional, it can form a second aziridinium ion after the first alkylation, leading to DNA cross-linking, which is the basis of its high cytotoxicity.[2][5][10]

Aromatic mustards, such as aniline mustard or chlorambucil, are generally less reactive than their aliphatic counterparts like N-(2-Chloroethyl)propan-2-amine. This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which disfavors the initial cyclization step.[5]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics requires robust and reproducible methods. Below are two common, self-validating protocols for studying the reactivity of chloroethylamine compounds.

Protocol 1: HPLC-Based Disappearance Assay

This is the most common and accurate method for monitoring the concentration of the parent compound over time. The rate constant is determined by plotting the natural logarithm of the concentration against time.

Rationale: This method directly measures the loss of the starting material, providing a clear and unambiguous measure of the reaction rate. The use of an internal standard is critical for ensuring precision and accuracy by correcting for variations in injection volume.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable non-nucleophilic buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare an internal standard (IS) stock solution (e.g., 10 mM of a stable, structurally similar compound that does not react under the experimental conditions).

  • Reaction Initiation:

    • Equilibrate the buffered solution to the desired temperature (e.g., 37 °C) in a thermostatted water bath.

    • Initiate the reaction by adding a small aliquot of the compound's stock solution to the pre-heated buffer to achieve the final desired concentration (e.g., 100 µM). Start a timer immediately.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 100 µL).

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile with the internal standard). The organic solvent halts the reaction and precipitates proteins if present.

    • Vortex the mixture and centrifuge to pellet any precipitate.

  • HPLC Analysis:

    • Inject the supernatant onto a reverse-phase C18 HPLC column.

    • Use an isocratic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid) suitable for separating the analyte from the internal standard and any degradation products.

    • Detect the compounds using a UV detector at an appropriate wavelength (e.g., ~210 nm).

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the natural logarithm of this ratio (ln[Analyte/IS]) versus time.

    • The negative of the slope of the resulting line gives the first-order rate constant, k.

HPLC_Workflow A 1. Prepare Buffered Reactant Solution B 2. Incubate at Constant Temperature A->B C 3. Withdraw Aliquots at Timed Intervals B->C D 4. Quench Reaction & Add Internal Standard C->D E 5. Centrifuge and Collect Supernatant D->E F 6. Inject onto HPLC System E->F G 7. Analyze Data: Plot ln(Conc) vs. Time F->G H 8. Calculate Rate Constant (k = -slope) G->H

Caption: Workflow for HPLC-based kinetic analysis.

Protocol 2: GC-MS Analysis for Volatile Analogs

For more volatile nitrogen mustards or their reaction products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative.[11][12][13]

Rationale: GC-MS provides excellent separation and definitive identification of compounds based on their mass spectra. This can be useful for simultaneously monitoring the parent compound and identifying reaction products.[11][12]

Step-by-Step Methodology:

  • Reaction and Sampling: Follow steps 1-3 from the HPLC protocol.

  • Derivatization/Extraction:

    • Quench the reaction by adding the aliquot to a vial containing a suitable organic solvent (e.g., ethyl acetate) and a strong base to neutralize the hydrochloride salt and make the amine more volatile.

    • For certain compounds, a derivatization step might be necessary to improve thermal stability and chromatographic behavior.[14][15]

    • Vortex vigorously to extract the compound into the organic layer.

  • GC-MS Analysis:

    • Inject a small volume of the organic layer into the GC-MS.

    • Use a temperature program that effectively separates the analytes. For example, hold at 70°C for 2 minutes, then ramp at 10°C/min to 270°C.[11]

  • Data Analysis:

    • Monitor the ion chromatogram corresponding to the molecular ion or a characteristic fragment of the parent compound.

    • Plot the peak area against time and fit to a first-order decay model to determine the rate constant.

Conclusion

This compound serves as a crucial model compound for investigating the reactivity of monofunctional nitrogen mustards. Its kinetics are governed by the rate of formation of a reactive aziridinium ion, a process influenced by the electronic and steric properties of its N-isopropyl substituent. Compared to simpler analogues like 2-chloroethylamine, it is expected to be more reactive, while it lacks the cross-linking ability of bifunctional agents like mechlorethamine. By employing robust analytical techniques such as HPLC or GC-MS, researchers can precisely quantify its reactivity, providing essential data for applications ranging from mechanistic toxicology to the design of novel therapeutic agents.

References

  • Kozon, K., Nawała, J., Stankiewicz, P., & Popiel, S. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules. [Link]

  • Wang, Q. Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2013). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. Organic & Biomolecular Chemistry, 11(48), 8340-8349. [Link]

  • Tiwari, S., et al. (2020). Nitrogen Mustard Agents (HN-1, HN-2 & HN-3): A Comparative profile with sulphur mustard. Defence Science Journal. [Link]

  • Khan, T., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry. [Link]

  • Kozon, K., Nawała, J., Stankiewicz, P., & Popiel, S. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. PubMed. [Link]

  • Ghosh, K., et al. (2019). Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. PubMed. [Link]

  • Kozon, K., Nawała, J., & Popiel, S. (2025). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Semantic Scholar. [Link]

  • Potta, T., et al. (2020). Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard. PubMed. [Link]

  • Reepmeyer, J. C. (2006). Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Epstein, J., et al. (1955). Colorimetric Estimation of Nitrogen Mustards in Aqueous Media. Hydrolytic Behavior of Bis-(β-chloroethyl)amine, nor HN2. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Nitrogen mustard. Wikipedia. [Link]

  • Szafraniec, L. J., et al. (1991). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Defense Technical Information Center. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-chloroethyl)propan-2-amine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). PubChem. [Link]

  • Google Patents. (n.d.). CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 2-Chloroethylamine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroethylamine hydrochloride. PubChem. [Link]

Sources

Safety Operating Guide

Proper Disposal of N-(2-Chloroethyl)propan-2-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. N-(2-Chloroethyl)propan-2-amine hydrochloride, a key intermediate in various synthetic pathways, requires meticulous disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its safe management and disposal, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No: 6306-61-2) is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2] As a halogenated organic compound, its disposal is subject to stringent environmental regulations.

Key Hazards:

  • Corrosive: Causes severe burns to skin and eyes upon contact.

  • Toxic: Harmful if ingested.

  • Halogenated Organic Compound: Requires specific disposal methods to prevent the formation of hazardous byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and contact with the corrosive solid, preventing severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber)Prevents direct skin contact and chemical burns.
Body Protection Lab coat, closed-toe shoes, and additional chemical-resistant apron if handling large quantitiesProtects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.Minimizes inhalation of any airborne particles.

Segregation and Waste Collection: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should never be mixed with other waste streams, particularly incompatible materials.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases

Waste should be collected in a designated, properly labeled, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable for this purpose. The container must be kept securely closed except when adding waste.

Step-by-Step Disposal Protocol for Routine Waste

For the disposal of unused this compound or materials contaminated with it (e.g., weighing paper, gloves), follow this procedure:

  • Designate a Waste Container: Select a clean, dry, and appropriately sized HDPE or glass container with a secure screw-top lid.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[3][4][5]

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date accumulation started.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to avoid spillage. If dealing with contaminated items, place them directly into the container.

  • Secure and Store: Securely close the container lid. Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[6]

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time per your institution's policy, arrange for its collection by a licensed hazardous waste disposal company.[7][8][9][10][11]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For small, manageable spills, trained personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust. If necessary, lightly moisten the material with a non-reactive liquid to minimize airborne particles.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or sponge. All cleanup materials, including contaminated PPE, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway: Incineration

As a halogenated organic compound, the recommended and regulated method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[12] This process ensures the complete destruction of the compound, preventing its release into the environment.

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Emergency Spill start Waste Generation (Unused Product or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer secure Securely Seal Container transfer->secure storage Store in Designated Satellite Accumulation Area secure->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration at Licensed Facility pickup->incineration spill Spill Occurs contain Contain & Clean Spill with Inert Absorbent spill->contain package_spill Package Spill Residue & Contaminated Materials contain->package_spill Transfer to Waste Container package_spill->transfer Transfer to Waste Container

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to responsible scientific practice. By adhering to these guidelines, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem. Always consult your institution's specific EHS protocols and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

A Guide to Personal Protective Equipment for Handling N-(2-Chloroethyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(2-Chloroethyl)propan-2-amine hydrochloride (CAS No. 6306-61-2). As a nitrogen mustard analogue, this compound presents significant health risks, including severe burns and potential mutagenicity. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a comprehensive and trustworthy resource for laboratory professionals.

Hazard Assessment: Understanding the Risk

This compound is a potent chemical requiring stringent safety measures. While specific toxicological data for this exact compound is limited, the hazardous properties of closely related nitrogen mustards, such as Bis(2-chloroethyl)amine hydrochloride, provide a basis for a conservative safety approach. These compounds are known to be corrosive, vesicant (blistering agents), and alkylating agents, capable of causing severe tissue damage and potential genetic defects.[1][2][3]

The primary routes of exposure are inhalation of dust, skin or eye contact, and ingestion.[4] Symptoms of exposure may be delayed.[4] Therefore, preventative safety measures through appropriate personal protective equipment (PPE) are the cornerstone of safe handling.

Table 1: Summary of Key Hazards (based on related compounds)

Hazard Classification Description Source(s)
Skin Corrosion/Irritation Causes severe skin burns and damage. [2][5]
Serious Eye Damage Causes serious eye damage and is a lachrymator (induces tearing). [2][3][5]
Acute Toxicity (Oral) Harmful if swallowed. [2][5]
Germ Cell Mutagenicity Suspected of causing genetic defects. [2][6]

| Metal Corrosion | May be corrosive to metals. |[5] |

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical. Standard laboratory PPE (e.g., a single pair of nitrile gloves, open-front lab coat) is insufficient. All PPE used must be rated for use with hazardous chemicals or chemotherapy agents.[7][8]

Hand Protection:

  • Requirement: Double gloving is required.[7][9]

  • Specification: Wear two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[7][8] The inner glove should be worn under the gown cuff, and the outer glove must extend over the cuff.[7][10]

  • Rationale: Double gloving provides redundant protection and minimizes contamination risk during PPE removal. Nitrogen mustards can permeate standard glove materials over time; chemotherapy-rated gloves offer tested resistance.

Body Protection:

  • Requirement: A disposable, solid-front gown resistant to chemical permeation.

  • Specification: Use a polyethylene-coated, solid-back gown with long sleeves and tight-fitting elastic or knit cuffs.[7][10] Standard cloth lab coats are not permitted.

  • Rationale: This type of gown prevents splashes and aerosols from reaching the skin and personal clothing. A solid back provides superior protection compared to open-front lab coats.

Eye and Face Protection:

  • Requirement: Full-face protection is essential.

  • Specification: Wear a combination of chemical splash goggles and a full-face shield.[10][11]

  • Rationale: This compound is corrosive to the eyes and is a lachrymator.[2][3] Goggles protect against splashes from various angles, while the face shield provides an additional barrier for the entire face.

Respiratory Protection:

  • Requirement: Mandatory when handling the solid compound or when aerosols may be generated.

  • Specification: A NIOSH-certified N95 or higher-level respirator is required.[7][10] All handling of the solid powder must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.[12]

  • Rationale: Inhalation of fine particles can cause severe and potentially delayed damage to the respiratory tract.[4] A certified respirator and proper engineering controls are critical to prevent aerosol exposure.

Table 2: Task-Based PPE Requirements

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid Compound Double Chemo Gloves Chemo Gown Goggles & Face Shield N95 Respirator (in Fume Hood)
Preparing Solutions Double Chemo Gloves Chemo Gown Goggles & Face Shield N95 Respirator (in Fume Hood)
Administering Solutions Double Chemo Gloves Chemo Gown Goggles & Face Shield As per risk assessment
Handling Waste/Disposal Double Chemo Gloves Chemo Gown Goggles & Face Shield As per risk assessment

| Cleaning Spills | Double Chemo Gloves | Chemo Gown | Goggles & Face Shield | N95 Respirator or higher |

Procedural Guidance: Safe Handling and Disposal Workflows

Proper technique in donning, doffing, and disposing of PPE is as critical as the equipment itself. All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[10][12]

The sequence of putting on and removing PPE is designed to minimize the risk of self-contamination.

ppe_workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Head/Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Chemo Gown d2->d3 d4 4. N95 Respirator d3->d4 d5 5. Goggles & Face Shield d4->d5 d6 6. Outer Gloves (over cuff) d5->d6 f1 1. Outer Gloves f2 2. Chemo Gown f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. N95 Respirator f3->f4 f5 5. Head/Shoe Covers f4->f5 f6 6. Inner Gloves f5->f6

Caption: Workflow for donning and doffing Personal Protective Equipment.

In the event of a spill, immediate and correct action is required to contain the hazard.

  • Alert & Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.

  • Secure the Area: Restrict access to the spill location.[12]

  • Don PPE: Before re-entering, don the full PPE ensemble as described in Table 2 for spill cleanup.

  • Contain: Cover the spill with an absorbent material like vermiculite or a spill kit pillow, working from the outside in to prevent spreading.[12] Avoid raising dust.

  • Collect: Carefully scoop the contained material into a designated, sealable, and corrosion-resistant hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly. While solutions like sodium hypochlorite or sodium hydroxide can be used for nitrogen mustard decontamination, they may produce toxic byproducts.[13] A safer alternative is to use a detergent solution followed by multiple rinses with water, collecting all cleaning materials as hazardous waste.

  • Dispose: All cleanup materials, including used PPE, must be disposed of as hazardous chemical waste.[12]

A segregated waste stream is essential. Never mix nitrogen mustard waste with other chemical waste streams unless compatibility has been confirmed.[12]

disposal_workflow cluster_waste Hazardous Waste Disposal start Waste Generated (Contaminated PPE, Labware, Unused Chemical) container Place in designated, sealed, corrosion-resistant container start->container labeling Label Container: 'Hazardous Waste' 'Corrosive' Chemical Name container->labeling storage Store in secure, designated hazardous waste area labeling->storage disposal Arrange pickup by licensed professional waste disposal service storage->disposal

Caption: Step-by-step process for hazardous waste disposal.

Conclusion

The safe handling of this compound is predicated on a deep respect for its hazardous properties and unwavering adherence to established safety protocols. The core principles are containment through engineering controls, creation of a robust barrier with appropriate PPE, and meticulous execution of handling and disposal procedures. By integrating these directives into all laboratory operations, researchers can effectively mitigate risk and ensure a safe environment for scientific advancement.

References

  • Mazurek, M., & K-Tel, H. (n.d.). Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide. National Institutes of Health. [Link]

  • This compound. (n.d.). Synthonix. [Link]

  • Nitrogen Mustards Fact Sheet. (n.d.). New York State Department of Health. [Link]

  • Bis(2-chloroethyl)amine hydrochloride GHS Safety Data Sheet. (n.d.). SD Fine-Chem Limited. [Link]

  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). (2023). MDPI. [Link]

  • N-(2-Chloroethyl)propan-2-amine--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. [Link]

  • Bis-(2-Chloroethyl)-Amine Hydrochloride, 98% Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]

  • Safe handling of chemotherapy drugs. (2019). American Animal Hospital Association (AAHA). [Link]

  • Safe handling of hazardous drugs. (n.d.). PubMed Central (PMC). [Link]

  • Personal Protective Equipment. (n.d.). POGO Satellite Manual. [Link]

  • Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents. (n.d.). Haz-Map. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

  • Cleanout and Decontamination of a Mustard Agent Ton Container. (2025). Defense Technical Information Center (DTIC). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.